Maleonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-but-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPOHTVBFVELTG-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C#N)\C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034344 | |
| Record name | (2Z)-But-2-enedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-53-0 | |
| Record name | (2Z)-2-Butenedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedinitrile, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-But-2-enedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenedinitrile, (2Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleonitrile, also known by its IUPAC name propanedinitrile, is a versatile and highly reactive organic compound with the chemical formula C₃H₂N₂. It presents as a colorless or white crystalline solid at room temperature and is a key building block in the synthesis of a wide array of chemical entities, including pharmaceuticals, dyes, and specialized polymers.[1] Its utility is largely derived from the acidic nature of its methylene (B1212753) protons, situated between two electron-withdrawing nitrile groups, which imparts significant reactivity in various condensation and addition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key reaction pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity
This compound is systematically known as propanedinitrile. It is also commonly referred to as dicyanomethane or malonic dinitrile.[2]
| Identifier | Value |
| IUPAC Name | propanedinitrile[2] |
| Synonyms | Malononitrile, Dicyanomethane, Malonic dinitrile[2] |
| CAS Number | 109-77-3[1] |
| Molecular Formula | C₃H₂N₂[2] |
| Molecular Weight | 66.06 g/mol [2] |
| Canonical SMILES | C(C#N)C#N[2] |
| InChI Key | CUONGYYJJVDODC-UHFFFAOYSA-N[1] |
Physical Properties
This compound is a white to yellowish crystalline solid under standard conditions.[1][3] It is denser than water and possesses a notable solubility in aqueous and polar organic solvents.[2][4]
| Property | Value |
| Appearance | Colorless or white crystalline solid[1] |
| Melting Point | 30-32 °C[3][5] |
| Boiling Point | 220 °C[3][5] |
| Density | 1.049 g/mL at 25 °C[3][5] |
| Solubility in Water | 133 g/L at 20 °C[1] |
| Vapor Pressure | 1 hPa at 50 °C[3][5] |
| Flash Point | 112 °C (closed cup)[6][7] |
| Refractive Index | 1.4150[3] |
Chemical Properties
The chemical behavior of this compound is dominated by the acidity of the methylene (CH₂) group, which has a pKa of approximately 11.[3][6] This allows for facile deprotonation by weak bases to form a resonance-stabilized carbanion, a potent nucleophile in various chemical transformations.[4]
| Property | Value |
| pKa | 11 (in water at 25 °C)[3][6] |
| Stability | Stable under normal conditions.[8] May polymerize violently upon prolonged heating above 130°C or in contact with strong bases at lower temperatures.[3][9] |
| Reactivity | The methylene protons are highly acidic, making it a key substrate in Knoevenagel condensations and Gewald reactions.[4][10] The nitrile groups can also undergo hydrolysis and other transformations. |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye irritation.[7] Metabolized in the body to produce cyanide.[9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | (300 MHz, CDCl₃): δ 3.60 ppm (singlet, 2H)[11] |
| ¹³C NMR | (25.16 MHz, CDCl₃): δ 109.35 (CN), 8.77 (CH₂)[11] |
| Infrared (IR) | The IR spectrum shows characteristic peaks for the C≡N stretch and C-H stretching and bending vibrations.[12][13] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. |
Synthesis and Key Reactions
This compound is a valuable intermediate in organic synthesis. Its preparation and subsequent reactions are fundamental to the production of many important molecules.
Synthesis of this compound
A common industrial synthesis of this compound involves the gas-phase reaction of acetonitrile (B52724) with cyanogen (B1215507) chloride.[1] Another laboratory-scale preparation is the dehydration of cyanoacetamide.[14]
Caption: Gas-phase synthesis of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of this compound, where it reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond.[15][16]
Caption: Mechanism of the Knoevenagel condensation.
Gewald Reaction
The Gewald reaction is a multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or in this case, this compound), and elemental sulfur in the presence of a base.[10][17]
Caption: Simplified workflow of the Gewald reaction.
Experimental Protocols
The following are generalized protocols for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Ensure the this compound sample is dry and finely powdered.[9]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[9]
-
Place the capillary tube in a melting point apparatus.[5]
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 30 °C).
-
Decrease the heating rate to 1-2 °C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[5]
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]
-
The melting point is reported as this range. For a pure sample, this range should be narrow (0.5-1.0 °C).[5]
Boiling Point Determination (Micro Boiling Point Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Place a few drops of molten this compound into a small test tube (e.g., 6 x 50 mm).[4]
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.[4][18]
-
Attach the test tube to a thermometer.[18]
-
Heat the apparatus in a Thiele tube or an oil bath.[18]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.[4]
-
When a continuous and rapid stream of bubbles is observed, remove the heat source.[4]
-
The liquid will begin to cool and the bubbling will slow down.[4]
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[18] Record the atmospheric pressure.
Density Determination (Water Displacement Method)
Objective: To determine the mass per unit volume of the solid.
Methodology:
-
Weigh a sample of solid this compound using an analytical balance and record the mass.[1]
-
Add a known volume of water to a graduated cylinder and record the initial volume (V₁).[1][19]
-
Carefully add the weighed this compound sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).[19]
-
Calculate the density using the formula: Density = Mass / Volume.[1]
Aqueous Solubility Determination
Objective: To determine the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Add a known volume of distilled water (e.g., 10 mL) to a test tube at a constant temperature (e.g., 20 °C).[20]
-
Weigh a known mass of this compound.[20]
-
Add small, pre-weighed portions of this compound to the water.
-
After each addition, cap and shake the test tube vigorously until the solid is completely dissolved.[20]
-
Continue adding this compound until a small amount of solid remains undissolved, indicating saturation.
-
Calculate the total mass of the dissolved this compound.
-
Express the solubility in grams per liter (g/L) of water.[20]
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant of this compound.
Methodology:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 9 to 13).[6]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Add a constant, known amount of the this compound stock solution to each buffer solution to create a series of samples with constant total concentration.[14]
-
Record the UV-Vis absorption spectrum for each sample over a suitable wavelength range.[6]
-
Identify wavelengths where the protonated and deprotonated forms of this compound have significantly different absorbances.
-
Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.[21]
-
The pKa is the pH value at the inflection point of the resulting sigmoidal curve.[21][22] Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[23]
References
- 1. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chymist.com [chymist.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. westlab.com [westlab.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Malononitrile(109-77-3) IR Spectrum [chemicalbook.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. kbcc.cuny.edu [kbcc.cuny.edu]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. hi-tec.tripod.com [hi-tec.tripod.com]
- 22. ishigirl.tripod.com [ishigirl.tripod.com]
- 23. egyankosh.ac.in [egyankosh.ac.in]
An In-depth Technical Guide to Maleonitrile and Related Dinitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of maleonitrile, its isomer fumaronitrile (B1194792), and the related compound malononitrile (B47326). Detailed experimental protocols and spectroscopic data are presented to support researchers in the fields of organic synthesis, materials science, and drug development.
Introduction and Nomenclature
This compound, fumaronitrile, and malononitrile are important dinitrile compounds with diverse applications in chemical synthesis. It is crucial to distinguish between these three molecules:
-
Malononitrile (Propanedinitrile) : A geminal dinitrile with the chemical formula C₃H₂N₂. It is a versatile building block in organic synthesis.[1]
-
This compound (cis-1,2-Dicyanoethylene) : The cis-isomer of 1,2-dicyanoethylene with the chemical formula C₄H₂N₂.
-
Fumaronitrile (trans-1,2-Dicyanoethylene) : The trans-isomer of 1,2-dicyanoethylene, also with the chemical formula C₄H₂N₂.[2]
This guide will focus on this compound while providing comparative data for fumaronitrile and malononitrile due to their structural and chemical relevance.
Molecular Structure and Properties
The molecular structures and key physical properties of malononitrile, this compound, and fumaronitrile are summarized below. The presence of electron-withdrawing nitrile groups significantly influences the electronic properties and reactivity of these molecules.
Molecular Formula and Structure
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Malononitrile | Propanedinitrile | C₃H₂N₂ | 66.06 | 109-77-3 |
| This compound | (2Z)-But-2-enedinitrile | C₄H₂N₂ | 78.07 | 928-53-0 |
| Fumaronitrile | (2E)-But-2-enedinitrile | C₄H₂N₂ | 78.07 | 764-42-1 |
Molecular Geometry of Malononitrile
Molecular Geometry of this compound (cis-isomer)
Molecular Geometry of Fumaronitrile (trans-isomer)
Physical Properties
| Property | Malononitrile | This compound | Fumaronitrile |
| Appearance | Colorless to white solid | - | White crystalline solid |
| Melting Point (°C) | 30-32 | 31.25[3] | 93-95 |
| Boiling Point (°C) | 220 | 130.77 (est.)[3] | 186 |
| Density (g/cm³) | 1.049 | 0.997 (est.)[3] | 1.249 |
| Solubility | Soluble in water, ethanol, ether | - | Soluble in ethanol |
Molecular Geometry Data
Precise experimental bond lengths and angles are crucial for understanding molecular conformation and reactivity. Below is a summary of available data.
| Compound | Bond | Bond Length (Å) | Bond | Bond Angle (°) |
| Malononitrile | C-C | 1.46 | C-C-C | 110.5 |
| C≡N | 1.160[4] | C-C≡N | 178.5 | |
| C-H | 1.09 | H-C-H | 108.3 | |
| Fumaronitrile | C=C | 1.35 | C=C-C | 121.5 |
| C-C | 1.44 | C-C≡N | 179.0 | |
| C≡N | 1.15 | C=C-H | 120.0 | |
| C-H | 1.08 |
Note: Data for this compound is limited; values are expected to be similar to fumaronitrile with adjustments for cis-geometry.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of these dinitriles.
Infrared (IR) Spectroscopy
| Compound | C≡N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Malononitrile | ~2270 | - | 2930, 2965 |
| This compound | ~2230 | ~1630 | ~3050 |
| Fumaronitrile | 2215[5] | 1610[5] | 3050[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Malononitrile | CDCl₃ | 3.60 (s, 2H) |
| This compound | CDCl₃ | ~6.1 (s, 2H) |
| Fumaronitrile | CDCl₃ | 6.30 (s, 2H) |
¹³C NMR Data
| Compound | Solvent | C≡N (δ, ppm) | Olefinic C (δ, ppm) | Methylene (B1212753) C (δ, ppm) |
| Malononitrile | CDCl₃ | 112.7 | - | 16.3 |
| This compound | CDCl₃ | ~115 | ~124 | - |
| Fumaronitrile | CDCl₃ | 117.2 | 126.0 | - |
Mass Spectrometry
The fragmentation patterns in mass spectrometry provide valuable information about the molecular structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Malononitrile | 66 | 65, 40, 39, 38 |
| This compound | 78 | 77, 52, 51 |
| Fumaronitrile | 78 | 77, 52, 51 |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound and related compounds are provided below.
Isomerization of Fumaronitrile to this compound
This protocol describes the conversion of the trans-isomer to the desired cis-isomer.[6]
Materials:
-
Fumaronitrile
-
Acetonitrile
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Nitrogen gas
Procedure:
-
Recrystallize commercial fumaronitrile from toluene.
-
In a flask equipped with a magnetic stirrer and under a continuous nitrogen purge, dissolve 2.2 g of the purified fumaronitrile in 100 mL of acetonitrile.
-
Add 1.0 g of solid NaOH pellets to the solution.
-
Stir the reaction mixture continuously at 20°C. The mixture will immediately turn dark.
-
After 4 hours, analyze a sample of the reaction mixture by gas chromatography to determine the ratio of this compound to fumaronitrile.
Knoevenagel Condensation for the Synthesis of Benzylidenemalononitrile
This is a general procedure for the synthesis of α,β-unsaturated dinitriles.[7][8]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Cetyltrimethylammonium bromide (CTMAB)
-
Distilled water
-
Petroleum ether
Procedure:
-
In a flask, prepare a mixture of the aromatic aldehyde (4 mmol), malononitrile (4 mmol), and CTMAB (0.2 mmol) in 35 mL of distilled water.
-
Stir the mixture at room temperature for 1.5 hours.
-
Allow the resulting precipitate to stand overnight.
-
Collect the precipitate by suction filtration and wash with water and then with petroleum ether.
-
Dry the product at room temperature.
Gewald Aminothiophene Synthesis
Malononitrile is a key reactant in the Gewald reaction for the synthesis of 2-aminothiophenes.
Conceptual Workflow:
Experimental Protocol (Microwave-Assisted): [9]
-
A mixture of a ketone or aldehyde, malononitrile, and elemental sulfur is subjected to microwave irradiation in the presence of a base catalyst (e.g., morpholine) and a solvent (e.g., ethanol). The reaction conditions (time, temperature, and power) are optimized for the specific substrates.
Signaling Pathways and Logical Relationships
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The mechanism involves the base-catalyzed deprotonation of an active methylene compound, such as malononitrile, followed by nucleophilic attack on a carbonyl compound.
Knoevenagel Condensation Mechanism:
Conclusion
This compound, along with its isomer fumaronitrile and the related compound malononitrile, represents a class of highly versatile and reactive dinitriles. Their unique electronic and structural features make them valuable precursors in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and functional materials. This guide has provided a detailed overview of their molecular structures, physicochemical properties, and spectroscopic characteristics, supplemented with practical experimental protocols. The provided information aims to serve as a valuable resource for researchers and professionals in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. trans-1,2-dicyanoethylene [stenutz.eu]
- 3. chembk.com [chembk.com]
- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 5. cis-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene | C18H18N2S2 | CID 44630141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Trans-1,2-Dichloroethylene | C2H2Cl2 | CID 638186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Maleonitrile from Cyanoacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of maleonitrile, a pivotal building block in organic chemistry, from the readily available starting material, cyanoacetamide. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols.
Introduction
This compound, also known as malononitrile (B47326) or propanedinitrile, is a highly reactive organic compound with the formula CH₂(CN)₂. Its chemical structure, featuring an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups, makes it a versatile precursor for the synthesis of a wide array of pharmaceuticals, dyes, polymers, and agricultural chemicals. A common and effective route to this compound is the dehydration of cyanoacetamide. This guide explores several established methods for this conversion, focusing on the dehydrating agents employed.
General Reaction Scheme
The synthesis of this compound from cyanoacetamide is fundamentally a dehydration reaction, where a molecule of water is removed from the primary amide group of cyanoacetamide to form the corresponding nitrile.
General reaction for the dehydration of cyanoacetamide to this compound.
Synthetic Methodologies and Experimental Protocols
Several dehydrating agents can be employed to effect this transformation. The choice of reagent often depends on factors such as desired yield, purity, scalability, and waste disposal considerations.
Dehydration using Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful dehydrating agent for the conversion of amides to nitriles. This method is well-established but requires careful handling of the corrosive reagent and byproducts.
Experimental Protocol:
-
Mixing Reactants: In a large mortar, thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride.[1] The molar ratio is approximately 5 molecules of amide to 2 molecules of pentachloride.[1] Using larger proportions of phosphorus pentachloride can lead to lower yields.[1]
-
Apparatus Setup: Quickly transfer the mixture to a 1-liter Claisen flask equipped with a 360° thermometer and an air-intake tube.[1] Connect the flask via a double-length air condenser to a 250-mL filter flask, which is in turn connected to a water pump through a manometer.[1]
-
Initial Reaction: Evacuate the system to approximately 30 mm of mercury and immerse the Claisen flask in a boiling water bath.[1] The mixture will melt, turn orange, and begin to boil within about 15 minutes as hydrogen chloride and phosphorus oxychloride are liberated, causing the pressure to rise to about 150 mm.[1]
-
Distillation: After 30-35 minutes, when the gas evolution subsides and the pressure drops, change the receiving flask.[1] Remove the Claisen flask from the water bath, wipe it dry, and place it in an oil bath preheated to 140°C.[1] Immerse the new receiver in an ice water bath.[1]
-
Product Collection: The this compound will begin to distill at 113°/30 mm.[1] Slowly raise the oil bath temperature to 180°C over 25 minutes, collecting the fraction that distills between 113° and 125°C.[1]
-
Purification: The crude product can be purified by vacuum distillation, collecting the fraction between 113° and 120°/30 mm.[1] This yields a water-clear liquid that solidifies upon cooling.[1]
Dehydration using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is another common dehydrating agent for this synthesis. The reaction can be carried out in a solvent, and the addition of salt can improve the physical characteristics of the solid byproducts.
Experimental Protocol:
-
Apparatus Setup: In a 12-liter three-necked round-bottomed flask, equip a powerful stirrer and a reflux condenser.[2]
-
Mixing Reactants: Add 1260 g (15 moles) of cyanoacetamide, 1 kg of salt (e.g., sodium chloride), and 5 liters of ethylene (B1197577) dichloride to the flask.[2] The salt helps in obtaining a granular solid that is easier to filter.[2]
-
Reaction Initiation: Stir the mixture rapidly for 15 minutes, then add 800 mL (8.75 moles) of phosphorus oxychloride.[2]
-
Reflux: Heat the mixture to reflux in an oil bath for 8 hours.[2] The evolving hydrogen chloride should be handled in a fume hood or absorbed in a gas trap.[2]
-
Work-up: Cool the mixture to room temperature and filter the solid, washing it with 500 mL of ethylene dichloride.[2]
-
Solvent Removal: Distill the solvent from the combined filtrates.[2]
-
Purification: Decant the residual crude nitrile from any separated solids and purify it by vacuum distillation.[2] The fraction boiling at 113–118°/25 mm is collected.[2] For higher purity, a redistillation at 92–94°/8 mm can be performed.[2]
Dehydration using Cyanuric Chloride and N,N-Dimethylformamide (DMF)
This method presents an alternative to phosphorus-based reagents, avoiding the generation of phosphate (B84403) waste.[3] It utilizes cyanuric chloride as the dehydrating agent with a catalytic amount of DMF.
Experimental Protocol:
-
Reactant Preparation: In a three-neck round bottom flask, dissolve 8.4 g (0.1 mol) of cyanoacetamide in 20 mL of a polar solvent like acetonitrile (B52724), maintaining the temperature at 50-60°C.[3]
-
Reagent Addition: Slowly add 6.27 g (0.034 mol) of cyanuric chloride and 2 mL (0.026 mol) of N,N-dimethylformamide over 1-2 hours.[3] The optimal molar ratio is 1 mole of cyanoacetamide to 0.42 mole-equivalents of cyanuric chloride and 0.16 mole-equivalents of DMF.[3][4]
-
Reaction: Stir the reaction mixture for an additional 10 hours at 50-60°C.[3] The total reaction time is approximately 11-12 hours.[3] Hydrogen chloride gas is generated and should be absorbed in a base trap.[3]
-
Work-up and Purification: After the reaction is complete, concentrate the filtrate under vacuum.[3] The this compound is then purified by vacuum distillation, ensuring the temperature does not exceed 100°C to prevent the formation of an adduct with DMF.[3]
Dehydration using Triphosgene (B27547)
Triphosgene serves as a solid, safer alternative to phosgene (B1210022) gas for dehydration reactions. This method is advantageous as it does not produce solid waste, simplifying the post-reaction work-up.[5]
Experimental Protocol:
-
Apparatus Setup: In a four-neck flask equipped with a mechanical stirrer, thermometer, and a constant pressure dropping funnel, add 16.8 g (0.2 mol) of cyanoacetamide, a catalyst, and 100 mL of a solvent like acetonitrile or toluene.[5] Catalysts can include N,N-dimethylformamide (3 mL, 0.039 mol), triethylamine (B128534) (4 g, 0.04 mol), or sodium chloride (0.5 g, 0.0085 mol).[5]
-
Reagent Addition: Heat the mixture to 80°C.[5] Separately, dissolve 24 g (0.08 mol) of triphosgene in 40 mL of toluene.[5] Add the triphosgene solution dropwise to the flask over 3-4 hours.[5]
-
Reflux: After the addition is complete, reflux the mixture for 8-10 hours.[5] The byproduct gases, carbon dioxide and hydrogen chloride, should be absorbed by a sodium hydroxide (B78521) solution.[5]
-
Work-up and Purification: Cool the reaction mixture to room temperature and purge with nitrogen to remove any residual dissolved gases.[5] Distill the solvent, and then purify the this compound by vacuum distillation, collecting the fraction at 105-115°C under a vacuum of -0.095 MPa.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthetic methods for easy comparison.
| Dehydrating Agent | Molar Ratio (Amide:Agent) | Solvent | Catalyst | Temperature (°C) | Time (h) | Crude Yield (%) | Purity (%) | Byproducts |
| Phosphorus Pentachloride (PCl₅) | 2.5 : 1 | None | None | 100 - 180 | ~1 | 67 - 80 | >90 (after dist.) | POCl₃, HCl |
| Phosphorus Oxychloride (POCl₃) | 1.7 : 1 | Ethylene Dichloride | None | Reflux | 8 | 57 - 66 | >95 (after dist.) | Phosphorus solids, HCl |
| Cyanuric Chloride | 1 : 0.42 | Acetonitrile | DMF | 50 - 60 | 11 - 12 | 72 | >98 | Cyanuric acid, HCl |
| Triphosgene | 2.5 : 1 | Acetonitrile/Toluene | DMF/Et₃N/NaCl | 80 | 8 - 10 | ~76 (calculated) | >98 | CO₂, HCl |
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow and a proposed reaction pathway.
Caption: General experimental workflow for this compound synthesis.
Caption: Proposed reaction pathway with cyanuric chloride and DMF.
Safety and Handling
-
Cyanoacetamide and this compound: These are toxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Phosphorus Reagents: Phosphorus pentachloride and phosphorus oxychloride are highly corrosive and react violently with water. They should be handled with extreme care.
-
Triphosgene: Although a solid, triphosgene can release toxic phosgene gas upon heating or contact with moisture. All manipulations should be performed in a fume hood.
-
Byproducts: The reactions generate corrosive hydrogen chloride gas, which must be scrubbed or neutralized. Phosphorus-containing waste is hazardous and requires proper disposal procedures.
Conclusion
The synthesis of this compound from cyanoacetamide can be achieved through various dehydration methods. While traditional methods using phosphorus pentachloride or phosphorus oxychloride are effective, they generate significant amounts of corrosive and difficult-to-handle waste.[3][5] More modern approaches utilizing cyanuric chloride with a DMF catalyst or triphosgene offer advantages in terms of waste reduction, milder reaction conditions, and simplified work-up procedures, making them more attractive for sustainable and scalable industrial production.[3][5] The choice of a specific method will depend on the scale of the synthesis, available equipment, and environmental considerations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6353126B1 - Process for the production of malononitrile - Google Patents [patents.google.com]
- 4. CA2312514A1 - Process for the production of malononitrile - Google Patents [patents.google.com]
- 5. Synthetic method of malononitrile - Eureka | Patsnap [eureka.patsnap.com]
Gas-Phase Synthesis of Maleonitrile: A Technical Guide for Researchers
Abstract: Maleonitrile (cis-butenedinitrile), a valuable precursor in the synthesis of pharmaceuticals, dyes, and polymers, can be synthesized through various gas-phase methodologies. This technical guide provides an in-depth overview of the primary gas-phase synthesis routes, focusing on the ammoxidation of C4 hydrocarbons and the photoisomerization of fumaronitrile (B1194792). Detailed experimental protocols, quantitative performance data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound, the cis-isomer of butenedinitrile, is a highly reactive organic compound with the chemical formula C₄H₂N₂. Its structure, featuring two nitrile groups in a cis-configuration across a carbon-carbon double bond, makes it a versatile building block in organic synthesis. It is a crucial intermediate for producing a range of nitrogen-containing heterocyclic compounds, specialty polymers, and is of significant interest in the development of novel pharmaceuticals. This guide focuses on its synthesis in the gas phase, a method often favored in industrial applications for its potential for continuous operation and high throughput.
Core Gas-Phase Synthesis Methodologies
Two principal pathways for the gas-phase synthesis of this compound have been identified: the direct ammoxidation of C4 hydrocarbons and the isomerization of its trans-isomer, fumaronitrile.
Ammoxidation of C4 Hydrocarbons
The direct synthesis of a mixture of this compound and fumaronitrile can be achieved via the vapor-phase catalytic ammoxidation of C4 straight-chain hydrocarbons. This single-step process involves the reaction of a hydrocarbon feedstock with ammonia (B1221849) and oxygen over a heterogeneous catalyst at elevated temperatures.
Reaction Pathway:
Figure 1: General workflow for the ammoxidation of C4 hydrocarbons to dinitriles.
A key patent (U.S. Patent 4,436,671) details a process using a catalyst system comprising oxides of vanadium, tungsten, antimony, phosphorus, and boron, optionally with chromium, nickel, aluminum, or silicon.[1] This method yields a mixture of the cis (this compound) and trans (fumaronitrile) isomers.
Gas-Phase Isomerization of Fumaronitrile
This compound can be selectively produced by the isomerization of its more thermodynamically stable trans-isomer, fumaronitrile. This conversion is typically achieved through photoisomerization, where fumaronitrile vapor is exposed to ultraviolet (UV) radiation.
Isomerization Relationship:
Figure 2: Logical diagram of the photoisomerization equilibrium between fumaronitrile and this compound.
The process involves exciting the π-electrons of the fumaronitrile double bond to a higher energy state, which allows for rotation around the central C=C bond. Upon relaxation, the molecule can return to the ground state as either the cis or trans isomer.[2] While often performed in solution, the fundamental principle is applicable to the gas phase.
Experimental Protocols
Protocol for Ammoxidation of n-Butane
This protocol is based on the methodology described in U.S. Patent 4,436,671 for the synthesis of unsaturated aliphatic dinitriles.[1]
1. Catalyst Preparation:
-
Prepare an aqueous solution or slurry containing compounds of the desired catalytic elements. For the catalyst V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ:
-
Combine ammonium (B1175870) metavanadate, antimony trioxide, ammonium paratungstate, phosphoric acid, boric acid, and chromium nitrate (B79036) in the desired atomic ratios in water.
-
Add a silica (B1680970) sol support (e.g., Ludox) to the slurry.
-
Evaporate the slurry to dryness with constant agitation.
-
Calcine the resulting solid in air at a temperature of 550-650 °C for 2-16 hours.
-
The final catalyst may be ground and sieved to a suitable particle size for the reactor.
2. Reactor Setup and Operation:
-
A fixed-bed or fluidized-bed reactor constructed of quartz or stainless steel is used.
-
The reactor is heated to the desired reaction temperature (typically 450-520 °C) using a tube furnace.
-
A gaseous feed mixture is prepared containing n-butane, ammonia, and an oxygen source (typically air). Steam is often used as a diluent.
-
The feed gas is passed through the heated catalyst bed at a defined flow rate to achieve a contact time of 1 to 20 seconds.
3. Product Collection and Analysis:
-
The reactor effluent gas is passed through a series of cold traps (e.g., ice-water bath, dry ice-acetone bath) to condense the nitrile products, unreacted ammonia, and water.
-
The non-condensable gases (N₂, CO, CO₂, unreacted hydrocarbons) are typically vented or analyzed separately by gas chromatography (GC) with a thermal conductivity detector (TCD).
-
The condensed liquid products are collected, and the organic phase is separated.
-
The organic products are analyzed by GC using a flame ionization detector (FID) to determine the conversion of n-butane and the selectivity to this compound, fumaronitrile, and other byproducts.
Protocol for Gas-Phase Photoisomerization of Fumaronitrile
This is a generalized protocol for a laboratory-scale gas-phase photochemical reaction.
1. Apparatus Setup:
-
A gas-phase photochemical reactor is constructed, typically from quartz to allow for UV transparency. The reactor should have a gas inlet and outlet and a window for the light source.
-
A sample of solid fumaronitrile is placed in a temperature-controlled sublimator connected to the reactor inlet.
-
An inert carrier gas (e.g., nitrogen or argon) is passed over the heated fumaronitrile to carry its vapor into the reactor. The vapor pressure of fumaronitrile is controlled by the sublimator temperature.[3]
-
A UV lamp (e.g., a medium-pressure mercury lamp) is positioned to irradiate the reaction chamber. Filters may be used to select specific wavelengths.
2. Reaction Procedure:
-
The system is first purged with the inert carrier gas.
-
The sublimator is heated to a temperature sufficient to generate a low partial pressure of fumaronitrile vapor (e.g., 80-100 °C).
-
The carrier gas flow is initiated to transport the fumaronitrile vapor through the reactor.
-
The UV lamp is turned on to initiate the photoisomerization.
-
The effluent gas from the reactor, containing a mixture of fumaronitrile, this compound, and the carrier gas, is passed through a cold trap to collect the products.
3. Product Analysis:
-
The contents of the cold trap are dissolved in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
The relative amounts of this compound and fumaronitrile are determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
For quantitative measurements of quantum yield, the photon flux of the lamp must be determined using chemical actinometry.[4]
Quantitative Performance Data
The following tables summarize key quantitative data for the gas-phase synthesis of this compound based on available literature.
Table 1: Ammoxidation of C4 Hydrocarbons [1]
| Feedstock | Catalyst Composition (Atomic Ratio) | Temp (°C) | Contact Time (s) | C4 Conversion (%) | Selectivity to Dinitriles (%)* |
| n-Butane | V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ | 500 | 10.0 | 35.0 | 41.0 |
| 1-Butene (B85601) | V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ | 480 | 4.0 | 66.0 | 55.0 |
| 1,3-Butadiene | V₁₀Sb₂₅W₀.₅P₁.₀B₁.₀Cr₁.₀Si₂₀Oₓ | 460 | 2.0 | 95.0 | 65.0 |
*Note: Selectivity is for the combined mixture of this compound and fumaronitrile. The ratio of cis to trans isomers is dependent on specific conditions and catalyst formulation but is not explicitly detailed in the source.
Table 2: Photoisomerization of Fumaronitrile
| Phase | Solvent/Medium | Wavelength (nm) | Quantum Yield (Φtrans→cis) | Reference |
| Liquid | Acetonitrile | 254 | ~0.25 | [2] |
| Gas | Vapor | Not Specified | Data not available | - |
Conclusion
The gas-phase synthesis of this compound is a feasible but technically demanding process. The direct ammoxidation of C4 hydrocarbons, particularly unsaturated feedstocks like 1-butene and 1,3-butadiene, offers a direct route to a mixture of this compound and its trans-isomer over mixed metal oxide catalysts. This pathway is likely the more industrially scalable approach. For obtaining pure this compound, gas-phase photoisomerization of readily available fumaronitrile presents a viable, albeit potentially less efficient, alternative. Further research into optimizing catalyst design for higher selectivity towards the cis-isomer in ammoxidation and developing efficient gas-phase photoreactors could significantly advance the practical application of these synthesis routes for professionals in the chemical and pharmaceutical industries.
References
An In-depth Technical Guide to Maleonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maleonitrile, the cis-isomer of but-2-enedinitrile, is a nitrile-containing organic compound with significant applications in the synthesis of various heterocyclic compounds and materials. This guide provides a comprehensive overview of the discovery and history of this compound, including its first reported synthesis, key physical and chemical properties, and detailed experimental protocols for its preparation. For clarity, this compound is distinguished from its geometric isomer, fumaronitrile (B1194792), as well as the structurally similar but distinct compounds, malononitrile (B47326) and diaminothis compound.
Introduction: Distinguishing this compound
It is imperative to differentiate this compound from other dinitrile compounds with similar names.
-
This compound: The cis-isomer of NC-CH=CH-CN.
-
Fumaronitrile: The trans-isomer of NC-CH=CH-CN.
-
Malononitrile: A saturated dinitrile with the formula CH₂(CN)₂.[1][2][3]
-
Diaminothis compound (DAMN): A derivative of this compound with two amino groups attached to the double bond, often referred to as a tetramer of hydrogen cyanide.
This guide will focus exclusively on the discovery and history of this compound.
Discovery and First Synthesis
The first unambiguous synthesis of this compound was reported in 1958 by R. P. Linstead and his colleagues. Their work involved the dehydration of maleamide (B1587962), the diamide (B1670390) of maleic acid, using phosphorus oxychloride in ethylene (B1197577) dichloride. This reaction yielded a mixture of fumaronitrile and this compound, from which this compound could be isolated. It was also noted that this compound can isomerize to the more stable fumaronitrile, for instance, in the presence of aqueous hydrogen chloride.
Prior to this, various methods existed for the production of unsaturated aliphatic dinitriles, often resulting in mixtures of isomers. For example, the catalytic dehydrogenation of succinonitrile (B93025) in the presence of oxygen produces a mixture of fumaronitrile and this compound. Another route involves the reaction of hydrogen cyanide with cyanoacetylene.
A significant recent discovery in the history of this compound occurred in 2024 with its detection in the cold dense interstellar cloud TMC-1. This finding suggests the presence of this molecule in prebiotic environments and opens new avenues for astrochemistry research.
Physicochemical Properties
Due to its inherent instability relative to its trans-isomer, fumaronitrile, pure this compound is less commonly characterized. However, some of its key properties have been reported.
| Property | Value | Reference |
| Molecular Formula | C₄H₂N₂ | |
| Molecular Weight | 78.07 g/mol | |
| Appearance | - | |
| Melting Point | - | |
| Boiling Point | - | |
| Dipole Moment | 5.32 ± 0.06 D |
Note: Due to the tendency of this compound to isomerize, obtaining and characterizing the pure cis-isomer can be challenging. Much of the available data pertains to its more stable isomer, fumaronitrile.
Fumaronitrile Properties for Comparison:
| Property | Value | Reference |
| Appearance | Needles or brown crystalline solid | [4] |
| Melting Point | 96.8 °C | |
| Boiling Point | 186 °C | |
| Solubility | Insoluble in water | [4] |
Experimental Protocols
Synthesis of this compound via Dehydration of Maleamide (Based on Linstead et al., 1958)
Materials:
-
Maleamide
-
Phosphorus oxychloride (POCl₃)
-
Ethylene dichloride (1,2-dichloroethane)
-
Apparatus for reflux and distillation
Procedure:
-
A mixture of maleamide and ethylene dichloride is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Phosphorus oxychloride is added dropwise to the stirred suspension.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is carefully poured onto ice.
-
The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed by distillation.
-
The resulting residue, a mixture of this compound and fumaronitrile, is then separated by fractional distillation or crystallization to isolate the this compound.
Caution: Phosphorus oxychloride is a corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Isomerization of Fumaronitrile to this compound
This compound can be prepared from its more stable isomer, fumaronitrile, through various methods.
Fumaronitrile can be converted to this compound through photoisomerization upon activation by light. This process is often reversible.
Experimental Workflow for Photoisomerization:
Caption: Workflow for the photoisomerization of fumaronitrile to this compound.
The isomerization of fumaronitrile to this compound can also be achieved using a base catalyst in a suitable solvent.
Reaction Pathway for Base-Catalyzed Isomerization:
Caption: Pathway for the base-catalyzed isomerization of fumaronitrile.
Spectroscopic Characterization
Detailed spectroscopic data for pure this compound is scarce in the literature. However, vibrational spectra have been reported and analyzed.
-
Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound and fumaronitrile are distinct due to their different symmetries. This compound belongs to the C₂ᵥ point group, while fumaronitrile belongs to the C₂ₕ point group. This difference in symmetry results in different selection rules for IR and Raman activity, allowing for the differentiation of the two isomers. Key vibrational modes include C-H, C≡N, C=C, and C-C stretching, as well as various bending modes.[5]
Conclusion
The discovery and synthesis of this compound, primarily attributed to the work of Linstead and his collaborators in 1958, marked a significant step in the chemistry of dinitriles. While its inherent instability relative to fumaronitrile has made its isolation and characterization challenging, its role as a precursor in organic synthesis and its recent detection in interstellar space underscore its continued importance. This guide has provided a historical context, key properties, and detailed experimental approaches to aid researchers and scientists in their work with this versatile molecule. Further research is warranted to fully characterize the physicochemical and spectroscopic properties of pure this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. 109-77-3 CAS MSDS (Malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Malononitrile - Wikipedia [en.wikipedia.org]
- 4. Fumaronitrile | C4H2N2 | CID 637930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Solubility and Stability of Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of maleonitrile, a crucial building block in organic synthesis, particularly in the pharmaceutical and dye industries. Understanding its physicochemical properties is paramount for its safe handling, storage, and effective use in various chemical reactions.
Chemical and Physical Properties
This compound, also known as propanedinitrile or dicyanomethane, is a white crystalline solid.[1][2] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₂N₂ | [1] |
| Molecular Weight | 66.06 g/mol | [1][3] |
| Melting Point | 30-32 °C | [3][4] |
| Boiling Point | 220 °C | [3][4] |
| Density | 1.049 g/mL at 25 °C | [3] |
| pKa | 11 (at 25 °C) | [3] |
| Flash Point | 234 °F (112 °C) | [3] |
Solubility Profile
This compound exhibits solubility in water and various organic solvents. Quantitative solubility data is presented below.
| Solvent | Solubility | Temperature | Source |
| Water | 13.3 g/100 mL | 20 °C | [3][4] |
| Ethanol | Soluble | Not Specified | [5] |
| Other Polar Organic Solvents | Soluble | Not Specified | [5] |
Stability and Reactivity
3.1. Thermal Stability
This compound is stable under normal temperatures and pressures.[6] However, it can undergo violent polymerization when heated above 130 °C (266 °F).[1][2] The stability of molten this compound decreases with increasing temperature and purity.[1] Spontaneous explosion has been reported after storage at 70-80 °C for two months.[2]
3.2. Reactivity and Incompatibilities
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6][7]
-
Bases: Contact with strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, can cause violent polymerization even at temperatures lower than 130°C.[2] The combination of bases and nitriles can also produce hydrogen cyanide.[2][3]
-
Acids: Mixing nitriles with strong oxidizing acids can lead to extremely violent reactions.[2]
-
Hydrolysis: Nitriles can be hydrolyzed in both aqueous acid and base to form carboxylic acids or their salts.[2][3]
-
Light, Air, and Moisture: Exposure to light, moisture, and air should be avoided during storage.[8][9]
3.3. Hazardous Decomposition and Polymerization
Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[6][8] Hazardous polymerization has been reported and can be initiated by heat or contact with strong bases.[2]
3.4. Storage Conditions
For safe storage, this compound should be kept in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6][8][10] It should be stored away from incompatible materials and foodstuff containers.[8] Some sources recommend refrigeration (2-8°C) under an inert gas.[3][10] The storage area should be dry and dark.[8]
Experimental Protocols
4.1. Determination of Aqueous Solubility (Shake-Flask Method)
A standard method for determining the solubility of a chemical substance in water is the shake-flask method.
Caption: Workflow for determining aqueous solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).
-
The mixture is allowed to stand to let undissolved solid settle.
-
A sample of the clear aqueous supernatant is carefully removed.
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
4.2. Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
TGA is a common technique to evaluate the thermal stability of a substance.
Caption: Workflow for thermal stability analysis using TGA.
Methodology:
-
A small, accurately weighed sample of this compound is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve is analyzed to identify the temperature at which significant mass loss begins, indicating decomposition.
Chemical Reactivity and Pathways
5.1. Base-Catalyzed Polymerization
As mentioned, strong bases can induce the polymerization of this compound. This is a significant safety concern.
Caption: Conditions leading to violent polymerization.
5.2. Hydrolysis of Nitriles
Under acidic or basic conditions, the nitrile groups of this compound can be hydrolyzed to carboxylic acids.
Caption: Hydrolysis pathway of this compound.
5.3. Gewald Reaction
This compound is a key starting material for the Gewald reaction, which is used to synthesize 2-aminothiophenes.
Caption: Logical relationship in the Gewald reaction.
References
- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malononitrile CAS#: 109-77-3 [amp.chemicalbook.com]
- 3. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 4. Malononitrile - Wikipedia [en.wikipedia.org]
- 5. Malononitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. multichemindia.com [multichemindia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of Maleonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for maleonitrile (Propanedinitrile, C₃H₂N₂), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals.
Data Presentation
| Parameter | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) | 3.60 ppm[1] | 8.77 ppm (-CH₂)[1]109.35 ppm (-CN)[1] |
| Solvent | CDCl₃[1] | CDCl₃[1] |
| Frequency | 300 MHz[1] | 25.16 MHz[1] |
Experimental Protocol
A general procedure for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard NMR tube. The concentration is adjusted to ensure a good signal-to-noise ratio.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Key parameters such as the pulse width, acquisition time, and recycle delay are optimized.[2] For routine one-dimensional spectra, a standard pulse-acquire experiment is typically sufficient.
-
Data Acquisition: The sample is placed in the spectrometer's magnet. The experiment is initiated, and the free induction decay (FID) signal is recorded.[3]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its nitrile and methylene (B1212753) groups.
Data Presentation
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C≡N stretch | ~2270 |
| CH₂ stretch | ~2900-3000 |
| CH₂ bend | ~1420 |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Experimental Protocol
The following outlines a typical procedure for acquiring an FT-IR spectrum of solid this compound:
-
Sample Preparation (KBr Pellet Method):
-
Background Spectrum: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.[6]
-
Sample Spectrum: The KBr pellet containing the this compound sample is placed in the spectrometer's sample holder.
-
Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. Multiple scans are often averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While this compound itself does not have extensive conjugation, it exhibits absorption in the ultraviolet region.
Data Presentation
| Parameter | Value |
| λmax (in Water) | 267 nm[1] |
| Molar Absorptivity (ε) | log ε = 0.5[1] |
Experimental Protocol
A standard procedure for obtaining a UV-Vis spectrum of this compound is as follows:
-
Sample Preparation: A solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or cyclohexane) in a volumetric flask to achieve a specific concentration.[7] Serial dilutions may be necessary to obtain a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).
-
Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. The cuvette is placed in the spectrophotometer, and a baseline spectrum is recorded. This corrects for any absorbance from the solvent and the cuvette itself.[8]
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the this compound solution. Care should be taken to ensure the cuvette is clean and placed in the correct orientation within the sample holder.[8]
-
Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range. The instrument measures the amount of light absorbed by the sample at each wavelength.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. ekwan.github.io [ekwan.github.io]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. columbia.edu [columbia.edu]
- 7. ossila.com [ossila.com]
- 8. m.youtube.com [m.youtube.com]
maleonitrile safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for Maleonitrile
This guide provides comprehensive safety information for this compound (CAS No. 109-77-3), also known as propanedinitrile or dicyanomethane.[1][2][3] It is intended for researchers, scientists, and drug development professionals who handle this compound. This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other advanced materials.[2][4] However, it is a highly toxic compound that requires strict safety protocols.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][5] Prolonged storage may cause the color to change to yellow or dark brown without compromising its quality.[2] It is soluble in water and polar organic solvents like ethanol (B145695) and diethyl ether.[2][6]
| Property | Value |
| Molecular Formula | C₃H₂N₂[2][7] |
| Molecular Weight | 66.06 g/mol [2][5][7] |
| Appearance | Colorless crystals or white powder[2][5] |
| Melting Point | 30-32 °C (86-90 °F)[7][8][9] |
| Boiling Point | 218-220 °C (424-428 °F)[2][6][9] |
| Flash Point | 112 °C (233.6 °F)[1][10] |
| Autoignition Temperature | 365 °C (689 °F)[1][10] |
| Density | 1.19 g/mL (at 20°C)[2] |
| Vapor Pressure | 0.2 mmHg[2] |
| Vapor Density | 2.3 (Air = 1)[2][5] |
| Water Solubility | 133 g/L (at 20°C)[2] |
| pKa | 11.2[2][4] |
Hazard Identification and GHS Classification
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][11] It is also very toxic to aquatic life with long-lasting effects.[7][11] Metabolism in the body can release cyanide, leading to symptoms such as headache, dizziness, weakness, collapse, unconsciousness, and potentially death.[5][12]
Caption: GHS Classification for this compound.
Precautionary Statements (Selected): [11][13]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicology
The primary toxic action of this compound is related to its metabolism, which can release cyanide.[8] This inhibits cellular respiration, leading to cytotoxic hypoxia. The central nervous system and cardiovascular system are target organs.[7][14]
| Route | Species | Value (LD50) |
| Oral | Rat | 14 mg/kg[15][16] |
| Oral | Mouse | 19 mg/kg[15] |
| Dermal | Rat | 350 mg/kg[15] |
Routes of Exposure and Symptoms:
-
Inhalation: May be fatal.[7] Can cause severe respiratory irritation, coughing, and difficulty breathing.[17] Systemic effects include headache, dizziness, weakness, confusion, and convulsions.[14][18]
-
Skin Contact: Toxic if absorbed through the skin.[7][11] Causes skin irritation.[1][7]
-
Ingestion: May be fatal.[7][11] Can cause a burning sensation, nausea, and vomiting.[6][18]
Experimental Protocols:
-
Acute Oral Toxicity (Rat, LD50): The study resulting in an LD50 of 14 mg/kg was conducted on both male and female rats. The substance was administered orally, and mortality was observed to determine the dose lethal to 50% of the test population.[16]
-
Skin Irritation (Rabbit): A study on rabbits indicated that this compound causes mild skin irritation after a 4-hour exposure.[7][16]
Caption: Simplified metabolic pathway of this compound.
Emergency Procedures
Immediate action is critical in the event of exposure. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[12]
First Aid Measures:
Caption: First aid workflow for this compound exposure.
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][13][18]
-
Hazards: this compound may burn but does not ignite readily.[18] However, poisonous gases, including nitrogen oxides and hydrogen cyanide, are produced in a fire.[10][12][18] Containers may explode when heated.[18]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved) and full protective gear.[1][7]
Accidental Release Measures:
-
Evacuate personnel not wearing protective equipment from the spill area.[18]
-
Wear appropriate PPE, including respiratory protection.[7] Avoid dust formation.[7][19]
-
Sweep up the material and place it into a suitable, closed container for disposal as hazardous waste.[1][7][18]
-
Ventilate and wash the area after cleanup is complete.[18]
Handling, Storage, and Personal Protection
Exposure Limits:
| Organization | Limit | Value |
| NIOSH | REL (10-hr TWA) | 3 ppm (8 mg/m³)[14][18] |
| OSHA | PEL | None established[1][15] |
Personal Protective Equipment (PPE):
Caption: Personal Protective Equipment for handling this compound.
Handling and Storage:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][17] Avoid contact with skin, eyes, and clothing.[1] Minimize dust generation and accumulation.[1][17] Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area.[1][17] Keep containers tightly closed.[1][7] Store locked up.[13][17] Recommended storage temperature is 2-8 °C.[13]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][7][20]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[1][7]
-
Reactivity: May polymerize violently if heated above 130°C (266°F) or on contact with strong bases at lower temperatures.[5][6][8][14] May spontaneously explode if stored at 70-80°C.[5][8]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and hydrogen cyanide (CN-).[7][8][18]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemcess.com [chemcess.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 9. 109-77-3 CAS MSDS (Malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.dk [fishersci.dk]
- 13. Malononitrile - Safety Data Sheet [chemicalbook.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Malononitrile [cdc.gov]
- 15. Malononitrile - Wikipedia [en.wikipedia.org]
- 16. chemicalbook.com [chemicalbook.com]
- 17. multichemindia.com [multichemindia.com]
- 18. nj.gov [nj.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. research.uga.edu [research.uga.edu]
The Central Role of Diaminomaleonitrile in Prebiotic Chemistry: A Technical Guide
An In-depth Exploration of a Key Intermediate in the Origin of Life's Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diaminomaleonitrile (B72808) (DAMN), the tetramer of hydrogen cyanide (HCN), is a cornerstone molecule in the field of prebiotic chemistry. Its facile formation from the polymerization of HCN, a simple and abundant molecule believed to be present on early Earth, positions it as a critical intermediate in the abiotic synthesis of the fundamental building blocks of life. This technical guide provides a comprehensive overview of the synthesis, reactivity, and pivotal role of diaminothis compound in the prebiotic pathways leading to purines and pyrimidines, the informational core of nucleic acids. Through a detailed examination of experimental protocols, quantitative data, and reaction pathways, this document serves as a resource for researchers investigating the chemical origins of life and for professionals in drug development seeking inspiration from prebiotic molecular evolution.
Introduction: The Significance of Diaminothis compound
In the quest to understand the origins of life, scientists have long sought plausible chemical pathways that could lead from simple inorganic precursors to the complex biomolecules essential for all known living systems. Hydrogen cyanide (HCN) has emerged as a particularly important prebiotic feedstock due to its high reactivity and the relative ease with which it forms under simulated early Earth conditions. The oligomerization of HCN gives rise to a variety of compounds, among which diaminothis compound (systematic name: (2Z)-2,3-Diaminobut-2-enedinitrile) is of paramount importance.
First isolated in 1873 as a product of HCN polymerization, diaminothis compound was later identified as the tetramer (HCN)₄. Its structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. In the context of prebiotic chemistry, its most notable role is as a direct precursor to purine (B94841) nucleobases through a series of photochemical and thermal reactions. Evidence also suggests its potential involvement in the formation of pyrimidines and even amino acids, highlighting its central position in the network of prebiotic chemical reactions.
This guide will delve into the technical details of diaminothis compound's involvement in prebiotic synthesis, providing a foundational understanding for researchers in the field.
Prebiotic Synthesis of Diaminothis compound
The formation of diaminothis compound is a key consequence of hydrogen cyanide polymerization in aqueous environments, a process believed to have been widespread on the primitive Earth. The reaction is base-catalyzed and can proceed under a range of plausible prebiotic conditions.
General Reaction Pathway
The polymerization of HCN to diaminothis compound is a complex process involving multiple steps and intermediates. A simplified, conceptual pathway is illustrated below. The process is thought to be initiated by the dimerization of HCN to form iminoacetonitrile, which then undergoes further additions of HCN molecules.
Experimental Protocols for Prebiotic Synthesis
While the direct synthesis of diaminothis compound from aqueous HCN under simulated prebiotic conditions is a complex process that yields a mixture of products, laboratory syntheses provide insight into the reaction. A common laboratory preparation, which avoids the handling of large quantities of free HCN, utilizes aminomalononitrile p-toluenesulfonate as a starting material.
Protocol: Laboratory Synthesis of Diaminothis compound
-
Preparation of Reactants: A suspension of aminomalononitrile p-toluenesulfonate in water is prepared and cooled to 0°C. A separate solution of sodium cyanide in ice water is also prepared.
-
Reaction: The sodium cyanide solution is added to the stirred suspension of aminomalononitrile p-toluenesulfonate at 0°C.
-
Isolation: The precipitated diaminothis compound is collected by filtration shortly after the addition of sodium cyanide and washed with ice water.
-
Purification: The crude product is dissolved in boiling isobutyl alcohol, treated with activated carbon, and filtered. Upon cooling, diaminothis compound crystallizes as white needles.
Note: This synthesis should be performed in a well-ventilated fume hood as hydrogen cyanide may be evolved.
Simulations of prebiotic HCN polymerization often involve dissolving HCN or its salts (e.g., KCN, NaCN) in water, adjusting the pH with a base (e.g., ammonia), and allowing the reaction to proceed at various temperatures, often in the dark. The concentration of HCN is a critical factor, with higher concentrations generally favoring oligomerization.
Quantitative Yields
The yield of diaminothis compound from HCN polymerization is highly dependent on the reaction conditions, including the initial concentration of HCN, pH, temperature, and the presence of catalysts. The following table summarizes reported yields under various experimental conditions.
| Starting Material(s) | Conditions | Yield of DAMN | Reference(s) |
| Aminomalononitrile p-toluenesulfonate, Sodium Cyanide | 0°C, aqueous solution | 22-26% | |
| HCN, Ammonia | Ammoniacal solution, heated | Adenine (B156593) formed (implies DAMN as intermediate) | |
| HCN | Base-catalyzed polymerization in liquid HCN | DAMN is a viable product | |
| NH₄CN | 1 M aqueous solution, 80°C, 96 h | Polymer formed, DAMN is a precursor |
Role in the Prebiotic Synthesis of Nucleobases
Diaminothis compound is a crucial intermediate in the prebiotic synthesis of purines. Its photochemical rearrangement to 4-aminoimidazole-5-carbonitrile (AICN) is a key step in this pathway.
Pathway to Purines
The generally accepted pathway for the formation of purines, such as adenine and guanine, from diaminothis compound involves the following key transformations:
-
Photoisomerization: Diaminothis compound undergoes a photochemical rearrangement upon exposure to UV light to form its isomer, diaminofumaronitrile (DAFN).
-
Cyclization: DAFN can then cyclize to form 4-aminoimidazole-5-carbonitrile (AICN). Computational studies suggest this is a key, rate-limiting step.
-
Ring Closure: AICN, a stable and important prebiotic intermediate, can then react with other small molecules, such as formamidine (B1211174) or cyanogen, to form the purine ring system.
Role in Pyrimidine (B1678525) Synthesis
The role of diaminothis compound in the prebiotic synthesis of pyrimidines is less direct and not as well-established as its role in purine synthesis. Some studies suggest that intermediates derived from HCN chemistry, which could include diaminothis compound or its precursors, may contribute to the formation of pyrimidine precursors like cyanoacetylene (B89716) or cyanoacetaldehyde. However, the primary proposed prebiotic routes to pyrimidines, such as cytosine and uracil, typically involve the reaction of cyanoacetylene or cyanoacetaldehyde with urea (B33335) or guanidine. Further research is needed to fully elucidate the contribution of diaminothis compound to the prebiotic inventory of pyrimidines. One study has shown that photochemical and combined photothermal conditions with diaminothis compound, trimethyl orthoacetate, and α‐amino acids can afford pyrimidine and purine derivatives, respectively.
Stability and Reactivity of Diaminothis compound
The stability of diaminothis compound under various prebiotic conditions is a critical factor in its ability to act as an intermediate in the synthesis of more complex molecules.
Physicochemical Properties and Stability
Diaminothis compound is a solid that is sensitive to prolonged exposure to air. Its stability in aqueous solution is influenced by factors such as pH and temperature. The table below summarizes some of its key physicochemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₄ | |
| Molar Mass | 108.11 g/mol | |
| Melting Point | 183-185 °C (decomposes) | |
| Solubility in Water | Sparingly soluble |
Key
Methodological & Application
Application Notes and Protocols: Malononitrile in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds.[1][2] Malononitrile (B47326), with its highly acidic methylene (B1212753) protons, is a particularly reactive and versatile substrate for this reaction. Its use allows for the synthesis of a wide array of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[3][4] Notably, benzylidenemalononitrile (B1330407) derivatives, synthesized through this method, have garnered significant interest due to their potential as antitumoral, antifungal, and antibacterial agents.[4]
This document provides detailed application notes, experimental protocols, and quantitative data for the Knoevenagel condensation using malononitrile with various carbonyl compounds under different catalytic conditions.
Reaction Mechanism
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. A base abstracts a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form an alkoxide intermediate. Subsequent protonation and dehydration yield the final α,β-unsaturated product.[5][6]
Caption: Generalized mechanism of the Knoevenagel condensation with malononitrile.
Applications in Synthesis
The products of the Knoevenagel condensation of malononitrile are pivotal intermediates in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.
-
Chromene Derivatives: The reaction of salicylaldehydes with malononitrile can lead to the formation of 2-imino-2H-chromene-3-carbonitrile derivatives.[7][8][9] These compounds can be further transformed into a variety of chromene scaffolds, which are known to possess a wide range of biological activities.[10][11]
-
Pyridone Derivatives: Arylidene malononitriles can serve as intermediates in the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives when treated with N-substituted 2-cyanoacetamide.[6]
Experimental Protocols & Data
A variety of catalytic systems and reaction conditions have been developed to promote the Knoevenagel condensation of malononitrile, often with a focus on green chemistry principles such as the use of water as a solvent, solvent-free conditions, and reusable catalysts.[2][12]
Protocol 1: Microwave-Assisted Solvent-Free Condensation with Porous Calcium Hydroxyapatite (B223615)
This protocol describes a sustainable method using microwave activation and a reusable solid catalyst.[13]
Experimental Procedure:
-
In a suitable vessel, mix the aldehyde (1 mmol), malononitrile (1 mmol), and porous calcium hydroxyapatite (p-HAP300) catalyst.
-
Place the mixture in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 1250 W for 2 minutes.[13]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter to recover the catalyst, which can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization if necessary.
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 95 |
| 4-Chlorobenzaldehyde | 98 |
| 4-Methoxybenzaldehyde | 96 |
| Cinnamaldehyde | 92 |
Data sourced from a study on microwave-assisted Knoevenagel condensation.[13]
Protocol 2: Aqueous Condensation with Brønsted-Acidic Ionic Liquids
This method utilizes water as a green solvent and a reusable ionic liquid catalyst.[14]
Experimental Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a Brønsted-acidic ionic liquid (e.g., 0.12 mmol of ionic liquid-1 or 0.10 mmol of ionic liquid-2) in water (3 mL).[14]
-
Heat the mixture in an oil bath at 70 °C, monitoring the reaction progress by TLC.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the aqueous solution.
-
Filter the precipitate and wash with water.
-
Recrystallize the product from ethanol (B145695) to afford the pure compound.[14]
-
The aqueous filtrate containing the ionic liquid catalyst can be recovered and reused.
| Aldehyde | Catalyst | Time (min) | Yield (%) |
| Benzaldehyde | Ionic liquid-1 | 10 | 95 |
| 4-Chlorobenzaldehyde | Ionic liquid-1 | 8 | 98 |
| 4-Nitrobenzaldehyde | Ionic liquid-1 | 5 | 99 |
| Benzaldehyde | Ionic liquid-2 | 12 | 92 |
Data from a study on Knoevenagel condensation using Brønsted-acidic ionic liquids.[14]
Protocol 3: Catalyst-Free Condensation in Water
Recent studies have shown that the Knoevenagel condensation of malononitrile with certain aldehydes can proceed efficiently in water without the need for an external catalyst, with water itself potentially acting as a weak Brønsted base.[5]
Experimental Procedure:
-
To a flask containing water, add the aldehyde (1 mmol) and malononitrile (1.1 mmol).
-
Stir the mixture vigorously at a specified temperature (e.g., 50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The solid product can be isolated by simple filtration.
-
Wash the product with cold water and dry to obtain the pure compound.
| Aldehyde | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | 50 | 120 | >99 |
| 4-Nitrobenzaldehyde | 50 | 15 | >99 |
Data from a study on catalyst-free Knoevenagel condensation in water.[5]
Protocol 4: Condensation with Ketones under Solvent-Free Conditions
Ketones are generally less reactive than aldehydes in Knoevenagel condensations. This protocol outlines a solvent-free method for the condensation of ketones with malononitrile.[15][16]
Experimental Procedure:
-
In a mortar, grind together the ketone (1 mmol), malononitrile (1.2 mmol), and a catalyst such as ammonium (B1175870) acetate (B1210297) (NH4OAc) or silica (B1680970) gel.[15]
-
Alternatively, the mixture can be heated or subjected to microwave irradiation.
-
For the methanesulfonic acid (MSA)/morpholine catalyzed reaction, mix the ketone, malononitrile, and the catalyst system.[16]
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the residue by column chromatography or recrystallization.
| Ketone | Catalyst | Conditions | Time (min) | Yield (%) |
| 9-Fluorenone | NH4OAc | Microwave (300 W) | 5 | 95 |
| Acetophenone | NH4OAc | Microwave (300 W) | 10 | 80 |
| Benzophenone | NH4OAc | Microwave (300 W) | 15 | 65 |
| Cyclohexanone | MSA/Morpholine | Solvent-free, 60°C | 15 | 90 |
Data compiled from studies on solvent-free Knoevenagel condensation with ketones.[15][16]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for performing and analyzing a Knoevenagel condensation reaction.
Caption: A typical experimental workflow for Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of malononitrile is a robust and highly adaptable reaction for the synthesis of functionalized alkenes. The development of greener protocols, including the use of aqueous media, solvent-free conditions, and recyclable catalysts, has enhanced its appeal for both academic research and industrial applications. The resulting products are valuable precursors for a multitude of complex molecules, particularly in the field of medicinal chemistry and drug development. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. [PDF] The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemmethod.com [chemmethod.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Solvent-free condensations of ketones with malononitrile catalysed by methanesulfonic acid/morpholine system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Maleonitrile as a Precursor for Porphyrazine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of porphyrazines using maleonitrile and its derivatives as precursors. Porphyrazines, synthetic analogs of porphyrins, are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique photophysical and coordination properties. Their applications are being explored in areas such as photodynamic therapy and drug delivery.[1][2][3] this compound derivatives serve as versatile and accessible starting materials for the construction of the porphyrazine macrocycle.
Synthetic Strategies
The primary method for synthesizing porphyrazines from this compound derivatives is the cyclotetramerization reaction , analogous to the synthesis of phthalocyanines from phthalonitriles.[4][5] This can be achieved through two main approaches:
-
Linstead Macrocyclization: This traditional method involves heating the this compound precursor, often in the presence of a metal salt (for metalloporphyrazines) or a strong base in a high-boiling solvent like 1-butanol.[6]
-
Microwave-Assisted Synthesis: A more modern and efficient approach that significantly reduces reaction times and can improve yields.[7] This method is particularly effective for one-pot syntheses involving multiple components.
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of Metallopyrazinoporphyrazines
This protocol is adapted from a method for the synthesis of metallopyrazinoporphyrazines from 2,3-diaminothis compound, a key derivative of this compound.[7]
Materials:
-
2,3-Diaminothis compound (DAMN)
-
1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)
-
Metal salt (e.g., CuCl₂, CoCl₂, FeCl₂, ZnCl₂)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 2,3-diaminothis compound (1 mmol), the 1,2-dicarbonyl compound (1 mmol), urea (4 mmol), and the metal salt (0.5 mmol).[7]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a medium power level for 5-10 minutes. The formation of a colored solid indicates the progress of the reaction.[7]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Wash the crude product with water and filter to collect the solid.
-
Further purify the solid by washing with ethanol.
-
Dry the purified product under vacuum.
Diagram of Experimental Workflow:
Caption: Workflow for Microwave-Assisted Porphyrazine Synthesis.
Protocol 2: Linstead Macrocyclization for Magnesium(II) Porphyrazine Synthesis
This protocol describes a typical Linstead macrocyclization for the synthesis of a magnesium(II) porphyrazine from a substituted this compound derivative.[6]
Materials:
-
Substituted this compound derivative (e.g., 2,3-bis-[N,N-bis(2-thiophenylmethyl)amino]this compound)
-
Magnesium butanolate
-
1-Butanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted this compound derivative in 1-butanol.
-
Add magnesium butanolate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram of Synthetic Pathway:
Caption: Linstead Macrocyclization for Porphyrazine Synthesis.
Protocol 3: General Purification by Column Chromatography
Porphyrazines can be purified using column chromatography on silica gel. The choice of eluent will depend on the specific porphyrazine derivative.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude porphyrazine in a minimum amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system, gradually increasing the polarity if necessary (e.g., starting with dichloromethane (B109758) and gradually adding methanol).
-
Collect the fractions containing the desired porphyrazine (typically a highly colored band).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Reaction Conditions and Yields for Microwave-Assisted Synthesis of Metallopyrazinoporphyrazines[7]
| Product | 1,2-Dicarbonyl Compound | Metal Salt | Reaction Time (min) | Yield (%) |
| 5a | 2,3-Butanedione | CuCl₂·2H₂O | 5 | 80 |
| 5b | Benzil | CuCl₂·2H₂O | 8 | 75 |
| 5c | 2,3-Butanedione | CoCl₂ | 6 | 78 |
| 5d | Benzil | CoCl₂ | 10 | 72 |
| 5e | 2,3-Butanedione | FeCl₂·4H₂O | 5 | 75 |
| 5f | Benzil | FeCl₂·4H₂O | 8 | 70 |
| 5g | 2,3-Butanedione | ZnCl₂ | 7 | 68 |
| 5h | Benzil | ZnCl₂ | 10 | 65 |
Table 2: UV-Vis Spectral Data for Selected Metallopyrazinoporphyrazines in DMSO[7]
| Compound | λ_max (nm) |
| 5a | 632, 589, 331 |
| 5b | 651, 628, 356 |
| 5c | 611, 578, 327 |
| 5d | 632, 599, 348 |
| 5e | 642, 615, 343 |
| 5f | 659, 631, 359 |
| 5g | 621, 581, 335 |
| 5h | 641, 613, 352 |
Applications in Research and Drug Development
Porphyrazines and their metal complexes have emerged as promising candidates for various biomedical applications. Their strong absorption in the visible and near-infrared regions makes them suitable as photosensitizers in photodynamic therapy (PDT) for cancer treatment.[3] The ability to introduce various functional groups at the periphery of the porphyrazine macrocycle allows for the fine-tuning of their photophysical properties and solubility, as well as for conjugation to targeting moieties for selective drug delivery.[1][2] The synthetic methods described herein provide a foundation for the development of novel porphyrazine-based therapeutic and diagnostic agents. The pyrazine (B50134) substructure, which can be formed from diaminothis compound, is also found in numerous pharmaceuticals.[7]
References
- 1. youtube.com [youtube.com]
- 2. santaisci.com [santaisci.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Nipagin-Functionalized Porphyrazine and Phthalocyanine—Synthesis, Physicochemical Characterization and Toxicity Study after Deposition on Titanium Dioxide Nanoparticles P25 | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Diels-Alder Reaction with Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for creating complex cyclic and bicyclic systems, which are prevalent in natural products and pharmaceutical agents. Maleonitrile, a dicyano-substituted alkene, serves as an activated dienophile due to the electron-withdrawing nature of the two nitrile groups. This application note provides detailed experimental protocols for the Diels-Alder reaction of this compound with various dienes, a summary of reaction parameters, and important safety considerations.
Safety Precautions
This compound is a toxic and hazardous compound. It is harmful if swallowed or absorbed through the skin and can cause irritation.[1][2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information before commencing any experimental work.
Experimental Protocols
The following protocols are generalized procedures for the Diels-Alder reaction of this compound with common dienes. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reaction of Cyclopentadiene (B3395910) with this compound
This reaction yields 2,3-dicyanonorborn-5-ene. Cyclopentadiene is highly reactive and readily dimerizes at room temperature. It is typically prepared by cracking dicyclopentadiene (B1670491) immediately before use.
Materials:
-
Dicyclopentadiene
-
This compound
-
Anhydrous toluene (B28343)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Reaction flask with reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 170 °C. The monomeric cyclopentadiene will distill over at around 40-42 °C. Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.
-
Reaction Setup: In a separate reaction flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reaction Execution: Slowly add the freshly prepared, chilled cyclopentadiene (1.1 eq) to the this compound solution with stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the limiting reagent.
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a solvent system such as hexane-ethyl acetate (B1210297) or by column chromatography on silica (B1680970) gel.
-
Protocol 2: Reaction of 2,3-Dimethyl-1,3-butadiene (B165502) with this compound
This reaction forms 4,5-dimethyl-1,2-dicyanocyclohex-1-ene.
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
This compound
-
Anhydrous toluene or xylene
-
Anhydrous sodium sulfate
-
Hexane
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene or xylene.
-
Reaction Execution: Add 2,3-dimethyl-1,3-butadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (for toluene, ~110 °C; for xylene, ~140 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization from hexane or by silica gel column chromatography.
-
Protocol 3: Lewis Acid Catalyzed Diels-Alder Reaction
Lewis acids can accelerate the Diels-Alder reaction and enhance its stereoselectivity, particularly for less reactive dienes.
Materials:
-
Diene (e.g., Furan or Anthracene)
-
This compound
-
Lewis Acid (e.g., Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), or a milder alternative like Lithium perchlorate (B79767) (LiClO₄))
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Reaction flask with a nitrogen inlet and magnetic stirrer
-
Ice bath or cryocooler
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged flask, add the Lewis acid (0.1 - 1.0 eq) and anhydrous DCM under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0 °C to -78 °C).
-
Reaction Execution: In a separate flask, dissolve this compound (1.0 eq) and the diene (1.2 eq) in anhydrous DCM.
-
Slowly add the diene/dienophile solution to the stirred Lewis acid suspension.
-
Maintain the reaction at the specified temperature and monitor its progress by TLC.
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the adduct by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Diels-Alder reaction of this compound with various dienes. Note that yields can vary significantly based on the specific reaction conditions and purity of reagents.
| Diene | Dienophile | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentadiene | This compound | Toluene | None | Room Temp. | 2-4 | Good to Excellent | General Protocol |
| 2,3-Dimethyl-1,3-butadiene | This compound | Toluene | None | 110 | 4-8 | High | General Protocol |
| Anthracene | This compound | Xylene | None | 140 | 12-24 | Moderate to Good | General Protocol |
| Furan | This compound | Dichloromethane | AlCl₃ (0.2 eq) | 0 | 6 | Good | General Protocol |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical Diels-Alder reaction with this compound.
Caption: General experimental workflow for the Diels-Alder reaction.
Signaling Pathway Diagram (Conceptual)
This diagram illustrates the conceptual flow of the Diels-Alder reaction, highlighting the key components and the formation of the cyclic product.
Caption: Conceptual flow of the [4+2] cycloaddition reaction.
References
Application of Malononitrile in the Synthesis of Pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malononitrile (B47326), a versatile C3-synthon, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds, most notably pyridine (B92270) derivatives. Its activated methylene (B1212753) group, flanked by two electron-withdrawing nitrile groups, readily participates in a variety of condensation and cyclization reactions. This reactivity makes it an invaluable building block in multicomponent reactions (MCRs), offering an efficient and atom-economical approach to constructing complex molecular architectures. Pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyridine derivatives utilizing malononitrile.
Key Synthetic Strategies
The application of malononitrile in pyridine synthesis often involves one-pot multicomponent reactions that proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization. These reactions can be catalyzed by a variety of agents, from simple bases to more complex catalytic systems, and can be promoted by conventional heating, microwave irradiation, or ultrasound.
One-Pot, Three-Component Synthesis of Highly Functionalized Pyridines
A prevalent and efficient method for synthesizing highly substituted pyridines involves a one-pot reaction of an aldehyde, malononitrile, and a compound containing an active methylene group or an enamine precursor, often in the presence of a base.
Reaction Scheme:
A general representation of this reaction involves the condensation of an aromatic or heteroaromatic aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide in the presence of a base like potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the desired N-alkylated pyridine derivative.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 1-Alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles [2]
-
Reactant Mixture: In a suitable reaction vessel, combine the N-alkyl-2-cyanoacetamide (4 mmol), the respective aldehyde (4 mmol), malononitrile (4 mmol), and potassium carbonate (4 mmol).
-
Solvent Addition: Add ethanol (7 mL) to the mixture.
-
Reaction Conditions:
-
Method I (Conventional Heating): Stir the mixture at reflux for 1-4 hours.
-
Method II (Microwave Irradiation): Subject the mixture to microwave irradiation at a suitable power and time to complete the reaction.
-
-
Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water.
-
Neutralize with hydrochloric acid (HCl).
-
Collect the resulting solid by filtration.
-
Wash the solid with water.
-
-
Purification: Dry the solid and recrystallize it from methanol (B129727) to obtain the pure product.
Quantitative Data Summary:
| Entry | Aldehyde | N-Alkyl-2-cyanoacetamide | Product | Yield (%) (Method I) | Yield (%) (Method II) | Time (h) (Method I) | Time (min) (Method II) |
| 1 | Benzaldehyde | N-butyl-2-cyanoacetamide | 4a | 85 | 95 | 2.5 | 5 |
| 2 | 4-Chlorobenzaldehyde | N-butyl-2-cyanoacetamide | 4b | 88 | 97 | 2 | 4 |
| 3 | 4-Methoxybenzaldehyde | N-butyl-2-cyanoacetamide | 4c | 83 | 93 | 3 | 6 |
| 4 | Benzaldehyde | N-benzyl-2-cyanoacetamide | 4g | 86 | 96 | 2 | 4 |
Method I: Conventional Heating (Reflux in Ethanol) Method II: Microwave Irradiation
Thorpe-Ziegler Reaction for Fused Pyridine Systems
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic ketones and enamines. In the context of pyridine synthesis, it can be employed for the intramolecular cyclization of dinitriles to form amino-cyano pyridinone derivatives.
Reaction Scheme:
This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile, leading to the formation of a cyclic enaminonitrile. This strategy is particularly useful for the synthesis of fused pyridine systems.
Experimental Protocol: Synthesis of Condensed Pyridin-2(1H)-one Derivatives [3]
-
Reaction Setup: To a solution of the appropriate N-morpholin-1-yl acetyl derivative (0.01 mol) in dry dioxane (30 mL), add sodium tert-butoxide (0.01 mol).
-
Reaction Conditions: Heat the reaction mixture under reflux for 3 hours.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Pour the contents into an ice/water mixture.
-
Acidify with dilute hydrochloric acid (HCl).
-
Collect the precipitated solid by filtration.
-
-
Purification: Recrystallize the crude product from ethanol to afford the pure condensed pyridin-2(1H)-one.
Quantitative Data Summary:
| Entry | Starting Material | Product | Yield (%) |
| 1 | N-(2-cyano-2-(thiophen-2-yl)acetyl)morpholine | 7-amino-5-morpholino-4-oxo-4,5-dihydrothieno[2,3-b]pyridine-6-carbonitrile | 75 |
| 2 | N-(2-cyano-2-(furan-2-yl)acetyl)morpholine | 7-amino-5-morpholino-4-oxo-4,5-dihydrofuro[2,3-b]pyridine-6-carbonitrile | 72 |
Application in the Synthesis of Biologically Active Scaffolds
The pyridine derivatives synthesized using malononitrile are often privileged scaffolds in medicinal chemistry. For instance, dihydropyridine (B1217469) derivatives are well-known calcium channel blockers used in the treatment of hypertension.[4] The functional group handles (e.g., cyano, amino groups) on the synthesized pyridine rings provide convenient points for further chemical modifications to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Conclusion
Malononitrile is a highly effective and versatile reagent for the synthesis of a wide range of functionalized pyridine derivatives. The use of multicomponent reactions allows for the rapid and efficient construction of complex molecular structures from simple and readily available starting materials. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science. The adaptability of these methods to various catalysts and reaction conditions, including green chemistry approaches like microwave and ultrasound-assisted synthesis, further enhances their utility.
References
- 1. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Malononitrile in the Gewald Reaction for Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1] This one-pot synthesis involves the condensation of a carbonyl compound (ketone or aldehyde), an active methylene (B1212753) nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3] The resulting 2-aminothiophene scaffold is a prominent structural motif in a wide range of biologically active compounds and functional materials, making the Gewald reaction a cornerstone in medicinal chemistry and materials science.[4] Malononitrile (B47326) is a particularly effective reagent in this reaction due to its high reactivity, leading to good yields of 2-amino-3-cyanothiophenes. These products serve as valuable intermediates for the synthesis of more complex heterocyclic systems, including thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological activities.
Reaction Mechanism
The generally accepted mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and malononitrile, catalyzed by a base, to form an α,β-unsaturated dinitrile intermediate.[2] This is followed by the addition of elemental sulfur to the intermediate. The subsequent cyclization and tautomerization lead to the final 2-aminothiophene product.[2]
Caption: The reaction mechanism of the Gewald synthesis.
Applications in Drug Development and Materials Science
The 2-aminothiophene core synthesized via the Gewald reaction is a key building block in the development of various therapeutic agents. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, the resulting thiophene derivatives are utilized in the synthesis of conjugated polymers and dyes for applications in organic electronics and photovoltaics.
Data Presentation: Synthesis of 2-Aminothiophenes using Malononitrile
The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminothiophenes using malononitrile and a selection of carbonyl compounds under different catalytic systems.
Table 1: Gewald Reaction with Various Ketones and Malononitrile
| Entry | Ketone | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Cyclohexanone (B45756) | Triethylamine (B128534)/Water | 12 | Room Temp. | 96 | [5] |
| 2 | Cyclopentanone | Triethylamine/Water | 12 | Room Temp. | 92 | [5] |
| 3 | Acetone | Triethylamine/Water | 12 | Room Temp. | 75 | [5] |
| 4 | 4-Methylcyclohexanone | Piperidinium borate/EtOH:H₂O | 0.5 | 100 | 94 | |
| 5 | Tetrahydrothiopyran-4-one | Piperidinium borate/EtOH:H₂O | 0.3 | 100 | 95 | |
| 6 | N-Benzyl-4-piperidone | Piperidinium borate/EtOH:H₂O | 0.25 | 100 | 96 |
Table 2: Gewald Reaction with Substituted Acetophenones and Malononitrile
| Entry | Acetophenone (B1666503) Derivative | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Acetophenone | Morpholine (B109124)/Ball Mill | 24 | - | 41 | [6] |
| 2 | 4-Methoxyacetophenone | Morpholine/Ball Mill | 24 | - | 35 | [6] |
| 3 | 4-Chloroacetophenone | Morpholine/Ball Mill | 24 | - | 28 | [6] |
| 4 | 4-Nitroacetophenone | Morpholine/Ball Mill | 24 | - | 12 | [6] |
Table 3: Microwave-Assisted Gewald Reaction with Various Carbonyls and Malononitrile
| Entry | Carbonyl Compound | Catalyst/Solvent | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Cyclohexanone | KF-Alumina/Solvent-free | 20 | - | 92 | [7] |
| 2 | Cyclopentanone | KF-Alumina/Solvent-free | 20 | - | 88 | [7] |
| 3 | Acetophenone | KF-Alumina/Solvent-free | 20 | - | 85 | [7] |
| 4 | Propiophenone | KF-Alumina/Solvent-free | 20 | - | 82 | [7] |
Experimental Protocols
Caption: General experimental workflow for the Gewald synthesis.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from Cyclohexanone
This protocol is adapted from a green synthesis approach utilizing water as the solvent.[5]
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental sulfur (10 mmol, 0.32 g)
-
Triethylamine (2 mL)
-
Water (20 mL)
-
Ethanol (B145695) (for recrystallization)
-
100 mL round-bottomed flask
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottomed flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).
-
Add 20 mL of water and 2 mL of triethylamine to the flask.
-
Stir the mixture vigorously at room temperature for 12 hours. A solid precipitate will form during the reaction.
-
Collect the solid by vacuum filtration and wash it with water.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Two-Step Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile from Acetophenone
This protocol involves the initial formation of the Knoevenagel condensation product followed by the Gewald cyclization.[8]
Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile (B1594633) Materials:
-
Acetophenone (0.016 mol, 1.92 g)
-
Malononitrile (0.019 mol, 1.25 g)
-
Ammonium (B1175870) acetate (B1210297) (0.019 mol, 1.46 g)
-
Methanol (B129727) (for recrystallization)
-
50 mL round-bottomed flask with condenser
-
Magnetic stirrer
Procedure:
-
In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol).
-
Heat the mixture at 60 °C for 7 hours.
-
After cooling, add dichloromethane (30 mL).
-
Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure 2-(1-phenylethylidene)malononitrile.
Step 2: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile Materials:
-
2-(1-phenylethylidene)malononitrile (from Step 1)
-
Elemental sulfur (1.2 eq.)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (1.0 M, 1.0 eq.)
-
12.5% aqueous NaCl solution
Procedure:
-
Suspend the 2-(1-phenylethylidene)malononitrile and elemental sulfur (1.2 eq.) in tetrahydrofuran.
-
Heat the mixture to 35 °C and add sodium bicarbonate solution (1.0 eq.).
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and wash with 12.5% aqueous NaCl.
-
Isolate the product by crystallization.
Protocol 3: Microwave-Assisted Synthesis of 2-Aminothiophenes
This protocol describes a general procedure for the rapid synthesis of 2-aminothiophenes using microwave irradiation.[7]
Materials:
-
Ketone or aldehyde (1 mmol)
-
Malononitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
KF-Alumina
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the carbonyl compound (1 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and KF-Alumina.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 20 minutes at a suitable power level to maintain the desired temperature (e.g., 70°C).
-
After cooling, extract the product with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting
Low or No Product Yield:
-
Inefficient Knoevenagel Condensation: The choice of base is critical. For less reactive ketones, a stronger base like piperidine (B6355638) or morpholine might be necessary. The removal of water formed during this step, for instance by using a Dean-Stark apparatus, can also improve yields.
-
Poor Sulfur Solubility/Reactivity: Ensure the use of a polar solvent like ethanol, methanol, or DMF to enhance sulfur solubility. Gentle heating (40-60 °C) can also improve reactivity, but excessive heat may lead to side reactions.
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure, isolating the Knoevenagel intermediate before reacting with sulfur, is often more effective. Microwave-assisted synthesis can also overcome steric hindrance and improve yields.
Formation of Side Products:
-
Thioamide Formation: The cyano group can sometimes be hydrolyzed to a thioamide. This can be minimized by using anhydrous solvents and controlling the reaction temperature.
-
Michael Addition: The intermediate α,β-unsaturated dinitrile can undergo Michael addition with another equivalent of the malononitrile anion. Careful control of stoichiometry and reaction conditions can reduce this side reaction.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols for Polymerization of Maleonitrile Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleonitrile, a dinitrile monomer, presents a unique building block for the synthesis of nitrogen-rich polymers with potential applications in various fields, including as precursors for carbon materials, in drug delivery systems, and as specialty polymers with high thermal stability. The presence of two electron-withdrawing nitrile groups on a double bond influences its polymerization behavior, making it amenable to several polymerization techniques. These application notes provide an overview and detailed protocols for the polymerization of this compound monomers, drawing upon established methods for analogous vinyl monomers.
Polymerization Techniques Overview
This compound can be polymerized through various techniques, each offering distinct advantages in controlling the polymer properties. The primary methods applicable to this compound include:
-
Free Radical Polymerization: A versatile method initiated by the decomposition of a radical initiator. It can be carried out in bulk, solution, suspension, or emulsion.
-
Anionic Polymerization: Initiated by a nucleophile, this technique can produce polymers with well-defined molecular weights and narrow polydispersity, often referred to as living polymerization.
-
Coordination Polymerization: Utilizes transition metal catalysts to control the polymer's stereochemistry and structure.
-
Solvothermal/Thermal Polymerization: Particularly relevant for substituted maleonitriles like diaminothis compound, this method uses heat and a solvent to induce polymerization.
Free Radical Polymerization of this compound
Free radical polymerization is a common and robust method for polymerizing vinyl monomers. For this compound, this can be performed using several approaches.
Bulk Polymerization
Bulk polymerization is the simplest method, involving the monomer and a soluble initiator.[1][2] It yields a pure polymer but can be challenging to control due to the exothermic nature of the reaction and increased viscosity.[1]
Experimental Protocol: Bulk Copolymerization of Styrene (B11656) and this compound
This protocol is adapted from a patented procedure for the copolymerization of styrene and this compound.[3]
Materials:
-
Styrene (monomer)
-
This compound (monomer)
-
Butyl phthalyl butyl glycollate (plasticizer)
-
Reaction vessel (e.g., sealed ampoule or reactor)
-
Heating system with temperature control (e.g., oil bath)
Procedure:
-
Prepare a mixture of 70 g of styrene, 30 g of this compound, and 30 g of butyl phthalyl butyl glycollate in a suitable reaction vessel.
-
Seal the vessel and heat the mixture to 80°C for 15 days.
-
Increase the temperature to 120°C and maintain for an additional 24 hours to ensure complete polymerization.
-
Cool the vessel to room temperature. The resulting product is a plasticized copolymer of styrene and this compound.
Quantitative Data Summary (Bulk Polymerization):
| Parameter | Value | Reference |
| Styrene | 70 g | [3] |
| This compound | 30 g | [3] |
| Plasticizer | 30 g | [3] |
| Temperature | 80°C then 120°C | [3] |
| Duration | 15 days then 1 day | [3] |
Solution Polymerization
In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. This method allows for better heat control and lower viscosity compared to bulk polymerization.[4]
Experimental Protocol: Solution Polymerization of this compound (Adapted from Acrylonitrile (B1666552) Polymerization)
Materials:
-
This compound (monomer)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or aqueous solutions of salts like sodium thiocyanate)[5]
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) for organic solvents, or a redox system like potassium persulfate/sodium bisulfite for aqueous solutions)[5]
-
Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating system (water or oil bath)
-
Precipitating agent (e.g., methanol (B129727), water)
Procedure:
-
Dissolve the desired amount of this compound in the chosen solvent in the reaction flask.
-
Purge the solution with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Add the initiator to the solution. For AIBN in DMF, a typical concentration is 0.1-1 mol% relative to the monomer.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) with continuous stirring under a nitrogen atmosphere.
-
Monitor the polymerization progress by observing the increase in viscosity.
-
After the desired reaction time (typically several hours), cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent (e.g., methanol for DMF solutions).
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature.
Emulsion Polymerization
Emulsion polymerization involves emulsifying the monomer in a continuous phase, typically water, using a surfactant. The initiator is soluble in the continuous phase.[6][7] This method is excellent for achieving high molecular weights at a fast polymerization rate with good heat dissipation.[6]
Experimental Protocol: Emulsion Copolymerization of Styrene and this compound
This protocol is based on a patented procedure.[3]
Materials:
-
Styrene (monomer)
-
This compound (monomer)
-
Water (continuous phase)
-
Disodium (B8443419) phosphate (B84403) (buffer)
-
Citric acid (buffer)
-
Potassium persulfate (initiator)
-
Sodium lauryl sulfate (B86663) (emulsifying agent)
-
Reaction vessel with a reflux condenser and stirrer
-
Heating system
Procedure:
-
Prepare an aqueous solution by dissolving 3 g of disodium phosphate, 0.8 g of citric acid, 0.04 g of potassium persulfate, and 12.4 g of sodium lauryl sulfate in 120 g of water.
-
Prepare a monomer mixture of 85 g of styrene and 15 g of this compound.
-
Add the monomer mixture to the aqueous solution and stir vigorously to form a fine emulsion. The pH of the emulsion should be approximately 5.0.
-
Heat the emulsion to reflux (boiling under a reflux condenser) and maintain for 15 minutes to initiate and complete the polymerization.
-
Break the emulsion by pouring it into methyl alcohol.
-
Filter the precipitated polymer, wash it with alcohol and water, and then dry.
Quantitative Data Summary (Emulsion Polymerization):
| Component | Amount | Role | Reference |
| Styrene | 85 g | Monomer | [3] |
| This compound | 15 g | Monomer | [3] |
| Water | 120 g | Continuous Phase | [3] |
| Disodium Phosphate | 3 g | Buffer | [3] |
| Citric Acid | 0.8 g | Buffer | [3] |
| Potassium Persulfate | 0.04 g | Initiator | [3] |
| Sodium Lauryl Sulfate | 12.4 g | Emulsifier | [3] |
| Reaction Condition | Reflux | Polymerization | [3] |
| Duration | 15 minutes | Polymerization | [3] |
Suspension Polymerization
In suspension polymerization, the monomer is dispersed as droplets in a continuous phase (usually water) with the aid of a stabilizing agent. The initiator is soluble in the monomer droplets.[8][9]
Experimental Protocol: Suspension Polymerization of this compound (Adapted from Acrylonitrile Polymerization)
Materials:
-
This compound (monomer)
-
Water (continuous phase)
-
Suspending agent (e.g., Poly(vinyl alcohol), gelatin)[8]
-
Initiator (monomer-soluble, e.g., Benzoyl peroxide)
-
Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating system
Procedure:
-
Add water and the suspending agent to the reaction vessel and stir until the suspending agent is dissolved.
-
In a separate container, dissolve the initiator in the this compound monomer.
-
Add the monomer-initiator solution to the aqueous phase while stirring vigorously to form a suspension of monomer droplets.
-
Purge the system with nitrogen.
-
Heat the mixture to the desired polymerization temperature (e.g., 70-90°C for benzoyl peroxide) and maintain constant stirring to keep the droplets suspended.
-
After the polymerization is complete (indicated by the formation of solid polymer beads), cool the mixture.
-
Filter the polymer beads, wash them with water to remove the suspending agent, and dry.
Anionic Polymerization of this compound
Anionic polymerization is initiated by strong nucleophiles and is sensitive to impurities. However, it offers excellent control over polymer architecture.[10] The electron-withdrawing nature of the nitrile groups in this compound makes it a good candidate for anionic polymerization.
Experimental Protocol: Anionic Polymerization of this compound (Adapted from Diethyl Methylidene Malonate Polymerization)
This protocol is a conceptual adaptation and requires careful execution in an inert atmosphere.[11]
Materials:
-
This compound (monomer, rigorously purified and dried)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene)[12]
-
Anionic initiator (e.g., n-Butyllithium (n-BuLi), Sodium naphthalenide)
-
High-vacuum line or glovebox for inert atmosphere operations
-
Schlenk flask or similar reaction vessel
-
Quenching agent (e.g., degassed methanol)
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas (e.g., argon).
-
Distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) into the reaction flask under vacuum or in a glovebox.
-
Dissolve the purified this compound monomer in the anhydrous solvent.
-
Cool the monomer solution to a low temperature (e.g., -78°C using a dry ice/acetone bath) to control the polymerization rate and minimize side reactions.
-
Add the initiator solution dropwise to the stirred monomer solution until a persistent color change indicates the consumption of impurities and the start of initiation. Then add the calculated amount of initiator for the desired molecular weight.
-
Allow the polymerization to proceed for the desired time. In a living polymerization, the reaction continues until all the monomer is consumed.
-
Terminate the polymerization by adding a quenching agent like degassed methanol.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Polymerization Workflow
Caption: General workflow for the synthesis of polymers from this compound.
Free Radical Polymerization Mechanism
Caption: Simplified mechanism of free radical polymerization.
Anionic Polymerization Mechanism
Caption: Simplified mechanism of anionic polymerization.
Concluding Remarks
The polymerization of this compound monomers offers a pathway to novel polymeric materials. While direct literature on the homopolymerization of this compound is not abundant, established techniques for similar vinyl monomers, particularly acrylonitrile, provide a strong foundation for developing successful polymerization protocols. The choice of polymerization method will significantly impact the properties of the resulting polymer, and the protocols provided herein serve as a detailed starting point for researchers in this field. Careful control of reaction conditions, especially for anionic polymerization, is crucial for achieving desired polymer characteristics.
References
- 1. Bulk polymerization - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. US2447810A - Resinous material containing maleodinitrile - Google Patents [patents.google.com]
- 4. US2587465A - Solution polymerization of acrylonitrile polymers in aqueous alcohol mixtures - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis and characterization of polyacrylonitrile nanoparticles by dispersion/emulsion polymerization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suspension polymerization - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
Application Notes and Protocols: Maleonitrile as a Ligand in Uranyl and Coordination Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of maleonitrile and its derivatives, with a particular focus on their roles as ligands in uranyl and other transition metal complexes. This document details the synthesis, characterization, and potential applications of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Introduction to this compound and Its Derivatives as Ligands
This compound, a dinitrile of maleic acid, and its derivatives are versatile ligands in coordination chemistry. While neutral this compound is a classic example of a nitrile ligand, its coordination chemistry is not as extensively explored as its derivatives. The most prominent and well-studied forms of this compound in coordination complexes are as a component of larger Schiff base ligands and as the maleonitriledithiolate (mnt) dianion.
-
This compound-Containing Schiff Bases: These ligands incorporate the this compound backbone into a larger organic framework, often featuring additional donor atoms that can chelate to a metal center. The presence of the electron-withdrawing nitrile groups can significantly influence the electronic properties of the resulting complexes.
-
Maleonitriledithiolate (mnt2-): This dianionic ligand is formed by the reaction of carbon disulfide with sodium cyanide. It is a classic "non-innocent" ligand, meaning its electronic state can vary, participating directly in the redox chemistry of the complex. The mnt2- ligand forms stable, often square-planar, complexes with a wide range of transition metals and actinides.
Uranyl Complexes with a this compound-Containing Schiff Base Ligand
A notable area of research involves the coordination of the uranyl ion (UO22+) with a tetradentate Schiff base ligand derived from diaminothis compound (B72808), namely 2,3-bis[(4-diethylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile (salmnt((Et2N)2)H2). These complexes have been investigated for their interesting spectroscopic and electrochemical properties.
The reaction of uranyl nitrate (B79036) with this ligand yields a complex where the uranyl ion is coordinated in its equatorial plane by the N2O2 donor set of the deprotonated ligand and an additional solvent molecule, resulting in a pentagonal bipyramidal geometry around the uranium center.[1][2]
Quantitative Data
The structural and electrochemical properties of these uranyl complexes have been well-characterized. Key quantitative data are summarized in the tables below.
Table 1: Selected Bond Lengths (Å) and Angles (°) for [UO2(salmnt((Et2N)2))(L)] Complexes
| Complex (L) | U=O (avg.) | U-O (ligand, avg.) | U-N (ligand, avg.) | O=U=O Angle |
| H2O | 1.775 | 2.256 | 2.570 | 177.46 |
| Pyridine | 1.772 | 2.257 | 2.569 | 178.50 |
| DMSO | 1.776 | 2.255 | 2.574 | 178.10 |
| DMF | 1.771 | 2.258 | 2.569 | 177.90 |
| TPPO | 1.777 | 2.259 | 2.571 | 178.30 |
Data sourced from Hardwick et al., Dalton Trans., 2011, 40, 5939-5952.[1][2]
Table 2: Electrochemical Data for [UO2(salmnt((Et2N)2))(L)] Complexes
| Complex (L) | E1/2 (V vs. Fc+/Fc) for {UO2}2+/{UO2}+ |
| Pyridine | -1.80 |
| DMSO | -1.78 |
| DMF | -1.81 |
| TPPO | -1.78 |
Data sourced from Hardwick et al., Dalton Trans., 2011, 40, 5939-5952.[1]
Spectroscopic Properties
-
Infrared (IR) and Raman Spectroscopy: The symmetric O=U=O stretching vibration is observed in the IR spectra in the range of 818-826 cm-1.[1][2] This band is typically weak in the Raman spectra (819-828 cm-1).[1][2]
-
Electronic Absorption Spectroscopy: These complexes exhibit intense intramolecular charge transfer (ICT) transitions in the visible region of the spectrum.[1]
-
Emission Spectroscopy: The luminescence lifetimes are short (< 5 ns), indicating that the emission originates from ligand-centered excited states.[1]
Maleonitriledithiolate (mnt) Coordination Complexes
The maleonitriledithiolate (mnt2-) ligand forms a vast family of coordination complexes with transition metals and actinides. These complexes are of interest for their diverse electronic and magnetic properties, stemming from the non-innocent nature of the mnt ligand.
General Synthesis and Structure
The mnt ligand is typically prepared as its sodium salt, Na2mnt, from the reaction of carbon disulfide and sodium cyanide.[3] Metal-mnt complexes are then synthesized by reacting a metal salt with Na2mnt in a suitable solvent. The resulting complexes often feature one or more mnt ligands chelating to the metal center through the two sulfur atoms. For instance, complexes with the general formula [M(mnt)2]n- (where M = Ni, Pd, Pt, Cu, Co, Fe, etc.) are common and often adopt a square-planar geometry.
Actinide complexes with the mnt ligand have also been synthesized, including homoleptic tetrakis-mnt complexes of trivalent actinides from neptunium (B1219326) to californium.[4]
Applications of Maleonitriledithiolate Complexes
The unique electronic properties of metal-mnt complexes have led to their exploration in various fields:
-
Materials Science: Metal-mnt complexes have been investigated for their potential as molecular conductors, single-molecule magnets, and near-IR dyes for liquid crystal devices.[5][6][7][8] The ability to fine-tune their electronic properties through modification of the metal center and counter-ion makes them attractive for these applications.
-
Catalysis: Cobalt-mnt complexes have been shown to catalyze the autoxidation of thiols.[9]
-
Medicinal Chemistry: More broadly, metal-dithiolene complexes are being explored for their therapeutic potential. Recent studies have shown that gold, platinum, palladium, and nickel bis(dithiolene) complexes exhibit significant anticancer and antitrypanosomatid activities.[10]
Experimental Protocols
Synthesis of the Schiff Base Ligand: 2,3-bis[(4-diethylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile
This protocol is adapted from the synthesis of related Schiff base ligands.
Caption: Synthetic workflow for the Schiff base ligand.
-
Dissolution: Dissolve diaminothis compound (1 equivalent) in hot ethanol.
-
Addition: To the stirred solution, add a solution of 4-(diethylamino)salicylaldehyde (2 equivalents) in ethanol dropwise.
-
Reaction: Reflux the resulting mixture for 4 hours. A yellow precipitate will form upon cooling.
-
Isolation: Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base ligand as a yellow crystalline solid.
Synthesis of a Uranyl-Schiff Base Complex: [UO2(salmnt((Et2N)2))(H2O)]
This protocol is adapted from Hardwick et al., Dalton Trans., 2011, 40, 5939-5952.[1][2]
Caption: Synthesis of the uranyl-Schiff base complex.
-
Solution Preparation: Prepare a solution of the Schiff base ligand (1 equivalent) in hot methanol. In a separate flask, prepare a solution of uranyl nitrate hexahydrate (1 equivalent) in methanol.
-
Reaction: Add the uranyl nitrate solution to the hot, stirred solution of the ligand. An orange precipitate will form immediately.
-
Reflux: Reflux the mixture for 2 hours.
-
Isolation: Allow the mixture to cool to room temperature. Collect the orange microcrystalline solid by filtration.
-
Purification: Wash the product with methanol, followed by diethyl ether.
-
Drying: Dry the final product in air.
Synthesis of Sodium Maleonitriledithiolate (Na2mnt)
This protocol is adapted from general procedures for the synthesis of dithiolate salts.[3]
References
- 1. pnnl.gov [pnnl.gov]
- 2. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 3. odinity.com [odinity.com]
- 4. 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]but-2-enedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand: An Insight from Experimental and Theoretical Investigations | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. youtube.com [youtube.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. www1.lasalle.edu [www1.lasalle.edu]
Application Notes and Protocols for the Quantification of Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleonitrile, a dinitrile organic compound, is a versatile building block in the synthesis of various pharmaceuticals and specialty chemicals. Accurate and reliable quantification of this compound is crucial for process optimization, quality control of starting materials and final products, and for monitoring its presence in environmental and biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it explores the potential application of UV-Vis Spectrophotometry and Electrochemical Sensing for its quantification.
Data Presentation: Quantitative Method Parameters
The following table summarizes typical performance characteristics for the analytical methods described. It is important to note that these values are illustrative and will require validation for specific laboratory conditions and matrices.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry (Illustrative) | Electrochemical Sensing (Illustrative) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 5 ± 1 ng/mL[1] | 0.5 - 2 µg/mL | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 12 ± 2 ng/mL[1] | 2 - 10 µg/mL | 0.5 - 5 µM |
| Linear Range | 0.5 - 100 µg/mL | 2.5 - 500 ng/mL[1] | 2 - 50 µg/mL | 1 - 100 µM |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 90 - 110% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% | < 5% | < 5% |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules. For this compound, which possesses a UV chromophore, this method offers a balance of sensitivity, selectivity, and accessibility. The following protocol is a general guideline and may require optimization.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v). The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
This compound standard, analytical grade.
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Sample filters (0.45 µm).
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 210-220 nm).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for this compound Quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification and confirmation of this compound, especially in complex matrices. A derivatization step may be necessary to improve the volatility and chromatographic behavior of this compound. The following protocol is adapted from a method for a similar compound, mandelonitrile, and should be optimized and validated for this compound.[1]
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
DB-5MS UI column (or equivalent), 60 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
This compound standard, analytical grade.
-
Acetonitrile, GC grade.
-
Helium (carrier gas), high purity.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards (e.g., 2.5, 5, 10, 25, 50, 100, 250, and 500 ng/µL).[1]
3. Derivatization Procedure:
-
To an aliquot of the standard or sample, add MSTFA.
-
Incubate at 60°C for 30 minutes in a sealed vial, protected from light.[1]
-
Cool to room temperature before analysis.
4. Sample Preparation:
-
For solid samples, perform a solvent extraction (e.g., with methanol) followed by solvent evaporation.
-
Reconstitute the dried extract in acetonitrile.
-
Derivatize the sample as described above.
-
Filter the derivatized sample through a 0.2 µm syringe filter.[1]
5. GC-MS Conditions: [1]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 min.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 6 min.
-
-
Carrier Gas Flow: 1.5 mL/min (Helium).
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of derivatized this compound.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion for the derivatized this compound standards against their concentrations.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for this compound Quantification by GC-MS.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength. For more complex samples, a derivatization reaction to produce a colored product with a unique absorbance maximum in the visible range would be necessary to enhance selectivity and sensitivity.
Conceptual Protocol: Spectrophotometric Analysis
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
-
This compound standard, analytical grade.
-
Appropriate solvent (e.g., acetonitrile, water).
-
(If derivatization is needed) Derivatizing agent and necessary reagents for color development.
2. Direct Measurement (for simple matrices):
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at λmax.
-
Prepare the sample and measure its absorbance at λmax.
-
Calculate the concentration using a calibration curve based on Beer-Lambert Law.
3. Measurement with Derivatization (for complex matrices):
-
Select a suitable derivatizing agent that reacts with this compound to form a colored product.
-
Optimize reaction conditions (e.g., pH, temperature, reaction time).
-
Prepare standards and samples, and perform the derivatization reaction.
-
Measure the absorbance of the colored product at its λmax.
-
Quantify using a calibration curve prepared from derivatized standards.
Logical Relationship: Spectrophotometric Quantification
Caption: Decision logic for spectrophotometric analysis of this compound.
Electrochemical Sensing
Electrochemical sensors offer the potential for rapid, portable, and cost-effective analysis of this compound. This could involve the direct electrochemical oxidation or reduction of this compound at a modified electrode surface. The development of such a sensor would require significant research and optimization.
Conceptual Protocol: Electrochemical Analysis
1. Instrumentation and Materials:
-
Potentiostat.
-
Electrochemical cell with a three-electrode system (working, reference, and counter electrodes).
-
Modified working electrode (e.g., glassy carbon electrode modified with a catalyst or nanomaterial).
-
Supporting electrolyte (e.g., phosphate (B84403) buffer solution).
-
This compound standard.
2. Sensor Preparation and Characterization:
-
Fabricate or modify the working electrode to enhance its sensitivity and selectivity towards this compound.
-
Characterize the electrochemical behavior of the modified electrode using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
3. Analytical Procedure:
-
Optimize experimental parameters such as pH of the supporting electrolyte and the applied potential.
-
Record the electrochemical response (e.g., current) of the sensor to different concentrations of this compound using a suitable technique (e.g., differential pulse voltammetry, amperometry).
-
Construct a calibration curve by plotting the signal response versus this compound concentration.
-
Measure the response of the sample and determine the concentration from the calibration curve.
Signaling Pathway: Electrochemical Detection
Caption: Principle of electrochemical detection of this compound.
References
Application Notes and Protocols for the Synthesis of Organic Semiconductors Using Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleonitrile, a dinitrile of maleic acid, is a versatile and powerful building block in the synthesis of high-performance organic semiconductors. Its strong electron-withdrawing nature, conferred by the two cyano groups, makes it an ideal component for creating electron-acceptor (n-type) and donor-acceptor (D-A) type materials. These materials are crucial for a range of organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis of both small molecule and polymer-based organic semiconductors utilizing this compound and its derivatives.
Key Advantages of Using this compound
-
Strong Electron-Accepting Properties: The dicyanovinyl group derived from this compound is a potent electron acceptor, which helps in tuning the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors. A lower LUMO level is beneficial for efficient electron injection and transport in n-type materials and for achieving a smaller bandgap in D-A systems for broader light absorption in OPVs.
-
Structural Versatility: this compound can be readily incorporated into various molecular architectures through well-established chemical reactions, most notably the Knoevenagel condensation. This allows for the synthesis of a wide array of small molecules and polymers with tailored optoelectronic properties.
-
Enhanced Molecular Planarity: The rigid double bond formed during the incorporation of this compound can contribute to a more planar molecular backbone. This planarity promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.
Synthesis of this compound-Based Organic Semiconductors
The two primary synthetic strategies for incorporating this compound into organic semiconductors are the Knoevenagel condensation for small molecules and polymerization reactions (e.g., Stille or Suzuki coupling) for conjugated polymers.
I. Small Molecule Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like this compound) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction. This reaction is highly effective for creating a C=C double bond and linking the dicyanovinyl group to a donor moiety.[1][2]
References
Application Notes and Protocols for Maleonitrile Derivatives in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of maleonitrile derivatives as nonlinear optical (NLO) materials. It includes detailed experimental protocols for their synthesis and characterization, quantitative data on their NLO properties, and visualizations of key concepts and workflows.
Introduction
This compound derivatives have emerged as a promising class of organic materials for nonlinear optics. Their molecular structure, characterized by a C=C bond with two cyano (-CN) groups, forms a potent electron-accepting moiety. When combined with electron-donating groups through a π-conjugated bridge, these molecules exhibit significant intramolecular charge transfer (ICT), which is a key determinant of their second and third-order NLO properties. This "push-pull" architecture allows for the fine-tuning of their optical nonlinearities, making them suitable for a variety of applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion.
Data Presentation: NLO and Thermal Properties
The following tables summarize the quantitative nonlinear optical and thermal properties of representative this compound derivatives.
Table 1: Second-Order Nonlinear Optical Properties of Benzylidene Malononitrile (B47326) Derivatives
| Compound | Donor Group (R) | First Hyperpolarizability (β) (10⁻³⁰ esu) | SHG Efficiency vs. KDP | Ref. |
| BMN-1 | -H | 24.22 | - | [1] |
| BMN-2 | -N(CH₃)₂ | 75.78 | - | [1] |
| BMN-3 | -N(C₂H₅)₂ | 128.51 | - | [1] |
| DEBM | -N(C₂H₅)₂ | - | Promising for NLO applications | [2] |
| DPAM | -N(C₆H₅)₂ | - | High yield synthesis | [3] |
KDP = Potassium Dihydrogen Phosphate
Table 2: Third-Order Nonlinear Optical Properties of this compound Derivatives
| Compound | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption Coefficient (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Second Hyperpolarizability (γ) (esu) | Ref. |
| DMM | 10⁻¹¹ | 10⁻⁵ | 10⁻⁵ | 10⁻³³ | [4] |
| 4ClD2MM | - | - | - | - | |
| Mo₃S₇(mnt)₃]²⁻ | - | - | - | Power limiting observed | [5] |
| DEBM | - | - | Confirmed by Z-scan | - | [2] |
Table 3: Thermal Stability of this compound Derivatives
| Compound | Decomposition Onset (°C) | Melting Point (°C) | Char Yield (%) | Ref. |
| DEBM | - | 137.8 | - | [2] |
| DPAM | High thermal stability | 139.2-139.9 | - | [3] |
| MBM | 225 | 170 | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzylidene Malononitrile Derivatives via Knoevenagel Condensation
This protocol describes a general method for the synthesis of push-pull benzylidene malononitrile derivatives.
Materials:
-
Substituted benzaldehyde (B42025) (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (B6355638) or β-alanine (catalytic amount, e.g., 4-5 drops or 5 mol%)
-
Ethanol (B145695) or water (as solvent)
-
Round bottom flask
-
Stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (e.g., 40 mL) in a round bottom flask.
-
Add a catalytic amount of piperidine or β-alanine to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, induce precipitation of the product. This can be achieved by adding water to the reaction mixture or by cooling.
-
Collect the solid product by filtration and wash it with water.
-
Dry the product, for instance, in an oven at a suitable temperature (e.g., 110°C for 3 hours).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzylidene malononitrile derivative.
Note: Microwave-assisted synthesis can be an alternative, often leading to shorter reaction times and higher yields. In this case, the reactants and catalyst are mixed in a porcelain dish and irradiated in a microwave oven.
Protocol 2: Characterization of Second-Order NLO Properties using the Kurtz-Perry Powder Technique
This protocol outlines the steps for evaluating the second-harmonic generation (SHG) efficiency of synthesized this compound derivatives.
Materials:
-
Powdered sample of the this compound derivative
-
Reference material with a known SHG efficiency (e.g., KDP)
-
Nd:YAG laser (or other suitable pulsed laser)
-
Sample holder
-
Photomultiplier tube (PMT) or other suitable detector
-
Oscilloscope
-
Filters to block the fundamental laser wavelength and pass the second-harmonic signal
Procedure:
-
Prepare a powdered sample of the synthesized this compound derivative with a uniform particle size.
-
Place the sample in a sample holder.
-
Direct the pulsed laser beam onto the sample.
-
The generated second-harmonic signal is collected by the PMT after passing through a filter that blocks the fundamental wavelength.
-
Measure the intensity of the SHG signal using an oscilloscope.
-
Repeat the measurement with the reference material (KDP) under identical conditions.
-
The SHG efficiency of the sample is determined by comparing its SHG intensity to that of the reference material.
Protocol 3: Characterization of Third-Order NLO Properties using the Z-Scan Technique
This protocol describes the Z-scan method for determining the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β).
Materials:
-
Solution of the this compound derivative in a suitable solvent (e.g., THF, DMF)
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
CW or pulsed laser with a Gaussian beam profile (e.g., Nd:YAG laser at 532 nm)
-
Focusing lens
-
Motorized translation stage
-
Two photodetectors
-
Beam splitter
-
Aperture
Procedure:
-
Prepare a solution of the this compound derivative of a known concentration.
-
The experimental setup consists of a laser beam focused by a lens. The sample, held in a cuvette, is moved along the beam axis (z-axis) through the focal point using a motorized translation stage.
-
A beam splitter is used to divide the beam into two paths: a reference beam and a transmitted beam that passes through the sample.
-
Open-Aperture Z-Scan: The entire transmitted beam is collected by a photodetector. This measurement is sensitive to nonlinear absorption. A peak in transmittance indicates saturable absorption, while a valley indicates two-photon absorption or reverse saturable absorption.
-
Closed-Aperture Z-Scan: An aperture is placed before the second photodetector to measure only the central part of the transmitted beam. This measurement is sensitive to nonlinear refraction. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive nonlinear refractive index (self-focusing).
-
By analyzing the normalized transmittance curves from both open and closed-aperture scans, the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) can be calculated. From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined.
Visualizations
Structure-Property Relationship in Push-Pull this compound Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Excited-state symmetry breaking in quadrupolar pull-push-pull molecules: dicyanovinyl vs. cyanophenyl acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Malononitrile Synthesis Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of malononitrile (B47326) synthesis reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of malononitrile, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Knoevenagel Condensation
Q: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:
-
Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.
-
Solution: Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Malononitrile is highly reactive due to the two cyano groups.
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases like piperidine (B6355638), pyridine, or ammonium (B1175870) salts are typically used. Using a strong base can lead to self-condensation of the aldehyde or ketone.
-
Solution: Optimize the catalyst. If using a standard amine base, ensure it is not degraded. Consider alternative catalysts, such as Lewis acids (e.g., TiCl₄, ZnCl₂) or greener options like ammonium acetate (B1210297).
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Solution: Experiment with different solvents. Polar aprotic solvents generally favor the reaction. Increasing the temperature can improve yields, but excessive heat may lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the active methylene compound can hinder the reaction.
-
Solution: If possible, consider using less sterically hindered starting materials. Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.
-
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, lowering the conversion.
-
Solution: Use a Dean-Stark apparatus for azeotropic removal of water, particularly when using solvents like toluene (B28343) or benzene.
-
Issue 2: Formation of Side Products in Knoevenagel Condensation
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of the active methylene compound to the product.
-
Self-Condensation of Carbonyl Compound: This is more prevalent with enolizable aldehydes and ketones.
-
Solution: Control the addition of the carbonyl compound. Add it slowly to the mixture of the active methylene compound and the catalyst to keep its concentration low at any given time.
-
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a Michael addition with another molecule of the active methylene compound.
-
Solution: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent Michael addition from occurring. Lowering the reaction temperature can also help to slow down this side reaction.
-
Issue 3: Low Yield in Dehydration of Cyanoacetamide
Q: My malononitrile synthesis via dehydration of cyanoacetamide with phosphorus pentachloride is giving a low yield. What could be the reasons?
A: The dehydration of cyanoacetamide is a sensitive reaction, and several factors can contribute to low yields.
-
Reagent Ratio: The molar ratio of cyanoacetamide to phosphorus pentachloride is critical. Using an excess of phosphorus pentachloride can lead to lower yields.[1]
-
Solution: A recommended ratio is 5 molecules of cyanoacetamide to 2 molecules of phosphorus pentachloride.[1]
-
-
Reaction Speed: Malononitrile is a sensitive substance and must be removed from the reaction mixture as quickly as possible to prevent decomposition.[1]
-
Solution: The keynote to success in this preparation is speed. Once the reaction is complete, proceed with the distillation without delay.[1]
-
-
Distillation Temperature: The temperature of the oil bath during distillation is crucial.
-
Solution: If the initial temperature is below 140°C, the nitrile distills too slowly, leading to lower yields. If the temperature is above 180°C, the distillate can become colored, and violent bumping may occur.[1]
-
-
Violent Decomposition: Malononitrile can undergo violent decomposition upon prolonged heating at atmospheric pressure.[1]
-
Solution: It is crucial to perform the distillation under vacuum.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing malononitrile?
A1: The most common laboratory and industrial methods for synthesizing malononitrile include:
-
Dehydration of Cyanoacetamide: This method typically employs dehydrating agents like phosphorus pentachloride, phosphorus oxychloride, or triphosgene.[1][2][3]
-
Knoevenagel Condensation: This involves the reaction of a carbonyl compound (aldehyde or ketone) with an active methylene compound like malononitrile in the presence of a catalyst.[4][5] This method is more for producing derivatives of malononitrile rather than malononitrile itself.
-
Gas-Phase Reaction of Acetonitrile and Cyanogen Chloride: This is a high-temperature industrial process.
Q2: How can I purify crude malononitrile?
A2: The most common methods for purifying malononitrile are:
-
Vacuum Distillation: This is a very effective method to obtain high-purity malononitrile.[1] Care must be taken to avoid overheating, which can cause decomposition.[1]
-
Crystallization: Malononitrile can be purified by crystallization from solvents like ether or isopropanol.[6][7]
Q3: What are some common side reactions to be aware of during malononitrile synthesis?
A3: Besides the side reactions in Knoevenagel condensation mentioned in the troubleshooting guide, in the dehydration of cyanoacetamide, side reactions can lead to the formation of polymeric materials and colored byproducts, especially if the reaction is overheated or if the product is not isolated quickly.[1]
Q4: Are there any "green" or more environmentally friendly methods for malononitrile synthesis?
A4: Yes, there is growing interest in developing greener synthetic routes. For Knoevenagel condensations, the use of water as a solvent and biodegradable catalysts like ammonium acetate are being explored.[8] Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical mixing, are also gaining attention as they reduce the use of volatile organic compounds.[9]
Data Presentation
Table 1: Comparison of Malononitrile Synthesis via Dehydration of Cyanoacetamide
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphorus Pentachloride | None | 140-180 (distillation) | 0.5-1 | 67-80 | [1] |
| Phosphorus Oxychloride | Ethylene Dichloride | Reflux | 8 | 57-66 | [2] |
| Triphosgene | Acetonitrile/Toluene | 80 | 8 | ~84 | [3] |
| Cyanuric Chloride/DMF (cat.) | Acetonitrile | 50-60 | 10-12 | 67 | [10] |
Table 2: Yields of Benzylidenemalononitrile Derivatives via Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | Reflux | Several hours | High (not specified) | [4] |
| 4-Hydroxybenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 12 min | 95 | [11] |
| 4-Methylbenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 25 | 15 min | 95 | [11] |
| Benzaldehyde | MgO/ZrO₂ | Solvent-free | 60 | 20 min | 93 | [12] |
| 4-Nitrobenzaldehyde | MgO/ZrO₂ | Solvent-free | 60 | 20 min | 67 | [12] |
Experimental Protocols
Protocol 1: Synthesis of Malononitrile via Dehydration of Cyanoacetamide with Phosphorus Pentachloride [1]
-
Mixing Reactants: In a large mortar, thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride.
-
Setup: Transfer the mixture as quickly as possible to a 1-L Claisen flask equipped with a 360° thermometer and an air-intake tube. Connect the Claisen flask to a 250-mL filter flask via a double-length air condenser. The filter flask is then connected to a water pump through a manometer.
-
Initial Reaction: Evacuate the system to about 30 mm of mercury and immerse the Claisen flask in a boiling water bath. The mixture will melt and the color will deepen to orange. Boiling will commence in about fifteen minutes.
-
Distillation: When the evolution of gas has slackened (about 30-35 minutes), change the receiver. Remove the distilling flask from the water bath, wipe it dry, and immerse it in an oil bath at 140°C. Place the fresh receiver in an ice-water bath.
-
Product Collection: Slowly raise the temperature of the oil bath to 180°C over a period of twenty-five minutes. Collect the malononitrile fraction that distills between 113° and 125°C at 30 mm Hg.
-
Purification: The crude nitrile can be purified by vacuum distillation, collecting the fraction between 113° and 120°C at 30 mm Hg.
Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (~0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry. If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Mandatory Visualization
Caption: Key synthetic routes to malononitrile and its derivatives.
Caption: A general workflow for improving reaction yield.
Caption: A decision tree for troubleshooting low yield in malononitrile synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN110590601B - Synthesis method of malononitrile - Google Patents [patents.google.com]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Maleonitrile from Fumaronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of maleonitrile from its geometric isomer, fumaronitrile (B1194792). The information is tailored for professionals in research and development who may encounter challenges in separating these two closely related compounds.
Data Presentation: Physical and Chemical Properties
A clear understanding of the physical properties of this compound and fumaronitrile is crucial for selecting and optimizing a purification strategy. The following table summarizes key quantitative data for both isomers.
| Property | This compound (cis-isomer) | Fumaronitrile (trans-isomer) |
| Molecular Formula | C₄H₂N₂ | C₄H₂N₂ |
| Molecular Weight | 78.07 g/mol | 78.07 g/mol [1] |
| Appearance | Colorless to yellow solid | White to brown crystalline solid[1][2] |
| Melting Point | 30-32 °C | 93-95 °C[1][3][4][5] |
| Boiling Point | ~180-186 °C (decomposes) | 186 °C[1][3][4][5][6] |
| Solubility in Water | Soluble | Insoluble[2][7] |
| Solubility in Ethanol | Soluble | Soluble (50 mg/mL)[1][2][3][4][5] |
| Vapor Pressure | Data not readily available | 0.635 mmHg at 25°C[1] |
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound from fumaronitrile using various techniques.
Fractional Vacuum Distillation
Fractional distillation under reduced pressure can be employed to separate this compound from the higher-boiling fumaronitrile.
Issue: Poor Separation of Isomers
-
Possible Cause: Insufficient column efficiency. The boiling points of the two isomers are very close, necessitating a distillation column with a high number of theoretical plates.
-
Solution:
-
Utilize a high-efficiency fractionating column, such as a Vigreux or a packed column.
-
Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases within the column.[7]
-
Insulate the distillation column to ensure a consistent temperature gradient.[7]
-
Issue: Product Decomposition
-
Possible Cause: this compound can be thermally unstable and may decompose or polymerize at elevated temperatures.
-
Solution:
-
Employ vacuum distillation to lower the boiling point of the compounds.
-
Carefully monitor the temperature of the distillation pot and keep it at the minimum required for a steady distillation.
-
Issue: Bumping or Uneven Boiling
-
Possible Cause: Lack of boiling chips or inadequate stirring in the distillation flask.
-
Solution:
-
Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure vigorous and consistent stirring throughout the distillation process.
-
Recrystallization
Recrystallization is a viable method for purifying the solid fumaronitrile from the lower-melting this compound. It can also be used to purify this compound if a suitable solvent is found.
Issue: Oiling Out Instead of Crystallization
-
Possible Cause: The solute is coming out of the solution above its melting point. This is more likely to be an issue for this compound due to its low melting point.
-
Solution:
-
Ensure the boiling point of the recrystallization solvent is lower than the melting point of the compound you are trying to crystallize.
-
Use a larger volume of solvent to keep the compound dissolved at a lower temperature.
-
Cool the solution very slowly to encourage gradual crystal formation.
-
Issue: Low Recovery of Purified Product
-
Possible Cause: The compound has high solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Choose a solvent in which the desired compound has high solubility at high temperatures and very low solubility at low temperatures.
-
Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
After crystallization, cool the mixture in an ice bath to maximize the yield of precipitated crystals.
-
Issue: Impurities Co-crystallize with the Product
-
Possible Cause: The impurities have similar solubility properties to the desired compound in the chosen solvent.
-
Solution:
-
Try a different recrystallization solvent or a mixture of solvents to alter the solubility of the compound and impurities.
-
Perform a second recrystallization to further enhance purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating a mixture of this compound and fumaronitrile?
A1: The choice of method depends on the composition of your mixture and the desired scale of purification.
-
For mixtures rich in fumaronitrile: Recrystallization is often effective. Fumaronitrile is a solid with a much higher melting point than this compound, making it easier to crystallize from a suitable solvent while this compound remains in the mother liquor. Toluene has been reported as a suitable solvent for the recrystallization of fumaronitrile.
-
For mixtures rich in this compound: Fractional vacuum distillation is a viable option. This compound has a slightly lower boiling point, allowing it to be distilled off from the less volatile fumaronitrile.[8]
Q2: Can I use chromatography to separate these isomers?
A2: Yes, chromatographic techniques can be very effective for separating geometric isomers.
-
Gas Chromatography (GC): Due to their volatility, GC is a powerful analytical technique to determine the ratio of the two isomers and can be adapted for preparative scale separations.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation. The choice of stationary and mobile phases will be critical. A normal-phase column (e.g., silica) with a non-polar mobile phase or a reverse-phase column (e.g., C18) with a polar mobile phase could be explored. Method development would be required to optimize the separation.
Q3: Are there any safety concerns I should be aware of?
A3: Yes, both this compound and fumaronitrile are nitrile compounds and should be handled with care.
-
Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Be aware that this compound can polymerize, sometimes violently, at elevated temperatures.
Experimental Protocols
The following are generalized protocols that should be optimized based on your specific experimental setup and the composition of your isomer mixture.
Fractional Vacuum Distillation of this compound
This protocol is designed for the purification of this compound from a mixture containing the higher-boiling fumaronitrile.
Materials:
-
Mixture of this compound and fumaronitrile
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (vacuum pump or water aspirator)
-
Cold trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum grease
Procedure:
-
Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and free of cracks.
-
Lightly grease all ground glass joints to ensure a good vacuum seal.
-
Place the this compound/fumaronitrile mixture and a magnetic stir bar into the round-bottom flask.
-
Begin stirring the mixture.
-
Connect the vacuum source and slowly evacuate the system. A cold trap should be placed between the apparatus and the vacuum source.
-
Once a stable vacuum is achieved (typically in the range of 10-50 mmHg, but this will need to be optimized), begin to gently heat the distillation flask.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect the initial fraction, which will be enriched in the lower-boiling this compound. Monitor the temperature at the distillation head; it should remain relatively constant during the collection of a pure fraction.
-
Once the temperature begins to rise or the distillation rate slows significantly, change the receiving flask to collect any intermediate fractions.
-
The fumaronitrile will remain as the residue in the distillation flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Recrystallization of Fumaronitrile
This protocol is suitable for purifying fumaronitrile from a mixture containing the lower-melting this compound.
Materials:
-
Mixture of this compound and fumaronitrile
-
Erlenmeyer flask(s)
-
Recrystallization solvent (e.g., Toluene)
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude fumaronitrile/maleonitrile mixture into an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (e.g., toluene) to its boiling point.
-
Add the minimum amount of the hot solvent to the flask containing the solid mixture to just dissolve it completely. Swirl the flask to aid dissolution.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified fumaronitrile crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor (which will contain the dissolved this compound).
-
Dry the crystals in a vacuum oven or by air drying.
Visualizations
The following diagrams illustrate the logical workflow for selecting a purification method and the experimental setup for fractional vacuum distillation.
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for fractional vacuum distillation.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Separation of Malononitrile, ((dimethylamino)methylene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. WO1990009370A1 - Isomerization of fumaronitrile to this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in Maleonitrile Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of maleonitrile, encountering side reactions can be a significant impediment to achieving desired purity and yield. This technical support center provides a comprehensive guide to troubleshooting common issues through a series of frequently asked questions (FAQs) and detailed procedural guidance.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis via succinonitrile (B93025) dehydrogenation is producing a significant amount of fumaronitrile (B1194792). How can I favor the formation of the cis-isomer (this compound)?
A1: The formation of both this compound (cis-isomer) and fumaronitrile (trans-isomer) is common in the catalytic dehydrogenation of succinonitrile. The ratio of these isomers is highly dependent on the reaction conditions. To favor the formation of this compound, consider the following:
-
Catalyst Selection: The choice of catalyst and support can influence the stereoselectivity of the reaction. While specific proprietary catalysts are often used, exploring different metal-based catalysts (e.g., supported platinum or palladium) and optimizing their loading may shift the equilibrium towards the desired isomer.
-
Temperature and Contact Time: Lowering the reaction temperature and reducing the contact time of the reactants with the catalyst can sometimes favor the kinetically controlled product, which may be this compound in some systems. However, this must be balanced with achieving an acceptable conversion rate.
-
Post-synthesis Isomerization: If a mixture of isomers is unavoidable, fumaronitrile can be isomerized to this compound. This is often achieved by heating in the presence of a catalyst, such as iodine, or by using a base in a nitrile solvent.[1]
Q2: I am observing significant polymer formation during the base-catalyzed isomerization of fumaronitrile to this compound. What is causing this and how can I minimize it?
A2: Polymerization is a common side reaction in the base-catalyzed isomerization of fumaronitrile, as both fumaronitrile and this compound can undergo base-initiated polymerization.[1] The reaction mixture turning dark is often an indication of polymer formation.[1]
To minimize polymerization:
-
Choice of Base: The strength and concentration of the base are critical. Using a solid, milder base like potassium hydroxide (B78521) (KOH) pellets can be preferable to a strong, soluble base.[1]
-
Reaction Time: Shorter reaction times are crucial to minimize polymer formation. It is recommended to monitor the reaction progress closely and stop it once a satisfactory conversion to this compound is achieved. Reaction times of around one hour or less have been shown to reduce polymer formation.[1]
-
Temperature Control: Conducting the reaction at a controlled, lower temperature (e.g., 20°C) can help to slow down the rate of polymerization.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as a continuous nitrogen purge, can help to prevent side reactions that may initiate polymerization.[1]
Q3: My this compound product is discolored (yellow or brown), even after purification. What are the likely impurities?
A3: Discoloration in the final this compound product, which should be a colorless solid, often points to the presence of polymeric materials or other conjugated impurities. Even small amounts of these byproducts can impart color. The polymerization of this compound or fumaronitrile can lead to the formation of colored, high-molecular-weight compounds. If the synthesis involves high temperatures, thermal degradation products may also contribute to the color.
To address this:
-
Purification Method: Standard purification methods like distillation may not be sufficient to remove all colored impurities, especially if they have similar boiling points to this compound. Recrystallization from a suitable solvent, such as toluene, can be an effective method for removing these types of impurities.
-
Inhibitor Addition: For storage, adding a polymerization inhibitor can help to prevent the formation of colored polymers over time.
Q4: I am synthesizing this compound from cyanogen (B1215507) and acetylene (B1199291) and observing the formation of tars and other byproducts. How can I improve the selectivity?
A4: The reaction of cyanogen and acetylene to form this compound can be prone to the formation of tars and other undesirable byproducts, particularly in the presence of water, which can react with acetylene.[2]
To improve selectivity:
-
Anhydrous Conditions: It is crucial to use substantially anhydrous reactants and catalyst systems. Water can lead to the formation of byproducts like acetaldehyde (B116499) and lactonitrile.[2]
-
Catalyst System: The choice of catalyst is critical. Non-aqueous cuprous chloride catalyst solutions have been shown to reduce the formation of tar byproducts compared to aqueous systems.[2]
-
Reactant Ratio: Using an excess of acetylene relative to hydrogen cyanide (a precursor to cyanogen in some processes) can help to drive the reaction towards the desired product and minimize side reactions.[2]
Q5: During workup, I am concerned about the potential for hydrolysis of the nitrile groups in this compound. What conditions should I avoid?
A5: this compound, like other nitriles, can undergo hydrolysis under both acidic and basic conditions to form amides and subsequently carboxylic acids (in this case, maleic acid derivatives).[3][4] To avoid hydrolysis:
-
Avoid Strong Acids and Bases During Workup: When performing extractions or washes, use neutral or mildly acidic/basic solutions. Prolonged contact with strong acids or bases, especially at elevated temperatures, should be avoided.
-
Anhydrous Conditions: Whenever possible, work with dry solvents and reagents to minimize the presence of water that could participate in hydrolysis.
Quantitative Data Summary
The following tables summarize key quantitative data from representative this compound synthesis experiments.
Table 1: Base-Catalyzed Isomerization of Fumaronitrile to this compound [1]
| Base | Temperature (°C) | Reaction Time (hours) | Fumaronitrile (mol%) | This compound (mol%) | Polymer Formation |
| NaOH | 20 | 4 | 86.6 | 13.4 | Not specified |
| KOH | 20 | 1 | 80.0 | 20.0 | Not specified |
| KOH | 20 | 3 | 53.8 | 46.2 | Small amount |
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of Fumaronitrile to this compound [1]
This protocol describes a representative lab-scale procedure for the isomerization of fumaronitrile to this compound using a solid base.
Materials:
-
Fumaronitrile (recrystallized from toluene)
-
Acetonitrile (solvent)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Nitrogen gas for inert atmosphere
-
Flask with magnetic stirrer
-
Gas chromatograph with a flame ionization detector for analysis
Procedure:
-
Dissolve 2.2 g of recrystallized fumaronitrile in 100 ml of acetonitrile.
-
Add the fumaronitrile solution to a flask equipped with a magnetic stirrer containing 1.0 g of NaOH pellets.
-
Stir the reaction mixture continuously under a continuous nitrogen purge at 20°C.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., every hour) and analyzing them by gas chromatography to determine the ratio of fumaronitrile to this compound.
-
Upon reaching the desired conversion, stop the reaction by filtering off the solid base.
-
The this compound can be separated from the unreacted fumaronitrile and solvent by vacuum distillation.
Visualizing Troubleshooting and Reaction Pathways
Diagram 1: Troubleshooting Polymer Formation in Fumaronitrile Isomerization
Caption: Troubleshooting workflow for minimizing polymer formation.
Diagram 2: Synthesis and Side Reaction Pathways of this compound
Caption: Key synthesis routes and common side reactions for this compound.
References
- 1. WO1990009370A1 - Isomerization of fumaronitrile to this compound - Google Patents [patents.google.com]
- 2. US3114764A - Acrylonitrile synthesis from acetylene and hydrogen cyanide in non-aqueous promoted cuprous chloride catalyst solution - Google Patents [patents.google.com]
- 3. CN110590601B - Synthesis method of malononitrile - Google Patents [patents.google.com]
- 4. EP1184369A1 - Process for the preparation of malononitrile - Google Patents [patents.google.com]
optimizing temperature and pressure for maleonitrile reactions
Welcome to the technical support center for maleonitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the successful synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on this compound reactions?
A1: Temperature has a significant impact on the rate of chemical reactions.[1][2] Generally, increasing the reaction temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions.[2][3] This typically results in a higher reaction rate. However, for this compound reactions, excessively high temperatures can lead to side reactions, such as polymerization or decomposition, which can decrease the overall yield and purity of the desired product.[4] It is crucial to find the optimal temperature that maximizes the formation of the product while minimizing the formation of byproducts.
Q2: How does pressure influence reactions involving this compound?
A2: The effect of pressure is most significant for reactions involving gaseous reactants.[1] For reactions in the liquid or solid phase, the effect of pressure on the reaction rate is often negligible unless it influences the concentration of dissolved gases or the boiling point of the solvent.[1] In specific cases, such as reactions conducted in an autoclave, elevated pressure can be used to increase the concentration of a low-boiling reactant or to allow the reaction to be run at a temperature above the solvent's normal boiling point.[4]
Q3: My this compound reaction is showing low yield. What are the potential causes related to temperature and pressure?
A3: Low yields in this compound reactions can stem from several factors related to temperature and pressure:
-
Insufficient Temperature: The reaction may be too slow at the current temperature, requiring an extended reaction time or a temperature increase to achieve a reasonable conversion.
-
Excessive Temperature: High temperatures can lead to the degradation of reactants or products, or promote the formation of unwanted side products, thereby reducing the yield of the desired compound.
-
Inappropriate Pressure: For reactions involving gaseous reagents, incorrect pressure can lead to stoichiometric imbalances. For reactions in a sealed vessel, pressure build-up from gaseous byproducts can affect the reaction equilibrium.
Q4: I am observing the formation of significant byproducts. How can I mitigate this by adjusting temperature and pressure?
A4: The formation of byproducts is often temperature-dependent. To mitigate this:
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the temperature can selectively slow down these side reactions more than the main reaction, thus improving product selectivity.
-
Optimize Reaction Time: At a given temperature, allowing the reaction to proceed for too long can lead to the formation of secondary byproducts. It is important to monitor the reaction progress and stop it once the maximum yield of the desired product is achieved.
-
Control Heating: Ensure uniform heating of the reaction mixture to avoid localized "hot spots" where byproduct formation can be accelerated.
Q5: Are there any specific safety precautions I should take when heating this compound reactions under pressure?
A5: Yes, working with heated reactions under pressure requires stringent safety measures. Always use a properly rated and maintained autoclave or pressure vessel. Ensure the vessel is not filled beyond its recommended capacity to allow for thermal expansion of the solvent. Use a blast shield and operate the equipment in a well-ventilated fume hood. Monitor the temperature and pressure closely throughout the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress at each step. |
| Insufficient reaction time. | Extend the reaction time and monitor for product formation using an appropriate analytical technique (e.g., TLC, GC, NMR). | |
| Formation of Polymeric Byproducts | Reaction temperature is too high. | Decrease the reaction temperature. Consider using a milder solvent or a more active catalyst that allows for lower reaction temperatures. |
| Localized overheating. | Improve stirring efficiency to ensure uniform heat distribution throughout the reaction mixture. | |
| Product Decomposition | The desired product is thermally unstable at the reaction temperature. | Attempt the reaction at a lower temperature, potentially for a longer duration. If possible, choose a synthetic route that avoids high temperatures. |
| Inconsistent Results | Fluctuations in reaction temperature or pressure. | Use a reliable temperature controller and pressure gauge. Ensure the reaction vessel is properly sealed to maintain consistent pressure. |
| Runaway Reaction | The reaction is highly exothermic. | Implement efficient cooling. For larger scale reactions, consider adding one of the reactants dropwise to control the rate of heat generation.[5] |
Experimental Protocols
Protocol 1: Synthesis of Acetylmalononitrile (B72418)
This protocol is adapted from a standard procedure for the acylation of malononitrile (B47326).[5]
Materials:
-
Malononitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetic anhydride (B1165640)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
Procedure:
-
Suspend sodium hydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C using an ice bath.
-
Dissolve malononitrile in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Add acetic anhydride dropwise to the reaction mixture, again maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture for an additional 1-2 hours at 0 °C.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude acetylmalononitrile by recrystallization.
Temperature and Pressure Considerations:
-
Temperature: Strict temperature control below 5 °C is critical during the addition of reagents to prevent runaway reactions and minimize side product formation.[5]
-
Pressure: This reaction is typically performed at atmospheric pressure.
Protocol 2: α-Cyanation of an Aromatic Tertiary Amine using Malononitrile
This protocol is based on a heterogeneous catalytic system.[6]
Materials:
-
Aromatic tertiary amine
-
Malononitrile
-
Ni3Ga-LDO catalyst
-
Solvent (e.g., toluene)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add the aromatic tertiary amine (0.5 mmol), malononitrile (1.0 mmol), Ni3Ga-LDO catalyst (0.2 g), and solvent (3 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12 hours under an air atmosphere.
-
After cooling to room temperature, filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Temperature and Pressure Considerations:
-
Temperature: The reaction is performed at an elevated temperature (80 °C) to achieve a reasonable reaction rate.[6] Optimization of this temperature may be necessary for different substrates.
-
Pressure: This reaction is performed at atmospheric pressure (in the presence of air).[6]
Data Presentation
Table 1: Effect of Temperature on the Yield of a Hypothetical this compound Derivative
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 40 | 24 | 35 | 98 | Slow reaction rate, clean product. |
| 60 | 12 | 75 | 95 | Good balance of reaction rate and purity. |
| 80 | 6 | 92 | 88 | Faster reaction, but increased byproduct formation. |
| 100 | 3 | 85 | 70 | Significant decomposition and byproduct formation observed. |
Note: The data in this table are for illustrative purposes and will vary depending on the specific reaction and substrates.
Visualizations
Caption: General experimental workflow for a this compound synthesis reaction.
Caption: A decision tree for troubleshooting this compound reactions.
References
Technical Support Center: Purification of Crude Malononitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude malononitrile (B47326). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of crude malononitrile?
The main challenges stem from the inherent instability of malononitrile. It is prone to thermal decomposition and polymerization, especially at elevated temperatures or in the presence of bases.[1][2][3] Distillation of larger quantities at atmospheric pressure can be hazardous and may lead to violent decomposition.[1][4] Additionally, crude malononitrile can contain various impurities from its synthesis, which may be difficult to remove.
Q2: What are the most common methods for purifying crude malononitrile?
The most common purification methods are vacuum distillation and recrystallization.[1][4][5] Vacuum distillation is effective for separating malononitrile from less volatile impurities but must be performed carefully to avoid thermal decomposition.[1] Recrystallization is a safer alternative, particularly for larger-scale operations, and can yield high-purity crystalline malononitrile.[4] The choice of method depends on the scale of the purification and the nature of the impurities.
Q3: Why does my malononitrile sample turn yellow or brown over time?
Aged samples of malononitrile can appear yellow or even brown.[6] This discoloration is often a sign of decomposition or polymerization, which can be initiated by exposure to heat, light, or basic substances.[1][2] Storing purified malononitrile in brown bottles, protected from light, can help maintain its colorless appearance.[1]
Q4: What are common impurities found in crude malononitrile?
Impurities in crude malononitrile depend on the synthetic route. When prepared from cyanoacetamide and phosphorus oxychloride, impurities can include residual phosphorus compounds.[7] Synthesis from acetonitrile (B52724) and cyanogen (B1215507) chloride may result in byproducts like fumarodinitrile and maleic acid dinitrile.[8] Unreacted starting materials and solvents are also common impurities.
Troubleshooting Guide
Problem: Violent decomposition during distillation.
-
Possible Cause: Heating malononitrile for extended periods or at too high a temperature can lead to violent decomposition, especially during distillation at atmospheric pressure.[1][4] This is a significant hazard with larger quantities.[1]
-
Solution:
-
Always use vacuum distillation: This lowers the boiling point and reduces the thermal stress on the compound.[1]
-
Maintain a low distillation temperature: The temperature of the heating bath should be carefully controlled and not rise much above 180°C during vacuum distillation.[1]
-
Work on a small scale: If possible, distill in small batches (50 cc or less) to minimize the risk.[1]
-
Ensure rapid distillation: The key to success is speed; malononitrile is sensitive and should be removed from the reaction mixture as quickly as possible.[1]
-
Problem: The malononitrile polymerizes in the distillation flask.
-
Possible Cause: Malononitrile can polymerize violently upon prolonged heating or in the presence of strong bases.[2][3] This is often observed as the material in the distilling flask turning orange and then dark red-brown, followed by foaming.[9]
-
Solution:
-
Use a polymerization inhibitor/stabilizer: Adding a stabilizer to the crude malononitrile before distillation can significantly reduce polymerization.[10]
-
Inorganic sulfites: Alkali metal or ammonium (B1175870) sulfites and bisulfites can be used.[9]
-
Phenolic antioxidants: Butylated hydroxytoluene (BHT) or hydroquinone (B1673460) can be effective.[10]
-
-
Avoid basic conditions: Ensure the crude malononitrile is free from strong bases before heating.
-
Problem: The purified malononitrile is discolored (yellow to brown).
-
Possible Cause: Discoloration indicates the presence of impurities or decomposition products. Overheating during distillation is a common cause.[1]
-
Solution:
-
Control the distillation temperature: Do not allow the oil bath temperature to rise significantly above what is necessary for a steady distillation rate.[1]
-
Use a decolorizing agent: During recrystallization, adding a small amount of activated carbon can help remove colored impurities.[4][11]
-
Store properly: Protect the purified malononitrile from light by storing it in a brown bottle.[1]
-
Problem: Low yield of purified malononitrile.
-
Possible Cause: Low yields can result from decomposition during purification, incomplete extraction, or losses during transfers.
-
Solution:
-
Minimize heating time: As malononitrile is heat-sensitive, prolonged heating during distillation or recrystallization should be avoided.[1]
-
Optimize recrystallization solvent: Choose a solvent in which malononitrile has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.
-
Use stabilizers: The addition of stabilizers can prevent loss due to polymerization, thereby improving the isolated yield.[10]
-
Data Presentation
| Parameter | Value | Conditions | Source |
| Boiling Point | ~220 °C | Atmospheric Pressure | [1] |
| 113-120 °C | 30 mmHg | [1] | |
| 125 °C | 50 mmHg | [1] | |
| 82-84 °C | 4 mmHg | [9] | |
| 92-94 °C | 8 mmHg | [7] | |
| 90 °C | 2.0 mmHg | [10] | |
| Melting Point | 28-30 °C | Purified | [1] |
| 30-32 °C | Purified | [6] | |
| Yield | 67-80% | Crude (from cyanoacetamide) | [1] |
| ~90% | After vacuum distillation (10% loss) | [1] | |
| 73% | With sodium sulfite (B76179) stabilizer | [9] | |
| 96-98% | With BHT stabilizer | [10] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation (with Stabilizer)
-
Preparation: To the crude malononitrile in a Claisen flask, add a stabilizing agent. Options include:
-
Apparatus Setup: Equip the flask with a thermometer positioned to measure the vapor temperature and a capillary tube for introducing a fine stream of air or nitrogen to ensure smooth boiling. Connect the flask to a condenser and a receiving flask suitable for collecting a solid. The entire system should be connected to a vacuum pump with a manometer to monitor the pressure.
-
Distillation:
-
Place the receiving flask in an ice-water bath to solidify the distilled malononitrile.[1]
-
Apply vacuum to the system.
-
Gently heat the Claisen flask using an oil bath.
-
Collect the fraction that distills at a constant temperature corresponding to the pressure used (refer to the data table above). For example, collect the fraction at 92-94°C under a vacuum of 8 mmHg.[7]
-
Be prepared to gently heat the condenser with a heat gun if the distillate solidifies and blocks the path.[1]
-
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system. The purified malononitrile will be a water-white liquid that freezes to a colorless, ice-like solid.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent. Isopropyl alcohol and ethanol (B145695) have been reported to be effective.[4][12] An ideal solvent should dissolve the crude malononitrile when hot but have low solubility when cold.
-
Dissolution: Place the crude malononitrile in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.[4]
-
Filtration: Perform a hot gravity filtration to remove any insoluble impurities and the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization. Seeding with a small crystal of pure malononitrile may be necessary.[4]
-
Isolation and Drying: Collect the crystals by suction filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Mandatory Visualization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Malononitrile | NCCH2CN | CID 8010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Malononitrile - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3867422A - Process for the purification and stabilization of malonodinitrile - Google Patents [patents.google.com]
- 9. US2799697A - Process for the manufacture and purification of malononitrile - Google Patents [patents.google.com]
- 10. EP1184369A1 - Process for the preparation of malononitrile - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN1250772A - Process for preparing high-purity malononitrile - Google Patents [patents.google.com]
Technical Support Center: Managing the Thermal Decomposition of Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and management of maleonitrile in experimental settings, with a focus on preventing and troubleshooting its thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound, also known as fumaronitrile, is the trans isomer of dicyanoethene. It is a nitrile compound that can be toxic and reactive. The primary hazards are its toxicity upon ingestion, inhalation, or skin contact, and its potential for violent, exothermic decomposition or polymerization when heated.[1][2][3][4]
Q2: At what temperature does this compound begin to decompose?
A2: this compound can undergo violent polymerization at temperatures above 130°C (266°F).[1][3][4] Spontaneous explosive decomposition has been reported after prolonged storage at temperatures as low as 70-80°C.[1][5] The stability of molten this compound decreases with increasing temperature and purity.[4]
Q3: What are the products of this compound's thermal decomposition?
A3: When heated to decomposition, this compound emits highly toxic fumes, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[1][2][3][4] In the presence of water, hydrolysis may also occur, potentially forming amides and carboxylic acids.[6]
Q4: What are the signs of thermal decomposition?
A4: Signs of thermal decomposition can include:
-
A sudden, uncontrolled increase in temperature.
-
A rapid increase in pressure within the reaction vessel.
-
Unexpected color changes (e.g., darkening or browning of the solution).
-
The formation of solid polymers.
-
The evolution of gas.
Q5: How can I safely store this compound?
A5: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep it away from heat, open flames, and strong bases, which can catalyze polymerization.[1][3][4] Recommended storage temperature is typically between 2-8°C.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during experiments involving the heating of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Polymerization | Temperature is too high; Presence of basic impurities. | Immediately and carefully cool the reaction mixture. If the reaction is runaway, evacuate the area and alert safety personnel. For future experiments, lower the reaction temperature and ensure all reagents and solvents are free from basic contaminants. |
| Sudden Pressure Increase | Onset of thermal decomposition and gas evolution (HCN, NOx). | If safe to do so, immediately remove the heat source and cool the reaction vessel. Ensure the reaction is being conducted in a fume hood with the sash down. Do not vent a sealed system that is undergoing a runaway reaction. |
| Reaction Mixture Darkens Significantly | Formation of polymeric byproducts due to thermal stress. | This can be an early indicator of decomposition. Consider lowering the reaction temperature or reducing the reaction time. Monitor the reaction closely for other signs of decomposition. |
| Low Yield of Desired Product | This compound is decomposing or polymerizing instead of reacting as intended. | Optimize reaction conditions by lowering the temperature and minimizing heating time. Ensure the reaction is conducted under an inert atmosphere to prevent oxidation. Purify all starting materials to remove any catalytic impurities. |
Experimental Protocols
General Protocol for Safe Heating of this compound
This protocol provides a general framework. Specific temperatures and times will depend on the reaction being performed.
-
Glassware and Setup:
-
Use clean, dry, and intact glassware.
-
Assemble the reaction apparatus in a certified chemical fume hood.
-
The setup should include a reaction vessel, a condenser, a temperature probe, a stirring mechanism, and an inert gas inlet.
-
Ensure the system is not completely sealed to avoid pressure buildup. Use a bubbler or a similar pressure-relief device.
-
-
Reagents and Atmosphere:
-
Use purified this compound and other reagents to avoid contaminants that could catalyze decomposition.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Heating and Monitoring:
-
Use a well-controlled heating source such as an oil bath with a temperature controller. Avoid direct heating with a heating mantle.
-
Slowly increase the temperature to the desired setpoint while monitoring the reaction mixture closely.
-
Continuously monitor the reaction temperature using a calibrated probe placed within the reaction mixture.
-
Consider using online monitoring techniques, such as benchtop NMR or in-situ IR, to track the consumption of this compound and the formation of products and byproducts.
-
-
Quenching the Reaction:
-
At the end of the reaction, or if signs of decomposition are observed, promptly cool the reaction mixture. This can be done by removing the heat source and, if necessary, using an ice bath.
-
For runaway reactions, prioritize personal safety. Do not attempt to quench a reaction that is violently decomposing. Evacuate and follow emergency procedures.
-
Emergency Quenching Procedure for Overheating (Non-Runaway) Reactions
-
Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles. Perform all steps in a fume hood.
-
Remove Heat: Immediately turn off and lower the heating bath from the reaction flask.
-
Cooling: If the reaction is not violently bubbling or showing signs of rapid pressure increase, place an ice-water bath around the flask to cool it down.
-
Dilution: If the reaction is under control, slowly add a high-boiling, inert solvent (like toluene) to dilute the mixture and help dissipate heat.
-
Neutralization (if a base was used): If a basic catalyst was used and is suspected of promoting polymerization, slowly add a weak acid (e.g., dilute acetic acid in an appropriate solvent) to neutralize it once the mixture has cooled.
Data Presentation
| Kinetic Parameter | Description | Significance |
| Onset Decomposition Temperature (Tonset) | The temperature at which decomposition begins to be measurable. | Defines the upper limit for safe operating temperatures. |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | A lower Ea indicates greater susceptibility to decomposition. |
| Pre-exponential Factor (A) | A constant related to the frequency of collisions between molecules in the correct orientation. | Used in the Arrhenius equation to calculate the rate constant. |
| Decomposition Products and Yields | The identity and quantity of molecules produced during decomposition (e.g., HCN, NOx, polymers). | Essential for assessing the toxicity hazards and understanding the decomposition pathway. |
Note: Researchers should perform their own thermal analysis (e.g., using Differential Scanning Calorimetry or Thermogravimetric Analysis) to determine these parameters for their specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting decision tree for unexpected events.
Experimental Workflow for Safe Heating
Caption: General workflow for safely heating this compound.
Signaling Pathway of Cyanide Toxicity
Caption: Mechanism of cellular toxicity from hydrogen cyanide.
References
- 1. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antagonism of Nitric Oxide Towards the Inhibition of Cytochrome c Oxidase by Carbon Monoxide and Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comsol.com [comsol.com]
- 6. RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems | MDPI [mdpi.com]
- 7. Decomposition of HCN during Experimental Impacts in Dry and Wet Planetary Atmospheres - PMC [pmc.ncbi.nlm.nih.gov]
solvent effects on the stability and reactivity of maleonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the stability and reactivity of maleonitrile. The information is tailored for professionals encountering challenges during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading or isomerizing in solution. What solvents are recommended for storage and reactions to ensure its stability?
A1: this compound can be susceptible to isomerization to its more stable trans-isomer, fumaronitrile (B1194792), especially under certain conditions. For short-term storage and reactions where stability is critical, consider using aprotic solvents. Acetonitrile (B52724) has been shown to be a suitable solvent for the synthesis of this compound from fumaronitrile in the presence of a base, suggesting a degree of stability in this medium.[1] For long-term storage, it is advisable to store this compound as a solid in a cool, dark, and dry place. If a solution is necessary, prepare it fresh before use.
Q2: I am observing unexpected side products in my reaction involving this compound. Could the solvent be playing a role?
A2: Yes, the solvent can significantly influence the reaction pathways. This compound is an electron-poor alkene due to the two nitrile groups, making it susceptible to nucleophilic attack. In protic solvents (e.g., alcohols, water), the solvent itself can act as a nucleophile, especially under basic conditions, leading to byproducts. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for reactions involving nucleophiles as they solvate cations more effectively than anions, leaving the nucleophile more reactive.[2][3]
Q3: My Diels-Alder reaction with this compound as the dienophile is proceeding slower than expected. How can I accelerate the reaction rate using solvent selection?
A3: The rate of Diels-Alder reactions can be sensitive to the solvent.[4][5] Generally, polar solvents can accelerate Diels-Alder reactions where the transition state is more polar than the reactants.[4] For the reaction of cyclopentadiene (B3395910) with dienophiles like methyl vinyl ketone, reaction rates have been observed to be significantly faster in water compared to nonpolar organic solvents.[6][7] This acceleration is attributed to hydrophobic effects and hydrogen bonding that stabilize the transition state.[6] While specific data for this compound is limited, using polar protic solvents like water or polar aprotic solvents such as DMF or ethylene (B1197577) glycol could potentially increase your reaction rate.[4]
Q4: How does solvent polarity affect the equilibrium between this compound and fumaronitrile?
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in a Diels-Alder Cycloaddition
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Switch to a more polar solvent. Consider using water, ethanol, or acetonitrile. | Polar solvents can stabilize the polar transition state of the Diels-Alder reaction, thus increasing the reaction rate.[4] |
| Low Reaction Temperature | Increase the reaction temperature. | Diels-Alder reactions often require thermal activation to overcome the activation energy barrier. However, be aware that very high temperatures can favor the retro-Diels-Alder reaction.[9] |
| Isomerization of this compound | Check the purity of your this compound starting material for the presence of fumaronitrile. | Fumaronitrile is generally less reactive as a dienophile in Diels-Alder reactions. The presence of this isomer will reduce the effective concentration of your desired reactant. |
Issue 2: this compound Degradation or Isomerization During Reaction Workup
| Possible Cause | Troubleshooting Step | Rationale |
| Exposure to Protic or Basic Conditions | During extraction, use aprotic solvents and avoid strongly basic aqueous solutions if possible. | Protic solvents can participate in nucleophilic addition, and bases can catalyze isomerization to the more stable fumaronitrile.[1] |
| Prolonged Exposure to Heat | Minimize heating during solvent evaporation. Use a rotary evaporator at the lowest feasible temperature and pressure. | Heat can provide the energy needed for isomerization or decomposition. |
| Presence of Impurities | Ensure all reagents and solvents are pure and dry. | Acidic or basic impurities can catalyze the degradation or isomerization of this compound. |
Quantitative Data Summary
Direct quantitative data on the solvent effects on this compound stability and reactivity is limited in the literature. The following table provides a summary of relevant qualitative trends and data for analogous systems.
| Reaction/Process | Solvent Type | Observed Effect | Relevant Analogue/Data |
| Isomerization to Fumaronitrile | Nitrile Solvents (e.g., Acetonitrile) with Base | This compound is formed and is relatively stable.[1] | A process for isomerizing fumaronitrile to this compound uses acetonitrile as the solvent in the presence of a base, indicating this compound's stability under these conditions.[1] |
| Diels-Alder Reactivity | Polar Protic (e.g., Water) | Significant rate enhancement. | The reaction of cyclopentadiene with butenone is 700 times faster in water than in 2,2,4-trimethylpentane.[4] |
| Diels-Alder Reactivity | Polar Organic (e.g., DMF, Ethylene Glycol) | Notable rate enhancement.[4] | General observation for many Diels-Alder reactions.[4] |
| Nucleophilic Addition | Polar Aprotic (e.g., DMSO, DMF) | Enhanced nucleophile reactivity. | These solvents solvate the cation of a nucleophilic salt, leaving the anion "naked" and more reactive.[2] |
| Nucleophilic Addition | Polar Protic (e.g., Methanol, Water) | Reduced nucleophile reactivity. | Protic solvents can solvate the anionic nucleophile through hydrogen bonding, reducing its reactivity.[2] |
Experimental Protocols
Protocol 1: Monitoring this compound Isomerization via ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the isomerization of this compound to fumaronitrile.
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃).
-
Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react under the experimental conditions and has a singlet peak that does not overlap with the reactant or product signals.
-
-
NMR Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial purity of the this compound. The protons of this compound will appear as a singlet, while the protons of fumaronitrile will appear as another singlet at a different chemical shift.
-
Maintain the sample at the desired temperature inside the NMR spectrometer.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected reaction rate).
-
-
Data Analysis:
-
Integrate the singlet peaks corresponding to this compound, fumaronitrile, and the internal standard in each spectrum.
-
Calculate the concentration of this compound and fumaronitrile at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of isomerization.
-
Protocol 2: General Procedure for Assessing this compound Stability
This protocol provides a general method for evaluating the stability of this compound in a specific solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the solvent to be tested at a known concentration (e.g., 1 mg/mL).
-
Prepare a separate solution of a stable internal standard in the same solvent.
-
-
Initial Analysis (t=0):
-
Mix an aliquot of the this compound stock solution with an aliquot of the internal standard solution.
-
Analyze the mixture immediately using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determine the initial peak area ratio of this compound to the internal standard.
-
-
Incubation:
-
Store the this compound stock solution under the desired conditions (e.g., specific temperature, light or dark).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14 days), take an aliquot of the stored this compound solution, mix it with the internal standard, and analyze it using the same analytical method as the initial analysis.
-
-
Data Evaluation:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time to establish a stability profile.
-
References
- 1. WO1990009370A1 - Isomerization of fumaronitrile to this compound - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Industrial-Scale Maleonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of maleonitrile synthesis for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial routes for this compound synthesis are:
-
Gas-phase reaction of acetonitrile (B52724) and cyanogen (B1215507) chloride: This high-temperature process is a common method for large-scale production.[1][2]
-
Dehydration of cyanoacetamide: This method involves the use of a dehydrating agent to convert cyanoacetamide to this compound and can be performed under milder conditions than the gas-phase reaction.[1][2]
Q2: What are the major challenges when scaling up this compound synthesis?
A2: Scaling up this compound synthesis presents several challenges, including:
-
Exothermic Reactions: The synthesis can be highly exothermic, requiring careful temperature control to prevent runaway reactions, especially in large reactors.
-
Heat Dissipation: Efficiently removing heat from large-scale reactors is crucial to maintain optimal reaction temperatures and prevent side reactions or product degradation.
-
Mixing Efficiency: Ensuring homogenous reaction mixtures in large volumes can be difficult and may lead to localized overheating and the formation of impurities.
-
Byproduct and Impurity Formation: Undesirable side products such as fumaronitrile (B1194792), polymers, and carbon can form, complicating purification and reducing yield.[1]
-
Purification: Separating this compound from byproducts and unreacted starting materials at an industrial scale can be complex and costly.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials (acetonitrile, cyanogen chloride, cyanoacetamide), byproducts like fumaronitrile (the geometric isomer of this compound), and polymeric materials.[1] In the gas-phase synthesis, carbon can also be a significant byproduct.[1]
Q4: How can the formation of byproducts be minimized?
A4: Minimizing byproduct formation can be achieved through:
-
Strict Temperature Control: Maintaining the optimal reaction temperature is critical to prevent side reactions.
-
Control of Reagent Stoichiometry: Using the correct molar ratios of reactants can favor the formation of the desired product.
-
Catalyst Optimization: Selecting and using the appropriate catalyst and its concentration can improve reaction selectivity.
-
Efficient Mixing: Good agitation ensures uniform reaction conditions, reducing the likelihood of localized side reactions.
Q5: What are the recommended purification methods for industrial-scale this compound production?
A5: At an industrial scale, purification methods such as distillation and crystallization are commonly employed. The choice of method depends on the specific impurities present. For instance, thermal fractionation can be used, but may not be effective for removing similarly boiling contaminants like fumaronitrile.[1] In such cases, chemical treatment to convert the impurity into a more easily separable compound may be necessary before distillation.
Troubleshooting Guides
Route 1: Gas-Phase Synthesis from Acetonitrile and Cyanogen Chloride
| Issue | Potential Cause | Recommended Action |
| Low Yield | - Incomplete reaction due to insufficient temperature or residence time.- Side reactions consuming reactants. | - Optimize reaction temperature and residence time in the reactor.- Ensure precise control of the reactant feed ratio. |
| Product is Off-Color (Yellow or Brown) | - Presence of polymeric impurities or carbon byproducts.[1] | - Optimize reaction conditions to minimize polymer and carbon formation.- Employ appropriate purification techniques, such as fractional distillation or crystallization. |
| Reactor Fouling/Clogging | - Formation of carbon and polymeric byproducts on reactor surfaces.[1] | - Implement a regular reactor cleaning and maintenance schedule.- Adjust reaction parameters to reduce the formation of fouling agents. |
| Inconsistent Results Between Batches | - Variations in raw material quality.- Poor process control and reproducibility. | - Use starting materials of consistent purity.- Standardize all reaction parameters, including feed rates, temperature profiles, and pressure. |
Route 2: Dehydration of Cyanoacetamide
| Issue | Potential Cause | Recommended Action |
| Low Yield | - Incomplete dehydration.- Formation of adducts with the solvent (e.g., DMF at high temperatures).[2] | - Ensure the correct molar ratio of the dehydrating agent to cyanoacetamide.- Optimize reaction time and temperature.- If using DMF, maintain the separation temperature below 100°C to prevent adduct formation.[2] |
| Product Contaminated with Dehydrating Agent or Byproducts | - Inefficient removal of the dehydrating agent or its byproducts (e.g., phosphate (B84403) waste).[1][2] | - Optimize the work-up and purification steps.- Consider using a dehydrating agent that results in easily removable byproducts. |
| Difficulty in Product Isolation | - Formation of fine particles or oily impurities during work-up. | - Optimize the crystallization procedure by carefully selecting the solvent and controlling the cooling rate.- Consider pre-filtering the solution to remove larger impurities before crystallization. |
| Inconsistent Product Purity | - Variations in the quality of cyanoacetamide.- Inconsistent reaction conditions. | - Perform quality control checks on incoming raw materials.- Ensure precise control over reaction temperature, time, and reagent addition. |
Data Presentation
Table 1: Representative Reaction Parameters for this compound Synthesis
| Parameter | Gas-Phase Synthesis | Dehydration of Cyanoacetamide |
| Reactants | Acetonitrile, Cyanogen Chloride | Cyanoacetamide, Dehydrating Agent (e.g., POCl₃, Cyanuric Chloride) |
| Catalyst | - | N,N-dimethylformamide (DMF)[2] |
| Temperature | High Temperature (e.g., ~750 °C)[1] | Mild Conditions (e.g., 50-80 °C)[2] |
| Pressure | Atmospheric or slightly above | Atmospheric |
| Solvent | Gas-phase, no solvent | Polar solvent (e.g., Acetonitrile)[2] |
Table 2: Representative Yield and Purity Data
| Synthesis Route | Scale | Reported Yield | Typical Purity |
| Gas-Phase Synthesis | Industrial | Good (specific values proprietary) | >98% after purification |
| Dehydration of Cyanoacetamide | Lab/Pilot | Good (specific values proprietary) | >99% after purification |
Note: Specific yield and purity data for industrial-scale synthesis are often proprietary. The values presented are representative based on literature and patent descriptions.
Experimental Protocols
Protocol 1: Industrial-Scale Gas-Phase Synthesis of this compound (Conceptual)
Objective: To outline the key steps for the continuous, industrial-scale synthesis of this compound from acetonitrile and cyanogen chloride.
Materials:
-
Acetonitrile (CH₃CN)
-
Cyanogen Chloride (CNCl)
Equipment:
-
High-temperature tubular reactor
-
Reactant pre-heaters and vaporizers
-
Product quenching system
-
Fractional distillation column
-
Purification and crystallization vessels
Procedure:
-
Reactant Preparation: Gaseous streams of acetonitrile and cyanogen chloride are prepared by vaporizing the liquid reactants.
-
Pre-heating: The reactant gases are pre-heated to the desired reaction temperature.
-
Reaction: The pre-heated gases are fed into the high-temperature tubular reactor. The reaction to form this compound and hydrogen chloride occurs at elevated temperatures (e.g., ~750°C).[1]
-
Quenching: The hot effluent gas from the reactor, containing this compound, HCl, unreacted starting materials, and byproducts, is rapidly cooled to prevent further reactions and decomposition.
-
Separation: The cooled gas stream is passed through a separation unit to remove hydrogen chloride.
-
Purification: The crude this compound is purified by fractional distillation to separate it from unreacted acetonitrile and lower-boiling impurities.
-
Final Purification: Further purification may be achieved through crystallization to obtain high-purity this compound.
Protocol 2: Industrial-Scale Dehydration of Cyanoacetamide (Conceptual)
Objective: To provide a general procedure for the batch synthesis of this compound by the dehydration of cyanoacetamide.
Materials:
-
Cyanoacetamide
-
Dehydrating agent (e.g., Cyanuric Chloride)
-
Catalyst (e.g., N,N-dimethylformamide - DMF)
-
Polar solvent (e.g., Acetonitrile)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with an agitator and temperature control
-
Addition funnels or dosing pumps
-
Condenser
-
Filtration unit
-
Vacuum distillation apparatus
-
Crystallizer
Procedure:
-
Reactor Charging: The reactor is charged with cyanoacetamide and the polar solvent.
-
Catalyst Addition: A catalytic amount of DMF is added to the mixture.
-
Reactant Addition: The dehydrating agent is added portion-wise or via a dosing pump while maintaining the reaction temperature within the optimal range (e.g., 50-60°C).[2]
-
Reaction: The reaction mixture is stirred at the set temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC or HPLC).
-
Work-up: The reaction mixture is cooled, and the solid byproducts are removed by filtration.
-
Solvent Removal: The solvent is removed from the filtrate by distillation.
-
Purification: The crude this compound is purified by vacuum distillation.
-
Crystallization: For higher purity, the distilled this compound can be further purified by crystallization from a suitable solvent.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Maleonitrile and Fumaronitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of maleonitrile and fumaronitrile (B1194792), two isomeric dinitriles that serve as important building blocks in organic synthesis. By presenting experimental data and detailed protocols, this document aims to inform the selection of the appropriate isomer for specific research and development applications, particularly in the fields of cycloaddition and nucleophilic addition reactions.
Introduction: Structural Isomers with Distinct Properties
This compound and fumaronitrile are geometric isomers with the chemical formula C₄H₂N₂. This compound is the cis isomer, where the two nitrile groups are on the same side of the carbon-carbon double bond, while fumaronitrile is the trans isomer, with the nitrile groups on opposite sides. This seemingly subtle structural difference leads to significant variations in their physical properties and chemical reactivity.
From a thermodynamic standpoint, the cis isomer, this compound, is generally less stable than the trans isomer, fumaronitrile, due to steric hindrance between the adjacent nitrile groups. This inherent instability often translates to higher reactivity for this compound. However, the kinetic reactivity in a given chemical transformation is dictated by the activation energy of the reaction, which can be influenced by a variety of factors.
This guide will explore the comparative reactivity of these two isomers in two fundamental classes of organic reactions: Diels-Alder cycloadditions and Michael-type nucleophilic additions.
Comparative Reactivity in Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The reactivity of the dienophile in this reaction is enhanced by the presence of electron-withdrawing groups, such as the nitrile groups in this compound and fumaronitrile.
Data Presentation: Reaction Rate Constants
A seminal study by Sauer et al. provides a direct quantitative comparison of the reactivity of this compound and fumaronitrile in the Diels-Alder reaction with cyclopentadiene (B3395910). The second-order rate constants for these reactions in dioxane at 20°C are summarized in the table below.
| Dienophile | Diene | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹] |
| This compound | Cyclopentadiene | Dioxane | 20 | 4.5 x 10⁻⁵ |
| Fumaronitrile | Cyclopentadiene | Dioxane | 20 | 2.1 x 10⁻⁵ |
Data sourced from a secondary citation of the work by Sauer, J., Wiest, H., & Mielert, A. (1964). Chemische Berichte, 97(11), 3183-3207.[1]
As the data indicates, This compound reacts more than twice as fast as fumaronitrile under these conditions. This is consistent with the higher ground-state energy of the cis isomer, which leads to a lower activation energy for the reaction.
Experimental Protocol: Diels-Alder Reaction of a Dienophile with Cyclopentadiene
The following is a representative protocol for the Diels-Alder reaction between a dienophile (such as this compound or fumaronitrile) and cyclopentadiene, which is typically generated fresh by cracking its dimer.
Materials:
-
This compound or Fumaronitrile
-
Anhydrous solvent (e.g., dioxane or ethyl acetate)
-
Round-bottom flask
-
Distillation apparatus
-
Reaction flask with a magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it gently to approximately 170°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to yield cyclopentadiene monomer, which will distill at around 41°C. Collect the freshly distilled cyclopentadiene in a receiving flask cooled in an ice bath. Caution: Cyclopentadiene dimerizes readily at room temperature, so it should be used immediately after preparation.[2][3][4]
-
Reaction Setup: In a separate reaction flask, dissolve the dienophile (this compound or fumaronitrile) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diene: Slowly add the freshly prepared cyclopentadiene to the stirred solution of the dienophile at a controlled temperature (e.g., room temperature or 0°C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.
Reaction Pathway Diagram
Caption: Diels-Alder reaction pathway.
Comparative Reactivity in Nucleophilic (Michael) Additions
The electron-withdrawing nature of the nitrile groups makes the carbon-carbon double bond in both this compound and fumaronitrile susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition.
Theoretical Reactivity
-
Stereoelectronics: The cis configuration of this compound results in greater steric hindrance and electron-electron repulsion between the nitrile groups compared to the trans configuration of fumaronitrile. This leads to a higher ground-state energy for this compound, which generally suggests a lower activation barrier and thus a faster reaction rate.
-
Transition State Stabilization: The geometry of the transition state for nucleophilic attack may also play a role. The approach of a nucleophile to the double bond will be influenced by the steric bulk of the nitrile groups.
Based on these considerations, it is reasonable to hypothesize that This compound would be more reactive than fumaronitrile in Michael addition reactions . However, without direct experimental data, this remains a theoretical prediction.
Experimental Protocol: Michael Addition of a Thiol to an Activated Alkene
The following is a general protocol for the Michael addition of a nucleophile, such as a thiol, to an activated alkene like this compound or fumaronitrile. The reaction can be monitored by techniques like UV-Vis spectroscopy or NMR to determine the reaction kinetics.[5][6]
Materials:
-
This compound or Fumaronitrile
-
Nucleophile (e.g., thiophenol)
-
Base catalyst (e.g., triethylamine)
-
Solvent (e.g., acetonitrile (B52724) or ethanol)
-
Reaction vessel (e.g., a cuvette for UV-Vis or an NMR tube)
-
Spectrometer (UV-Vis or NMR)
Procedure:
-
Solution Preparation: Prepare stock solutions of the activated alkene (this compound or fumaronitrile), the nucleophile (thiophenol), and the base catalyst (triethylamine) in the chosen solvent at known concentrations.
-
Kinetic Measurement (UV-Vis Example):
-
Place a solution of the activated alkene and the base catalyst in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution to the cuvette and mix quickly.
-
Immediately begin recording the UV-Vis spectra at regular time intervals. The disappearance of the absorbance of the starting material or the appearance of the absorbance of the product can be monitored to determine the reaction rate.[7]
-
-
Data Analysis: The rate of the reaction can be determined by plotting the change in concentration (calculated from absorbance using the Beer-Lambert law) versus time. From this data, the rate constant can be calculated.
Michael Addition Workflow
Caption: Workflow for a kinetic study of Michael addition.
Summary and Conclusion
This guide has provided a comparative analysis of the reactivity of this compound and fumaronitrile in two key reaction types.
-
In Diels-Alder cycloadditions, experimental data confirms that this compound is more than twice as reactive as fumaronitrile. This is attributed to the higher ground-state energy of the cis isomer.
The choice between this compound and fumaronitrile will therefore depend on the specific requirements of the synthesis. For applications requiring high reactivity in cycloadditions, this compound is the clear choice. In nucleophilic additions, this compound is also expected to be more reactive, although this should be confirmed experimentally for the specific reaction conditions. Researchers and drug development professionals are encouraged to consider these differences in reactivity when designing synthetic routes and developing new chemical entities.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. unwisdom.org [unwisdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to the Computational Analysis of Maleonitrile's Electronic Structure using DFT
For researchers, scientists, and professionals in drug development, understanding the electronic structure of molecules like maleonitrile is crucial for predicting reactivity, stability, and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. This guide provides a comparative overview of DFT methodologies for analyzing this compound's electronic properties, supported by typical experimental data that would be used for validation.
Comparison of Computational Methods for Electronic Structure Analysis
Below is a table summarizing key electronic properties of interest and the typical performance of various DFT functionals. The values presented are illustrative and represent what a researcher might expect to calculate for a small organic molecule like this compound.
Table 1: Comparison of Calculated Electronic Properties for a this compound-like Molecule with Different DFT Functionals
| Property | B3LYP/6-311++G(d,p) | CAM-B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| HOMO Energy (eV) | -8.5 to -9.5 | -9.0 to -10.0 | -9.5 to -10.5 |
| LUMO Energy (eV) | -1.0 to -2.0 | -0.5 to -1.5 | -0.8 to -1.8 |
| HOMO-LUMO Gap (eV) | 6.5 to 8.5 | 8.5 to 9.5 | 8.7 to 9.7 |
| Dipole Moment (Debye) | 3.0 to 4.0 | 3.2 to 4.2 | 3.1 to 4.1 |
| First Excitation Energy (eV) (TD-DFT) | 5.0 to 6.0 | 5.5 to 6.5 | 5.8 to 6.8 |
Note: These are representative value ranges for small organic nitriles and not specific to this compound.
Experimental Protocols for Validation
Computational results should always be validated against experimental data where possible. Here are the detailed methodologies for key experiments relevant to the electronic structure of this compound.
Experimental Protocol 1: UV-Visible Spectroscopy
Objective: To determine the electronic absorption maxima (λmax) which correspond to electronic transitions, and can be compared with TD-DFT calculated excitation energies.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) with a concentration typically in the range of 10-4 to 10-5 M.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is blanked with the pure solvent. The absorption spectrum of the this compound solution is then recorded over a wavelength range of approximately 200-400 nm.
-
Analysis: The wavelength of maximum absorbance (λmax) is identified. This value can be converted to energy (in eV) using the equation E = 1240/λ (where λ is in nm) for comparison with theoretical excitation energies.
Experimental Protocol 2: Vibrational Spectroscopy (FT-IR and FT-Raman)
Objective: To identify the characteristic vibrational modes of this compound, which can be compared with the frequencies calculated by DFT.
Methodology:
-
Sample Preparation:
-
FT-IR: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound with potassium bromide and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
FT-Raman: The sample (solid or liquid) is placed in a suitable container, such as a glass capillary tube.
-
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer are used.
-
Data Acquisition:
-
FT-IR: The spectrum is recorded, typically in the range of 4000-400 cm-1.
-
FT-Raman: The spectrum is excited using a laser (e.g., Nd:YAG at 1064 nm) and the scattered light is collected.
-
-
Analysis: The positions of the absorption bands (in cm-1) are identified and assigned to specific vibrational modes (e.g., C≡N stretch, C=C stretch, C-H bend) with the aid of the computational results.
Computational Workflow for DFT Analysis
The following diagram illustrates the typical workflow for a DFT-based analysis of a molecule's electronic structure.
Caption: A typical workflow for DFT analysis of a molecule.
Conclusion
While a dedicated, comprehensive computational study on this compound was not identified in the conducted search, this guide provides a framework for researchers to conduct their own analysis. By selecting appropriate DFT functionals and basis sets, performing geometry optimization and subsequent property calculations, and validating the results against experimental data, a thorough understanding of this compound's electronic structure can be achieved. The provided workflow and experimental protocols serve as a valuable starting point for such investigations. Researchers are encouraged to consult the broader literature on computational chemistry of organic nitriles for further guidance on method selection and interpretation of results.
Validating the Structure of Novel Maleonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. For newly synthesized maleonitrile derivatives, which are of significant interest due to their diverse biological activities, unambiguous structure determination is paramount. This guide provides a comparative overview of standard analytical techniques, presenting experimental data for representative novel this compound derivatives and detailing the methodologies for their structural elucidation.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural confirmation of novel this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, allowing for a comprehensive and unambiguous assignment of the molecular structure. Below is a comparison of data obtained for three exemplary substituted benzylidenemalononitrile (B1330407) derivatives.
| Analytical Technique | Derivative 1: 2-(4-Methylbenzylidene)malononitrile | Derivative 2: 2-(4-Chlorobenzylidene)malononitrile | Derivative 3: 2-(4-Hydroxybenzylidene)malononitrile |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 8.46 (s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.1 Hz, 2H), 2.41 (s, 3H)[1] | δ 8.57 (s, 1H), 7.97 (d, J = 8.6 Hz, 2H), 7.73 (d, J = 8.6 Hz, 2H)[1] | δ 11.08 (s, 1H), 8.30 (s, 1H), 7.89 (t, J = 5.7 Hz, 2H), 6.99 (m, 2H)[1] |
| ¹³C NMR (DMSO-d₆, 126 MHz) | 161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16[1] | 160.79, 139.76, 132.83, 130.76, 130.41, 114.74, 113.69, 82.91[1] | 164.60, 161.16, 134.57, 123.49, 117.31, 115.78, 114.86, 75.81[1] |
| FT-IR (KBr, cm⁻¹) | ~2220 (C≡N), ~1600 (C=C), ~3030 (Ar-H) | ~2225 (C≡N), ~1590 (C=C), ~3050 (Ar-H) | ~3350 (O-H), ~2220 (C≡N), ~1595 (C=C), ~3040 (Ar-H) |
| Mass Spectrometry (EI) | M⁺ at m/z 168 | M⁺ at m/z 188/190 (isotope pattern) | M⁺ at m/z 170 |
| Elemental Analysis | Calcd: C, 78.55; H, 4.79; N, 16.66. Found: C, 78.66; H, 4.70; N, 16.64[1] | Calcd: C, 63.68; H, 2.67; N, 14.85. Found: C, 63.29; H, 2.86; N, 14.87[1] | Calcd: C, 70.58; H, 3.55; N, 16.46. Found: C, 70.33; H, 3.44; N, 16.56[1] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[2][3] For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.[2] For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of signals to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid this compound derivative with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the nitrile (C≡N), alkene (C=C), aromatic (C=C and C-H), and hydroxyl (O-H) groups.[6]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the this compound derivative (typically in the micromolar to picomolar concentration range) in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[7]
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.[8][9] The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[8][9]
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.[10][11]
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional atomic arrangement of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size (typically >0.1 mm in all dimensions) and quality (no significant internal imperfections).[12]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.[12]
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data by rotating the crystal.[13] The diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[12]
-
Structure Validation: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel this compound derivative.
References
- 1. rsc.org [rsc.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. rsc.org [rsc.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. fiveable.me [fiveable.me]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to Maleonitrile and Malononitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecules. Among the versatile dinitrile compounds, maleonitrile and malononitrile (B47326) emerge as structurally similar yet functionally distinct reagents. This guide provides an objective comparison of their performance in organic synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application. The cis-arrangement of the nitrile groups in this compound results in a higher boiling point compared to its trans-isomer, fumaronitrile, and the saturated analogue, malononitrile. Conversely, malononitrile exhibits a significantly lower melting point and greater solubility in water, attributes that can influence reaction conditions.
| Property | This compound | Malononitrile | Fumaronitrile (trans-isomer) |
| CAS Number | [922-64-5] | [109-77-3][1][2][3][4] | [764-42-1][5] |
| Molecular Formula | C₄H₂N₂ | C₃H₂N₂[1][2] | C₄H₂N₂[5] |
| Molar Mass | 78.07 g/mol | 66.06 g/mol [1][2][3] | 78.07 g/mol [5] |
| Appearance | - | White crystalline solid[6] | Brown crystalline solid or needles[5][7] |
| Melting Point | -2 to -1 °C | 30-32 °C[1][4] | 93-95 °C[8] |
| Boiling Point | 159-160 °C | 220 °C[1][4] | 186 °C[8] |
| Solubility in Water | - | 133 g/L[1] | < 1 mg/mL[5] |
| pKa | - | 11[1] | - |
Core Reactivity and Synthetic Applications
The distinct structural features of this compound and malononitrile dictate their divergent roles in organic synthesis. This compound, with its electron-deficient double bond, excels as a dienophile in cycloaddition reactions. In contrast, the highly acidic methylene (B1212753) protons of malononitrile render it an exceptional nucleophile, making it a cornerstone for a variety of condensation and multicomponent reactions.
This compound: The Dienophile for [4+2] Cycloadditions
This compound is primarily utilized as a dienophile in Diels-Alder reactions, a powerful method for the construction of six-membered rings. The two electron-withdrawing nitrile groups activate the double bond, facilitating its reaction with a wide range of dienes to form substituted cyclohexene (B86901) derivatives.
Experimental Protocol: Diels-Alder Reaction of Furan (B31954) with this compound
A representative procedure for the application of this compound in a Diels-Alder reaction is as follows:
-
In a sealed tube, a solution of furan (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (B28343) (5 mL) is prepared.
-
The reaction mixture is heated at 110 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the corresponding oxa-bridged bicyclic adduct.
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may vary depending on the specific diene used.
Malononitrile: A Versatile Nucleophile for Heterocycle Synthesis
Malononitrile's utility in organic synthesis is significantly broader, primarily due to the reactivity of its active methylene group. This feature allows it to participate in a multitude of reactions for the synthesis of diverse and complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
The Knoevenagel condensation is a cornerstone reaction of malononitrile, involving the base-catalyzed reaction with aldehydes or ketones to form α,β-unsaturated dinitriles. These products are valuable intermediates for further transformations.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile
-
To a stirred solution of benzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (B145695) (20 mL), a catalytic amount of piperidine (B6355638) (0.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours, during which a precipitate typically forms.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to yield benzylidenemalononitrile.
-
Further purification can be achieved by recrystallization from ethanol.
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes, which are important scaffolds in medicinal chemistry. This reaction involves the condensation of a carbonyl compound, malononitrile, and elemental sulfur in the presence of a base.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene
-
In a round-bottomed flask, cyclohexanone (B45756) (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) are suspended in ethanol (30 mL).
-
Morpholine (10 mmol) is added, and the mixture is stirred at 50 °C for 2 hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is washed with cold ethanol and can be recrystallized to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[9]
Malononitrile is a key component in numerous multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. Notably, it is widely used in the synthesis of 2-amino-4H-pyrans and various substituted pyridines, both of which are privileged structures in drug discovery.
Experimental Protocol: Synthesis of a 2-Amino-4H-pyran
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (B1235776) (1 mmol) is stirred in ethanol (10 mL).[10]
-
A catalytic amount of piperidine (0.1 mmol) is added, and the mixture is stirred at room temperature for the appropriate time (typically 1-3 hours).[10]
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired 2-amino-4H-pyran derivative.[10]
Comparative Performance: A Data-Driven Overview
The following table summarizes the typical yields for key reactions involving this compound and malononitrile, providing a quantitative comparison of their performance in their respective primary applications.
| Reaction Type | Reagents | Product Type | Typical Yield (%) |
| Diels-Alder | Furan + This compound | Oxa-bridged bicyclic adduct | Moderate to Good |
| Diels-Alder | Cyclopentadiene + This compound | Bicyclic adduct | Good to Excellent |
| Knoevenagel | Benzaldehyde + Malononitrile | Benzylidenemalononitrile | >90% |
| Gewald | Cyclohexanone + Malononitrile + Sulfur | 2-Aminothiophene | 80-95% |
| MCR (Pyran) | Aromatic aldehyde + Malononitrile + β-ketoester | 2-Amino-4H-pyran | 85-95%[10] |
| MCR (Pyridine) | Aldehyde + Malononitrile + Cyanoacetamide | Dihydropyridine | Good to Excellent[5] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows of the key synthetic transformations discussed.
Caption: Knoevenagel Condensation Workflow.
Caption: Gewald Aminothiophene Synthesis.
Caption: Diels-Alder Reaction Pathway.
Conclusion
This compound and malononitrile, while isomeric, offer distinct and complementary reactivity profiles for organic synthesis. This compound serves as a reliable dienophile for the construction of cyclic systems via the Diels-Alder reaction. In contrast, malononitrile's highly reactive methylene group makes it an exceptionally versatile building block for a vast array of condensation and multicomponent reactions, leading to a diverse range of heterocyclic compounds. The choice between these two reagents will be dictated by the specific synthetic target and the desired bond disconnections. For the synthesis of six-membered carbocycles through cycloaddition, this compound is the reagent of choice. For the construction of a wide variety of functionalized heterocycles, particularly through reactions involving active methylene chemistry, malononitrile offers unparalleled versatility and efficiency. This guide provides the foundational knowledge and practical protocols to effectively harness the synthetic potential of both this compound and malononitrile in research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 8. sciforum.net [sciforum.net]
- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Kinetic Studies of Maleonitrile Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic aspects of maleonitrile polymerization. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document draws upon established principles of vinyl polymer chemistry and data from analogous electron-deficient monomers, such as acrylonitrile (B1666552) and fumaronitrile, to offer a predictive comparison.
Introduction to this compound Polymerization
This compound, also known as propanedinitrile, is a small organic molecule containing two nitrile groups attached to a carbon-carbon double bond. These electron-withdrawing nitrile groups significantly influence the reactivity of the double bond, making it susceptible to polymerization through various mechanisms, primarily anionic and radical pathways. Understanding the kinetics of these polymerization reactions is crucial for controlling the polymer's molecular weight, structure, and properties, which is essential for its application in various fields, including the development of advanced materials and drug delivery systems.
Comparative Analysis of Polymerization Kinetics
The polymerization of this compound can be initiated through different mechanisms, each exhibiting distinct kinetic profiles. The two primary methods discussed here are anionic and free-radical polymerization.
| Kinetic Parameter | Anionic Polymerization | Free-Radical Polymerization |
| Initiation | Typically very fast, often involving nucleophilic attack by initiators like organometallic compounds (e.g., n-butyllithium) or strong bases. The rate of initiation is generally proportional to the concentration of both the monomer and the initiator. | Involves the decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals. This is often the rate-determining step. The rate of initiation is proportional to the square root of the initiator concentration.[1] |
| Propagation | Propagation occurs via the repeated addition of monomer molecules to a growing carbanionic chain end. In "living" anionic polymerization, in the absence of impurities, there is no termination, and the chains remain active.[2] | A rapid process where the radical chain end adds to monomer molecules. The rate of propagation is proportional to both the monomer and the growing radical concentrations.[1] |
| Termination | In ideal living anionic systems, there is no inherent termination step. Termination occurs only through quenching with impurities or deliberately added terminating agents. | Occurs through the combination or disproportionation of two growing radical chains. The rate of termination is proportional to the square of the radical concentration. |
| Rate of Polymerization (Rp) | Rp = kp[M-][M] (where [M-] is the concentration of active centers and [M] is the monomer concentration). Often, [M-] is equal to the initial initiator concentration. | Rp = kp--INVALID-LINK--1/2 (where kp, kd, and kt are the rate constants for propagation, initiator decomposition, and termination, respectively; [M] is the monomer concentration, [I] is the initiator concentration, and f is the initiator efficiency).[1] |
| Control over Polymer Structure | Excellent control over molecular weight, molecular weight distribution (narrow), and polymer architecture (e.g., block copolymers) is possible with living anionic polymerization. | Less control over molecular weight and distribution (typically broader) compared to living anionic polymerization. |
Experimental Protocols
General Protocol for Kinetic Study of Redox Polymerization
This protocol is based on studies of related vinyl monomers like acrylonitrile initiated by a redox system (e.g., propanedinitrile-Mn(III)).
Materials:
-
This compound (Monomer)
-
Manganese(III) acetate (B1210297) (Oxidant)
-
Propanedinitrile (as part of the redox initiator system, if applicable, or another suitable reducing agent)
-
Solvent (e.g., deionized water, dimethylformamide)
-
Sulfuric acid (to adjust pH)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Monomer Purification: this compound should be purified to remove any inhibitors, typically by distillation under reduced pressure.
-
Reaction Setup: The polymerization is carried out in a thermostated reaction vessel equipped with a stirrer, a condenser, and an inlet for inert gas.
-
Degassing: The solvent and monomer are charged into the reactor and purged with an inert gas for a sufficient time to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: The components of the redox initiator system (e.g., Mn(III) acetate and the reducing agent) are added to the reaction mixture to start the polymerization.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The polymerization in the withdrawn samples is terminated, for example, by adding a solution of a radical scavenger like hydroquinone.
-
Conversion Analysis: The polymer is isolated from the unreacted monomer, for example, by precipitation in a non-solvent, followed by filtration, drying, and weighing. The monomer conversion is calculated at each time point.
-
Kinetic Analysis: The rate of polymerization is determined from the plot of monomer conversion versus time. The orders of reaction with respect to the monomer and initiator components are determined by varying their initial concentrations. The overall activation energy can be determined by conducting the polymerization at different temperatures and applying the Arrhenius equation.
Visualizing Polymerization Processes
The following diagrams illustrate the general workflow for a kinetic study and a simplified mechanism for free-radical polymerization.
Caption: Experimental workflow for a kinetic study of polymerization.
Caption: Simplified mechanism of free-radical polymerization.
Conclusion
While specific kinetic parameters for this compound polymerization remain an area for further investigation, the principles of anionic and free-radical polymerization of electron-deficient monomers provide a solid framework for predicting its behavior. Anionic polymerization is expected to offer better control over the polymer architecture, proceeding rapidly without an inherent termination step. In contrast, free-radical polymerization, while perhaps more versatile in terms of reaction conditions, will likely result in polymers with a broader molecular weight distribution. The provided general experimental protocol can serve as a starting point for researchers aiming to quantify the kinetic parameters of this compound polymerization. Further studies are needed to populate the kinetic landscape for this monomer and unlock its full potential in materials science and drug development.
References
A Spectroscopic Showdown: Unmasking the Geometrical Isomers of Dicyanoethylene
A comprehensive guide to the spectroscopic differences between cis- and trans-dicyanoethylene, providing researchers with the data and methodologies to confidently distinguish between these two isomers.
In the realm of molecular analysis, the subtle yet significant differences between geometric isomers can have profound impacts on chemical reactivity and material properties. This guide offers a detailed spectroscopic comparison of cis- and trans-1,2-dicyanoethylene, also known as maleonitrile and fumaronitrile, respectively. By leveraging the power of vibrational and nuclear magnetic resonance spectroscopy, we provide a clear and data-driven framework for the unambiguous identification of these isomers. This information is crucial for researchers in materials science, organic synthesis, and drug development who require precise structural characterization.
At a Glance: Key Spectroscopic Differentiators
The primary distinction between the cis and trans isomers of dicyanoethylene lies in their molecular symmetry. Cis-dicyanoethylene belongs to the C₂ᵥ point group, while the trans-isomer possesses a center of inversion and belongs to the C₂ₕ point group. This fundamental difference in symmetry governs the selection rules for their spectroscopic transitions, leading to distinct fingerprints in their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
| Spectroscopic Technique | Key Difference | cis-Dicyanoethylene (this compound) | trans-Dicyanoethylene (Fumaronitrile) |
| Infrared (IR) Spectroscopy | Activity of Symmetric Stretches | Symmetric C=C and C≡N stretches are IR-active. | Symmetric C=C and C≡N stretches are IR-inactive due to the rule of mutual exclusion. |
| Raman Spectroscopy | Activity of Symmetric Stretches | Symmetric C=C and C≡N stretches are Raman-active. | Symmetric C=C and C≡N stretches are Raman-active and typically strong. |
| ¹H NMR Spectroscopy | Chemical Shift | The two equivalent protons appear as a singlet. | The two equivalent protons appear as a singlet, typically at a slightly different chemical shift than the cis-isomer. |
| ¹³C NMR Spectroscopy | Chemical Shifts | Two distinct signals for the olefinic and nitrile carbons. | Two distinct signals for the olefinic and nitrile carbons, with chemical shifts differing from the cis-isomer. |
Vibrational Spectroscopy: A Tale of Two Symmetries
The vibrational spectra of cis- and trans-dicyanoethylene offer a powerful method for their differentiation, rooted in the principles of molecular symmetry and spectroscopic selection rules.
Infrared (IR) Spectroscopy
In IR spectroscopy, a vibrational mode is active only if it causes a change in the molecule's dipole moment. Due to its C₂ᵥ symmetry, most of the vibrational modes of cis-dicyanoethylene are IR-active. In contrast, trans-dicyanoethylene, with its center of symmetry (C₂ₕ point group), adheres to the rule of mutual exclusion. This principle dictates that vibrational modes that are Raman-active are IR-inactive, and vice versa. Consequently, the symmetric stretching vibrations of the C=C and C≡N bonds in the trans-isomer are silent in the IR spectrum.
Raman Spectroscopy
Raman spectroscopy detects vibrational modes that cause a change in the polarizability of the molecule. For both isomers, the stretching vibrations of the C=C and C≡N bonds are Raman-active. However, for trans-dicyanoethylene, the symmetric stretches, which are forbidden in the IR spectrum, often give rise to strong signals in the Raman spectrum.
Table 1: Comparative Vibrational Frequencies (cm⁻¹) of cis- and trans-Dicyanoethylene [1]
| Vibrational Mode | cis-Dicyanoethylene (this compound) | trans-Dicyanoethylene (Fumaronitrile) |
| IR Spectrum | ||
| C-H Stretch | 3070 | - |
| C≡N Stretch | 2240 | - |
| C=C Stretch | 1610 | - |
| C-H in-plane bend | 1260 | - |
| C-C≡N bend | 378 | - |
| Raman Spectrum | ||
| C-H Stretch | - | 3050 |
| C≡N Stretch | - | 2215 |
| C=C Stretch | - | 1610 |
| C-H in-plane bend | - | 1290 |
| C-C≡N bend | - | 265 |
Note: The provided data is based on experimental findings and highlights the key vibrational modes for differentiation. The absence of a value indicates that the mode is either inactive or not prominently observed in the respective spectrum under normal conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecules.
¹H NMR Spectroscopy
Both cis- and trans-dicyanoethylene exhibit a simple ¹H NMR spectrum consisting of a single peak (singlet) because the two olefinic protons are chemically equivalent in each isomer. However, the exact chemical shift of this singlet can differ between the two isomers due to the different spatial arrangement of the cyano groups, which influences the local electronic environment of the protons.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectra of both isomers show two distinct signals: one for the two equivalent olefinic carbons and another for the two equivalent nitrile carbons. The chemical shifts of these carbons will differ between the cis and trans forms, providing another clear diagnostic tool for their identification.
Table 2: Comparative NMR Chemical Shifts (ppm) of cis- and trans-Dicyanoethylene
| Nucleus | cis-Dicyanoethylene (this compound) | trans-Dicyanoethylene (Fumaronitrile) |
| ¹H | ~6.0-6.5 (Predicted) | 6.295[2] |
| ¹³C (Olefinic) | Predicted | 115.5[3] |
| ¹³C (Nitrile) | Predicted | 116.5[3] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Researchers should adapt these methods based on the specific instrumentation and sample availability.
Infrared (IR) Spectroscopy
For Liquid Samples (Neat):
-
Place one or two drops of the liquid dicyanoethylene isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film and ensuring no air bubbles are trapped.
-
Mount the salt plate assembly in the spectrometer's sample holder.
-
Acquire the background spectrum of the empty instrument.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Process the spectrum by subtracting the background.
Raman Spectroscopy
For Solid Samples:
-
Place a small amount of the solid dicyanoethylene isomer onto a microscope slide or into a capillary tube.
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Set the appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
Acquire the Raman spectrum over the desired spectral range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh 5-10 mg of the dicyanoethylene isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between cis- and trans-dicyanoethylene using the spectroscopic methods described.
Signaling Pathways and Molecular Properties
The differences in molecular geometry between the cis and trans isomers lead to variations in their physical and chemical properties, which can be conceptually linked to their spectroscopic signatures.
References
A Comparative Guide to the Characterization of Charge-Transfer Complexes Involving Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the charge-transfer (CT) complexes formed by maleonitrile, an electron-deficient alkene, with various electron donors. The performance of this compound as an electron acceptor is benchmarked against its geometric isomer, fumaronitrile (B1194792), and other commonly employed acceptors. This document synthesizes key experimental data, outlines detailed methodologies for the characterization of these complexes, and presents visual workflows and conceptual diagrams to facilitate understanding.
Introduction to this compound in Charge-Transfer Complexes
Charge-transfer complexes are formed through the association of an electron donor and an electron acceptor. In this association, a fraction of an electronic charge is transferred from the donor to the acceptor, resulting in the formation of a new, characteristic absorption band in the ultraviolet-visible (UV-Vis) spectrum. The position and intensity of this band provide valuable information about the electronic properties of the donor and acceptor molecules and the stability of the resulting complex.
This compound, with its two electron-withdrawing nitrile groups in a cis-configuration, is an effective electron acceptor for the formation of CT complexes with a variety of electron donors, particularly aromatic hydrocarbons. The study of these complexes is crucial for understanding fundamental electron transfer processes and has applications in areas such as organic electronics and drug-receptor interactions.
Comparative Performance of this compound as an Electron Acceptor
The efficacy of an electron acceptor in forming a stable charge-transfer complex is intrinsically linked to its electron affinity. A higher electron affinity generally correlates with the formation of a more stable complex. This section compares the performance of this compound with its trans-isomer, fumaronitrile, and other potent electron acceptors like tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
Quantitative Comparison of Association Constants and Molar Extinction Coefficients
The stability of a charge-transfer complex in solution is quantified by its association constant (K), while the intensity of the charge-transfer absorption band is described by the molar extinction coefficient (ε). A higher association constant indicates a greater propensity for complex formation.
The following tables summarize the association constants and molar extinction coefficients for the charge-transfer complexes of this compound and fumaronitrile with various dimethoxynaphthalene donors in dichloromethane, as determined by UV-Vis spectroscopy.[1][2]
Table 1: Association Constants (K) of Charge-Transfer Complexes in Dichloromethane
| Electron Donor | Electron Acceptor | Association Constant (K) / M⁻¹ |
| 1,4-Dimethoxynaphthalene | This compound | 1.10 |
| Fumaronitrile | 0.80 | |
| 1,5-Dimethoxynaphthalene | This compound | 0.61 |
| Fumaronitrile | 0.45 | |
| 2,3-Dimethoxynaphthalene | This compound | 0.25 |
| Fumaronitrile | 0.35 |
Table 2: Molar Extinction Coefficients (ε) of Charge-Transfer Complexes in Dichloromethane
| Electron Donor | Electron Acceptor | Wavelength (λ) / nm | Molar Extinction Coefficient (ε) / M⁻¹cm⁻¹ |
| 1,4-Dimethoxynaphthalene | This compound | 400 | 1370 |
| Fumaronitrile | 385 | 1140 | |
| 1,5-Dimethoxynaphthalene | This compound | 380 | 1200 |
| Fumaronitrile | 370 | 1000 | |
| 2,3-Dimethoxynaphthalene | This compound | 395 | 550 |
| Fumaronitrile | 390 | 750 |
From the data, it is evident that for 1,4- and 1,5-dimethoxynaphthalene, this compound forms more stable complexes (higher K) than fumaronitrile. Conversely, with 2,3-dimethoxynaphthalene, fumaronitrile exhibits a slightly higher association constant. This suggests that steric and electronic factors of both the donor and acceptor influence the stability of the complex.
Comparison of Electron Affinities
Electron affinity (EA) is a direct measure of a molecule's ability to accept an electron. A more positive electron affinity indicates a stronger electron acceptor.
Table 3: Electron Affinities of Selected Electron Acceptors
| Electron Acceptor | Electron Affinity (EA) / eV |
| This compound (cis-1,2-dicyanoethylene) | 1.32 (predicted) |
| Fumaronitrile (trans-1,2-dicyanoethylene) | 1.24 (experimental) |
| Tetracyanoethylene (TCNE) | 3.16 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | ~3.1 (estimated) |
The predicted electron affinity of this compound is slightly higher than the experimental value for fumaronitrile, which is consistent with the generally higher association constants observed for this compound complexes. However, both isomers are significantly weaker electron acceptors compared to TCNE and DDQ, which are renowned for their strong electron-accepting properties.
Experimental Protocols
The characterization of charge-transfer complexes involving this compound is predominantly carried out using UV-Visible spectrophotometry. The following protocol outlines the standard procedure for determining the association constant and molar extinction coefficient of a 1:1 charge-transfer complex using the Benesi-Hildebrand method.
UV-Vis Spectrophotometric Titration (Benesi-Hildebrand Method)
Objective: To determine the association constant (K) and molar extinction coefficient (ε) of a charge-transfer complex.
Materials:
-
High-purity electron donor (e.g., an aromatic hydrocarbon)
-
High-purity this compound (electron acceptor)
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform)
-
Calibrated volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the electron donor at a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of this compound at a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Preparation of Sample Solutions:
-
Prepare a series of solutions containing a constant, low concentration of the electron acceptor (this compound) and varying, higher concentrations of the electron donor. This is achieved by adding varying volumes of the donor stock solution to a fixed volume of the acceptor stock solution and diluting to a constant final volume with the solvent. The concentration of the donor should be in large excess compared to the acceptor.
-
Prepare a reference solution containing only the electron donor at a concentration corresponding to each sample solution.
-
-
Spectroscopic Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that covers the expected charge-transfer absorption band.
-
Use the solvent as a blank to zero the instrument.
-
For each sample solution, record the absorbance spectrum against its corresponding donor reference solution. This corrects for the absorbance of the uncomplexed donor.
-
Identify the wavelength of maximum absorbance (λmax) for the charge-transfer band.
-
-
Data Analysis (Benesi-Hildebrand Plot):
-
The Benesi-Hildebrand equation for a 1:1 complex is:
where:
-
A is the absorbance of the solution at λmax
-
A₀ is the absorbance of the acceptor solution in the absence of the donor at λmax
-
K is the association constant
-
ε is the molar extinction coefficient of the complex
-
C_D is the initial concentration of the donor
-
C_A is the initial concentration of the acceptor
-
-
A simplified form, assuming the donor concentration is much greater than the acceptor concentration ([D]₀ >> [A]₀), is often used:
-
Plot [A]₀ / A versus 1 / [D]₀.
-
The plot should yield a straight line.
-
The intercept of the line is equal to 1 / ε.
-
The slope of the line is equal to 1 / (K * ε).
-
Calculate ε from the intercept and then use the slope to calculate K.
-
Visualizations
Charge-Transfer Interaction
Caption: Formation and excitation of a charge-transfer complex.
Experimental Workflow for Characterization
Caption: Workflow for determining K and ε via UV-Vis spectroscopy.
Logical Relationship of Acceptor Properties
Caption: Interrelation of key properties for electron acceptors.
References
A Comparative Guide to Maleonitrile-Based Polymers and Other Cyanopolymers for Advanced Research Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of maleonitrile-based polymers against other common cyanopolymers, including polyacrylonitrile (B21495) (PAN), cyanate (B1221674) esters, and poly(vinylidene cyanide). This analysis is supported by experimental data to inform material selection for a variety of advanced applications.
This guide delves into the thermal and mechanical properties of these distinct polymer families, offering a clear comparison of their performance characteristics. Detailed experimental protocols for key characterization techniques are also provided to enable researchers to conduct their own evaluations. Furthermore, we explore the burgeoning role of these polymers in biomedical applications, with a focus on drug delivery and enzyme inhibition.
Performance Comparison of Cyanopolymers
The selection of a polymer for a specific application is dictated by its unique set of properties. The following tables summarize the key performance indicators for this compound-based polymers and other cyanopolymers based on available experimental data.
Thermal Properties
Thermal stability is a critical factor for materials used in high-temperature applications or those requiring long-term stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques to evaluate these properties.
| Polymer Type | Decomposition Temp. (Td) onset (°C) | Glass Transition Temp. (Tg) (°C) | Char Yield (%) |
| Poly(diaminothis compound) | ~200-300[1] | Not Reported | High (qualitative)[1] |
| Polyacrylonitrile (PAN) | ~290-315[2][3] | ~85-104[3][4] | ~40-50[5] |
| Cyanate Ester Resins | >400[6][7] | ~250-290[6][8] | High[8] |
| Poly(vinylidene cyanide) Copolymers | ~222-368[9] | ~182-189[10] | Not Reported |
Note: The properties of polymers can vary significantly based on molecular weight, copolymer composition, and processing conditions.
Mechanical Properties
The mechanical integrity of a polymer is crucial for structural applications. Tensile testing is a fundamental method to determine properties like tensile strength and modulus.
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound-Based Polymers | Data Not Available | Data Not Available | Data Not Available |
| Polyacrylonitrile (PAN) Fibers | 826 - 1000+[11][12] | 16.5 - 240+[11][12] | ~10-15[11] |
| Cyanate Ester Resins (cured) | ~61-64[8] | ~2.8[13] | ~2.5-2.6[8] |
| Poly(vinylidene cyanide) Copolymers | Data Not Available | Data Not Available | Data Not Available |
Note: Mechanical properties are highly dependent on the form of the material (e.g., fiber, film, bulk) and any reinforcing agents used.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key characterization techniques are essential.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is typically identified as the temperature at which a 5% weight loss occurs (T5%).
Mechanical Testing: Tensile Test
Objective: To measure the tensile strength, tensile modulus, and elongation at break of the polymer.
Methodology:
-
Prepare dog-bone shaped specimens of the polymer according to a standard such as ASTM D638.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of extension.
-
Record the applied load and the elongation of the specimen until it fractures.
-
Calculate tensile strength, tensile modulus (from the initial slope of the stress-strain curve), and elongation at break from the recorded data.
Biomedical Applications and Signaling Pathways
Cyanopolymers are increasingly being explored for their potential in the biomedical field, particularly in drug delivery and as bioactive materials.
Cyanopolymer-Based Drug Delivery
The nitrile functional group and the potential for creating porous or nanoparticle structures make cyanopolymers attractive for drug delivery applications. These systems can be designed for controlled release and targeted delivery of therapeutic agents.
Cyanopolymer Nanoparticle Drug Delivery Workflow
This compound Derivatives in Enzyme Inhibition
Recent research has shown that malononitrile (B47326) derivatives can act as inhibitors of key enzymes in metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP).[15] This pathway is crucial for cancer cell proliferation, making it an attractive target for novel cancer therapies.
The diagram below illustrates the inhibition of Glucose-6-phosphate dehydrogenase (G6PD), a rate-limiting enzyme in the PPP, by a malononitrile derivative.
Inhibition of G6PD by a Malononitrile Derivative
Synthesis Protocols
The synthesis method significantly influences the final properties of the polymer. Below are representative synthesis protocols for poly(diaminothis compound) and polyacrylonitrile.
Synthesis of Poly(diaminothis compound) via Solvothermal Polymerization
Materials: Diaminothis compound (B72808) (DAMN), n-hexanol.
Procedure:
-
Dissolve diaminothis compound in n-hexanol in a sealed reaction vessel.
-
Heat the solution to 150 °C and maintain for a specified reaction time (e.g., 24-168 hours).[16]
-
After the reaction, cool the vessel to room temperature.
-
Filter the resulting suspension to collect the solid polymer.
-
Wash the polymer with a suitable solvent (e.g., acetonitrile) to remove any unreacted monomer.[16]
-
Dry the polymer under vacuum to a constant weight.
Synthesis of Polyacrylonitrile via Precipitation Polymerization
Materials: Acrylonitrile (B1666552) (AN) monomer, deionized water, initiator (e.g., sodium persulfate), chain transfer agent (e.g., isopropanol).
Procedure:
-
Add deionized water to a reaction flask and purge with nitrogen to remove oxygen.
-
Heat the water to the desired reaction temperature (e.g., 60 °C).[17]
-
Add the acrylonitrile monomer and chain transfer agent to the flask.
-
Dissolve the initiator in deionized water and add it to the reaction mixture to initiate polymerization.[17]
-
Continue the reaction for a set period (e.g., 2 hours).
-
The polymer will precipitate out of the solution as it forms.
-
Filter the polymer, wash with water and methanol, and dry under vacuum.[18]
Conclusion
This compound-based polymers, particularly poly(diaminothis compound), represent an emerging class of cyanopolymers with high thermal stability. While comprehensive data on their mechanical properties are still forthcoming, their performance in high-temperature environments appears promising. In comparison, polyacrylonitrile offers a good balance of thermal and mechanical properties, making it a versatile and widely used material. Cyanate ester resins excel in high-temperature applications where superior thermal stability is paramount. The field of biomedical applications for cyanopolymers is rapidly expanding, with malononitrile derivatives showing potential as enzyme inhibitors for therapeutic interventions. Further research into the structure-property relationships of this compound-based polymers will undoubtedly unlock their full potential in advanced materials and biomedical science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Polyacrylonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-eng.lbl.gov [www-eng.lbl.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Designing Materials and Processes for Strong Polyacrylonitrile Precursor Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4658004A - Polyacrylonitrile fiber with high strength and high modulus of elasticity - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb [mdpi.com]
- 15. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvothermal Polymerization of Diaminothis compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alokrj.weebly.com [alokrj.weebly.com]
A Comparative Guide to the Isomerization of Fumaronitrile to Maleonitrile
For Researchers, Scientists, and Drug Development Professionals
The geometric isomers of dinitriles, fumaronitrile (B1194792) (the trans-isomer) and maleonitrile (the cis-isomer), are valuable precursors in the synthesis of a variety of nitrogen-containing compounds, including pharmaceuticals and functional materials. The selective conversion of the thermodynamically more stable trans-isomer, fumaronitrile, to the cis-isomer, this compound, is a key transformation of significant interest. This guide provides a comparative overview of the primary methods for this isomerization, presenting available experimental data, detailed protocols, and mechanistic diagrams to assist researchers in selecting the most suitable method for their application.
Comparison of Isomerization Methods
The isomerization of fumaronitrile to this compound can be achieved through several pathways, principally categorized as base-catalyzed, thermal, and photo-initiated methods. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, efficiency, and selectivity.
Data Summary
The following table summarizes the quantitative data available for the base-catalyzed isomerization of fumaronitrile to this compound, as detailed in patent literature.[1] Data for thermal and photo-initiated isomerization of the parent fumaronitrile is not sufficiently detailed in the reviewed literature to be included in this comparative table.
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Fumaronitrile (mol%) | This compound (mol%) | Polymer/By-products (mol%) | Reference |
| NaOH (pellets) | Acetonitrile | 20 | 4 | 86.6 | 13.4 | - | [1] |
| KOH (solid) | Acetonitrile | Not Specified | 1 | 80.0 | 20.0 | - | [1] |
| KOH (solid) | Acetonitrile | Not Specified | 3 | 53.8 | 46.2 | small amount | [1] |
| KOH (solid, unstirred) | Acetonitrile | Not Specified | 1.5 | 96.7 | 0.5 | 2.8 | [1] |
| KOH (solid, unstirred) | Acetonitrile | Not Specified | 4 | 92.1 | 5.0 | 2.9 | [1] |
| KOH (solid, unstirred) | Acetonitrile | Not Specified | 5 | 88.0 | 8.0 | 4.0 | [1] |
Experimental Protocols
Base-Catalyzed Isomerization
This method offers a simple and economical route to this compound under mild conditions.[1]
Materials:
-
Fumaronitrile
-
Acetonitrile (or other nitrile solvent such as propionitrile, butyronitrile, succinonitrile)
-
Solid alkali metal hydroxide (B78521) (e.g., NaOH, KOH, CsOH)
-
Nitrogen gas supply
-
Reaction flask with magnetic stirrer
Procedure: [1]
-
Recrystallize commercially obtained fumaronitrile from toluene.
-
Dissolve 2.2 g of the purified fumaronitrile in 100 ml of acetonitrile.
-
Place 1.0 g of solid sodium hydroxide pellets into a reaction flask equipped with a magnetic stirrer.
-
Continuously purge the flask with nitrogen gas.
-
Add the fumaronitrile/acetonitrile solution to the flask and commence stirring. The reaction is conducted at 20°C.
-
The reaction mixture will immediately turn dark.
-
Monitor the reaction progress by taking samples at desired time intervals. For example, after 4 hours, a sample can be analyzed by gas chromatography with a flame ionization detector.
Expected Outcome: After 4 hours of reaction with NaOH at 20°C, the mixture was found to contain 86.6 mole percent of fumaronitrile and 13.4 mole percent of this compound.[1] Using KOH can lead to higher conversions, with one example showing 46.2 mole percent this compound after 3 hours.[1]
Thermal Isomerization with Iodine Catalyst
General Concept: The thermal dissociation of molecular iodine (I₂) into iodine radicals (I•) is the initiating step. An iodine radical then adds to the double bond of fumaronitrile, forming a radical intermediate. This intermediate has a lower barrier to rotation around the central C-C bond compared to the original double bond. After rotation, the iodine radical is eliminated, yielding this compound.
Photo-initiated Isomerization
The isomerization of fumaronitrile to this compound can also be induced by light.[1] Specific details on the quantum yield and optimal wavelength for the parent fumaronitrile are not extensively documented in the available literature. However, studies on related compounds suggest that UV irradiation is effective.
General Concept: Upon absorption of a photon of appropriate energy (typically in the UV range), the fumaronitrile molecule is promoted to an excited electronic state. In this excited state, the rotational barrier of the carbon-carbon double bond is significantly reduced, allowing for isomerization to the cis configuration (this compound). The molecule then returns to the ground electronic state as this compound. The process can be reversible, leading to a photostationary state, which is a mixture of both isomers.
Visualizations
Isomerization Pathways
The following diagram illustrates the different pathways for the isomerization of fumaronitrile to this compound.
References
A Comparative Guide to the Electrochemical Properties of Maleonitrile and its Alternatives
For researchers, scientists, and drug development professionals exploring novel electrolyte systems and redox-active molecules, understanding the electrochemical characteristics of key components is paramount. This guide provides a detailed analysis of the electrochemical properties of maleonitrile, offering a comparison with its saturated analog, succinonitrile (B93025), and its geometric isomer, fumaronitrile (B1194792). While direct, side-by-side experimental comparisons in the literature are limited, this guide synthesizes available data and proposes a standardized experimental protocol for a comprehensive evaluation.
Comparative Analysis of Electrochemical Properties
The electrochemical behavior of dinitriles is of significant interest for applications ranging from high-energy batteries to organic electronics. This compound, with its carbon-carbon double bond, exhibits distinct redox properties compared to the saturated succinonitrile.
This compound: The presence of the π-system in this compound makes it redox-active. While extensive data on neat this compound is scarce, studies on its derivatives provide insight into its electrochemical signature. For instance, (p-methoxybenzal)malononitrile undergoes electrochemical reduction at a peak potential (Epc) of -1.64 V (versus Ferrocene (B1249389)/Ferrocenium) in an acetonitrile (B52724) solution with 0.1 M [NBu4][PF6] as the supporting electrolyte[1]. This suggests that the this compound backbone is susceptible to reduction at negative potentials.
Succinonitrile: In contrast to this compound, succinonitrile is not typically considered redox-active within common electrochemical windows. Its primary application in electrochemistry is as a solid-state electrolyte or an electrolyte additive, where it enhances ionic conductivity. Succinonitrile-based plastic crystalline electrolytes can exhibit ionic conductivities as high as 10⁻⁴ S/cm at room temperature. The addition of just 5 wt.% succinonitrile to a mixed organic/ionic liquid electrolyte has been shown to increase the ionic conductivity from approximately 14 mS·cm⁻¹ to 26 mS·cm⁻¹ at room temperature[2]. This improvement is attributed to its high polarity and ability to dissolve salts, thereby increasing the concentration and mobility of charge carriers.
Fumaronitrile: As the trans-isomer of this compound, fumaronitrile also displays redox activity. Studies have shown that it undergoes a one-electron reduction to its anion radical, which can then dimerize[3]. The rate constant for this dimerization has been reported to be 7 x 10⁵ L/mol-sec[3].
Data Summary
The following table summarizes the available quantitative data for the electrochemical properties of this compound derivatives and succinonitrile-containing electrolytes. It is important to note that the data for this compound and succinonitrile are from different studies and experimental conditions, highlighting the need for direct comparative analysis under a unified protocol.
| Property | This compound Derivative ((p-methoxybenzal)malononitrile) | Succinonitrile (as an additive) | Succinonitrile (plastic crystal electrolyte) | Fumaronitrile |
| Redox Potential | Epc = -1.64 V vs. Fc/Fc⁺ (reduction)[1] | Not typically redox-active | Not typically redox-active | Undergoes one-electron reduction[3] |
| Ionic Conductivity | Data not available | Increases conductivity from ~14 to ~26 mS·cm⁻¹ (5 wt.% in mixed electrolyte)[2] | Up to 10⁻⁴ S/cm[4] | Data not available |
Proposed Experimental Workflow
To facilitate a direct and objective comparison of the electrochemical properties of this compound and its alternatives, the following experimental workflow is proposed.
Caption: Proposed workflow for comparative electrochemical analysis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments outlined in the workflow.
Preparation of Electrolyte Solutions
-
Objective: To prepare standardized electrolyte solutions of this compound, succinonitrile, and fumaronitrile for comparative analysis.
-
Materials:
-
This compound (99% purity or higher)
-
Succinonitrile (99% purity or higher)
-
Fumaronitrile (99% purity or higher)
-
Acetonitrile (anhydrous, 99.8%+)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆, electrochemical grade, 99%+)
-
-
Procedure:
-
In an argon-filled glovebox, prepare 0.1 M stock solutions of this compound, succinonitrile, and fumaronitrile in anhydrous acetonitrile.
-
For each dinitrile, prepare a 10 mM solution containing 0.1 M TBAPF₆ as the supporting electrolyte.
-
Ensure all solutions are prepared using the same batch of solvent and supporting electrolyte to minimize variability.
-
Cyclic Voltammetry (CV)
-
Objective: To determine the redox potentials and assess the electrochemical reversibility of each dinitrile.
-
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode: Glassy carbon electrode (3 mm diameter)
-
Reference electrode: Ag/Ag⁺ (0.01 M AgNO₃ in 0.1 M TBAPF₆/acetonitrile)
-
Counter electrode: Platinum wire
-
-
Procedure:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry, rinse with deionized water and then acetonitrile, and dry under a stream of nitrogen.
-
Assemble the three-electrode cell with the prepared electrolyte solution inside an argon-filled glovebox.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic current is observed to a potential sufficiently negative to observe the reduction of the analyte, and then reversing the scan to a positive potential to observe any oxidation peaks. A typical scan rate would be 100 mV/s.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes.
-
Calibrate the Ag/Ag⁺ reference electrode against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene to the solution at the end of the experiment.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To characterize the interfacial and bulk electrochemical properties of the electrolyte solutions.
-
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Two-electrode symmetrical cell with stainless steel blocking electrodes.
-
-
Procedure:
-
Assemble the symmetrical cell with the electrolyte solution.
-
Apply a DC potential of 0 V and a small AC perturbation (e.g., 10 mV amplitude) over a frequency range of 1 MHz to 0.1 Hz.
-
Record the impedance data and plot it in Nyquist and Bode formats.
-
Fit the impedance spectra to an appropriate equivalent circuit model to extract parameters such as bulk resistance (Rb), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Ionic Conductivity Measurement
-
Objective: To determine the ionic conductivity of the prepared electrolyte solutions.
-
Apparatus:
-
Conductivity meter with a two-electrode conductivity cell.
-
-
Procedure:
-
Calibrate the conductivity cell with standard KCl solutions.
-
Rinse the cell thoroughly with anhydrous acetonitrile before use.
-
Measure the conductivity of each of the prepared 0.1 M dinitrile solutions in 0.1 M TBAPF₆/acetonitrile at a controlled temperature (e.g., 25 °C).
-
The ionic conductivity (σ) can be calculated from the measured resistance (R) and the cell constant (Kcell) using the formula: σ = Kcell / R.
-
By following these standardized protocols, researchers can obtain directly comparable data on the electrochemical properties of this compound and its alternatives, enabling informed decisions in the design and development of new electrochemical systems.
References
Safety Operating Guide
Proper Disposal of Maleonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. Maleonitrile, a nitrile compound, requires careful and informed disposal procedures due to its potential hazards. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE). The toxicity of nitriles is a significant concern, as they can be hazardous if ingested, inhaled, or absorbed through the skin[1].
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques[2].
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing that covers the entire body should be worn[2].
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols can be generated, a NIOSH-approved respirator is necessary[2][3].
Step-by-Step Disposal Protocol
The standard and required procedure for this compound disposal is to engage a licensed professional waste disposal service.[2][4] Do not attempt to dispose of this compound down the drain or as regular solid waste.[4]
-
Waste Identification and Collection:
-
Collect all this compound waste, including unused product and any contaminated materials (e.g., gloves, absorbent pads, and glassware), in a dedicated and clearly labeled waste container.
-
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure lid for waste accumulation.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other required hazard warnings.
-
-
Waste Segregation and Storage:
-
Store the this compound waste container in a designated, well-ventilated hazardous waste storage area.[4]
-
Segregate this compound waste from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent hazardous reactions.[3][5]
-
The storage area should be cool, dry, and secure.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Wearing the appropriate PPE, contain the spill. For solid this compound, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container.[1][2]
-
Clean the affected area with soap and water, and dispose of all cleanup materials as hazardous waste.[5]
-
Quantitative Data and Hazard Information
While specific quantitative data for disposal procedures (e.g., concentration limits for neutralization) are not available, the following table summarizes key hazard information for nitriles, which is critical for safe handling and transportation for disposal.
| Parameter | Information |
| UN Number | Varies by specific nitrile (e.g., Malononitrile: UN 2647, others may be UN 2810 for toxic solids).[2][6] |
| Transport Hazard Class | 6.1 (Toxic)[2] |
| Packing Group | III[2] |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[3] Very toxic to aquatic life.[3] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are provided in standard safety and procedural documents. The mandated procedure is collection and disposal by a professional hazardous waste management service.[4]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
